Product packaging for Mono(2-ethylhexyl) terephthalate(Cat. No.:CAS No. 155603-50-2)

Mono(2-ethylhexyl) terephthalate

Cat. No.: B048379
CAS No.: 155603-50-2
M. Wt: 278.34 g/mol
InChI Key: HRUJAEJKCNCOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mono(2-ethylhexyl) terephthalate (MEHT) is a critical monoester metabolite of the high-production-volume plasticizer di(2-ethylhexyl) terephthalate (DEHT). Its primary research value lies in environmental science and toxicology, where it serves as a key biomarker for assessing human exposure and environmental impact. MEHT is instrumental in studying the biodegradation, metabolic pathways, and bioaccumulation potential of DEHT, a common replacement for ortho-phthalate plasticizers. Researchers utilize this compound in analytical methods development, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of DEHT exposure in biological matrices such as urine and serum. Furthermore, MEHT is employed in mechanistic studies to investigate the potential endocrine-disrupting effects and other toxicological endpoints associated with terephthalate-based plasticizers, providing vital insights for risk assessment. This high-purity standard is essential for ensuring accurate and reliable data in studies aimed at understanding the life cycle and health implications of widely used industrial polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B048379 Mono(2-ethylhexyl) terephthalate CAS No. 155603-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJAEJKCNCOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935240
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155603-50-2
Record name Mono(2-ethylhexyl) terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONO(2-ETHYLHEXYL) TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Mono(2-ethylhexyl) terephthalate (MEHTP)

Introduction

This compound (MEHTP) is the primary monoester metabolite of the widely used plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).[1][2] DEHTP is a structural isomer of Di(2-ethylhexyl) phthalate (DEHP) and is often used as a replacement for ortho-phthalate plasticizers in a variety of consumer products, including food packaging and medical devices.[3] Consequently, MEHTP has become a critical biomarker for assessing human exposure to DEHTP.[1] Its study is paramount in the fields of toxicology, environmental science, and drug development to understand the metabolism, bioaccumulation, and potential health effects associated with terephthalate-based plasticizers.[1] This document provides a comprehensive overview of the core physicochemical properties of MEHTP, details the experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.

Core Physicochemical Properties

The intrinsic physicochemical properties of MEHTP are fundamental to understanding its behavior in biological and environmental systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological endpoints.

PropertyValueSource(s)
IUPAC Name 4-(2-ethylhexoxycarbonyl)benzoic acid[1][4]
Synonyms MEHTP, Monoethylhexylterephthalate[4]
CAS Number 155603-50-2[4][5]
Molecular Formula C₁₆H₂₂O₄[1][4][5][6]
Molecular Weight 278.34 g/mol [4][5][6]
Appearance White to Off-White Solid[5]
Melting Point 106 - 108 °C[5]
Boiling Point 410.6 ± 28.0 °C at 760 mmHg[6]
Flash Point 144.8 ± 17.5 °C[5][6]
Density 1.1 ± 0.1 g/cm³[6]
Water Solubility Limited (up to 4 mg/L)[6]
Solubility in Organic Solvents Soluble in Chloroform and Methanol (with sonication)[5]
pKa 3.75 ± 0.10 (Predicted)[5]

Experimental Protocols

Accurate determination of MEHTP's properties and its quantification in biological matrices rely on precise experimental methodologies.

Synthesis of MEHTP

MEHTP is not typically synthesized directly in laboratory settings for research purposes. Instead, it is commonly produced through the controlled partial hydrolysis of its parent compound, DEHTP.[1] The synthesis of DEHTP itself is well-established and generally follows one of two primary routes:

  • Direct Esterification: This process involves the reaction of terephthalic acid (TPA) with 2-ethylhexanol at elevated temperatures (approx. 180°C to 270°C) and pressures (approx. 1 to 4 bar gauge) in the presence of a titanium catalyst, such as titanium tetraisopropoxide.[7] Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester, DEHTP.[7]

  • Transesterification: An alternative industrial method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol.[1]

Once DEHTP is synthesized and purified, MEHTP can be obtained via controlled alkaline or enzymatic hydrolysis, which cleaves one of the two ester bonds.

Quantification in Biological Matrices

The standard method for the detection and quantification of MEHTP and its oxidative metabolites in human urine involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

Protocol: HPLC-MS/MS for Urinary MEHTP Metabolite Analysis [8][9]

  • Sample Preparation: Urine samples undergo enzymatic deconjugation to cleave glucuronide conjugates of the metabolites. This step is crucial as metabolites are often excreted in their conjugated, more water-soluble form.[9]

  • On-line Sample Clean-up: A two-column assembly is used for on-line solid-phase extraction (SPE).[8] The first column (e.g., Chromolith RP-18) captures the analytes of interest from the urine matrix, while salts and other interferences are washed away.[3] The retained analytes are then eluted onto the analytical column.

  • Chromatographic Separation: The metabolites are separated using a reversed-phase HPLC column (e.g., Betasil phenyl column).[3] A gradient elution with a suitable mobile phase (e.g., a mixture of water and methanol or acetonitrile with additives like formic acid) is employed to resolve the different metabolites.

  • Detection and Quantification: The separated metabolites are detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode.[3] Quantification is achieved by isotope dilution, where a known concentration of a stable isotope-labeled internal standard for each analyte is added to the sample at the beginning of the workflow. The ratio of the signal from the native analyte to its labeled internal standard allows for precise and accurate quantification, correcting for any matrix effects or variations in instrument response.[8][9]

Metabolism and Signaling Pathways

MEHTP is an intermediate in a larger metabolic cascade that begins with the ingestion or absorption of DEHTP. Understanding this pathway is essential for toxicological risk assessment.

Metabolic Pathway of DEHTP

The biotransformation of DEHTP primarily occurs in two phases. The initial step is the hydrolysis of DEHTP to MEHTP, which is then subjected to further oxidative metabolism.[1] The primary oxidative metabolites identified in human urine include Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), with MECPTP being the most abundant.[1][9]

MEHTP_Metabolism cluster_phase1 Phase I Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Hydrolysis (Lipases/Esterases) MEHHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) MEHTP->MEHHTP Hydroxylation (ω-1) MEOHTP Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) MEHHTP->MEOHTP Oxidation MECPTP Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) MEOHTP->MECPTP Oxidation

Metabolic pathway of DEHTP to MEHTP and its subsequent oxidative metabolites.
Analytical Workflow

The logical flow for analyzing MEHTP in a research or clinical setting follows a standardized procedure to ensure accuracy and reproducibility.

Analytical_Workflow General Workflow for MEHTP Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Urine Sample Collection spike Spike with Isotope-Labeled Standards start->spike deconjugation Enzymatic Deconjugation spike->deconjugation online_spe On-line SPE (Sample Clean-up) deconjugation->online_spe hplc HPLC Separation online_spe->hplc msms Tandem MS Detection (MS/MS) hplc->msms quant Quantification vs. Internal Standards msms->quant report Reporting (e.g., µg/L) quant->report

Workflow for the analysis of MEHTP and its metabolites in urine via HPLC-MS/MS.

References

An In-depth Technical Guide on the Synthesis and Characterization of 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) is a novel compound, and as such, direct experimental data on its synthesis and biological activity are not extensively available in public literature. This guide provides a detailed theoretical framework for its synthesis, characterization, and potential areas of investigation based on established chemical principles and the known properties of structurally related thieno[2,3-d]pyrimidine derivatives.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These include roles as anti-inflammatory agents, microtubule targeting agents, and enzyme inhibitors. The potential for diverse substitutions on this scaffold allows for the fine-tuning of physicochemical properties and biological targets. This guide focuses on a novel derivative, 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP), providing a comprehensive overview of its proposed synthesis, characterization, and potential for further research.

Proposed Synthesis of MEHTP

The synthesis of MEHTP can be approached through a multi-step process, beginning with the construction of the core thieno[2,3-d]pyrimidine structure, followed by functionalization. A plausible synthetic route is outlined below.

Experimental Protocol:

A potential synthesis can be achieved via the Gewald reaction to form the initial substituted thiophene, followed by cyclization to build the pyrimidine ring.

  • Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate:

    • A mixture of p-tolylacetonitrile, ethyl cyanoacetate, and elemental sulfur is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • A base, for instance, morpholine or triethylamine, is added, and the mixture is stirred at room temperature or with gentle heating.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by precipitation in water and purified by recrystallization.

  • Synthesis of 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one:

    • The resulting aminothiophene is reacted with formamide under reflux conditions to construct the pyrimidine ring.

    • Alternatively, the aminothiophene can be treated with triethyl orthoformate followed by reaction with ammonia.

    • The cyclized product is then isolated and purified.

  • Chloromethylation of the thienopyrimidine core:

    • The 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is treated with paraformaldehyde and concentrated hydrochloric acid to introduce a chloromethyl group at the 5-position.

  • Synthesis of MEHTP:

    • The chloromethylated intermediate is reacted with 2-methoxyethanol in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.

    • The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • The final product, MEHTP, is purified using column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chloromethylation cluster_step4 Step 4: Ether Linkage Formation p-tolylacetonitrile p-tolylacetonitrile Aminothiophene Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate p-tolylacetonitrile->Aminothiophene Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Thienopyrimidinone 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one Aminothiophene->Thienopyrimidinone Formamide Chloromethyl_Intermediate 5-(chloromethyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone->Chloromethyl_Intermediate Paraformaldehyde, HCl MEHTP MEHTP Chloromethyl_Intermediate->MEHTP 2-methoxyethanol, NaH

Caption: Proposed synthetic workflow for MEHTP.

Characterization of MEHTP

The structural confirmation of the synthesized MEHTP would rely on a combination of spectroscopic techniques. Below are the predicted characterization data based on the proposed structure.

Predicted Data:
Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)Aromatic protons (tolyl & pyrimidine): 7.0-8.5 ppmMethylene protons (linker): 4.5-5.0 ppmMethoxy & ethoxy protons: 3.3-3.8 ppmMethyl protons (tolyl): 2.3-2.5 ppm
¹³C NMR Chemical Shift (δ)Carbonyl carbon: 160-170 ppmAromatic carbons: 110-150 ppmAliphatic carbons: 50-80 ppmMethyl carbon (tolyl): ~21 ppm
Mass Spec. m/z (ESI+)Calculated for C₂₀H₂₀N₂O₃S: [M+H]⁺ ≈ 381.12
FT-IR Wavenumber (cm⁻¹)N-H stretch: 3200-3400C=O stretch: 1650-1700C-O stretch: 1050-1150
Melting Point Expected to be a crystalline solid with a defined melting point.
Experimental Protocols for Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of MEHTP.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained to identify the key functional groups present in the molecule.

  • Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a variety of biological activities. Based on these precedents, MEHTP could be investigated for the following potential therapeutic applications.

  • Anti-inflammatory Activity: Many thieno[2,3-d]pyrimidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes. MEHTP could potentially modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

  • Anticancer Activity: The thieno[2,3-d]pyrimidine core is present in compounds that act as microtubule targeting agents, disrupting cell division in cancer cells. MEHTP could be evaluated for its effects on tubulin polymerization and its efficacy against various cancer cell lines.

  • Enzyme Inhibition: This class of compounds has also been explored as inhibitors of various kinases and other enzymes, such as SIRT2, which are implicated in cancer and neurodegenerative diseases.

Signaling_Pathways cluster_inflammation Potential Anti-inflammatory Action cluster_cancer Potential Anticancer Action MEHTP1 MEHTP IKK IKK MEHTP1->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus1 Nucleus NFkappaB->Nucleus1 Translocation Inflammation Inflammatory Response Nucleus1->Inflammation Gene Transcription MEHTP2 MEHTP Tubulin Tubulin MEHTP2->Tubulin Inhibition of Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Potential signaling pathways modulated by MEHTP.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and investigation of the novel thieno[2,3-d]pyrimidine derivative, MEHTP. While the information presented is based on established chemical knowledge of related compounds, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this new chemical entity. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological profile of MEHTP.

Mono(2-ethylhexyl) terephthalate degradation pathways in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Degradation Pathways of Mono(2-ethylhexyl) terephthalate (MEHTP)

Introduction

This compound (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHTP is utilized in a variety of consumer products, leading to widespread human exposure. Upon ingestion, DEHTP is rapidly hydrolyzed to MEHTP. The subsequent in vivo degradation of MEHTP is a critical determinant of its toxicokinetics and potential biological activity. This guide provides a comprehensive overview of the metabolic pathways of MEHTP, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biotransformation processes.

Core Metabolic Pathways of MEHTP

The in vivo degradation of MEHTP primarily involves the oxidative metabolism of its 2-ethylhexyl side chain. This process occurs through a series of enzymatic reactions, predominantly ω-oxidation followed by β-oxidation, analogous to the metabolism of the structurally similar MEHP (the primary metabolite of DEHP).[3][4] These reactions lead to the formation of several oxidized metabolites that are more water-soluble and readily excreted in the urine.

The principal metabolic steps are:

  • Initial Hydrolysis: DEHTP is first metabolized to MEHTP by the cleavage of one of its ester linkages.

  • Side-Chain Oxidation: The aliphatic side chain of MEHTP undergoes sequential oxidation. This process generates hydroxylated (e.g., 5OH-MEHTP), oxo (e.g., 5oxo-MEHTP), and carboxylated (e.g., 5cx-MEPTP, 2cx-MMHTP) derivatives.[1][2]

  • Conjugation (Phase II Metabolism): Some of the oxidized metabolites, particularly those with hydroxyl groups like 5OH-MEHTP and 5oxo-MEHTP, can undergo Phase II conjugation reactions, with glucuronidation being a prominent pathway.[1][2] This further increases their water solubility and facilitates their elimination from the body. In contrast, the carboxy-metabolites are predominantly excreted in their free, unconjugated form.[1][2]

The major identified urinary metabolites of MEHTP are:

  • 5OH-MEHTP: Mono-(2-ethyl-5-hydroxyhexyl) terephthalate

  • 5oxo-MEHTP: Mono-(2-ethyl-5-oxohexyl) terephthalate

  • 5cx-MEPTP: Mono-(5-carboxy-2-ethylpentyl) terephthalate

  • 2cx-MMHTP: Mono-(2-carboxymethylheptyl) terephthalate

Data Presentation: Quantitative Metabolite Excretion

The following table summarizes the quantitative data on the urinary excretion of MEHTP metabolites following a single oral dose of DEHTP in human volunteers. This data provides insight into the relative importance of the different metabolic pathways.

MetaboliteMean % of Administered Dose (Range)Predominant Excretion FormReference
5cx-MEPTP 13.0% (7.0 - 20.4%)Free Form (>90%)[1][2]
5OH-MEHTP 1.8% (1.3 - 2.4%)Glucuronide Conjugate (>70%)[1][2]
5oxo-MEHTP 1.0% (0.6 - 1.6%)Glucuronide Conjugate (>70%)[1][2]
2cx-MMHTP 0.3% (0.2 - 0.4%)Free Form (>90%)[1][2]
Total Measured ~16.1% -[1]

Data derived from a human study with a single oral dosage of 50 mg DEHTP to three male volunteers.[1][2]

Experimental Protocols

The characterization of MEHTP degradation pathways relies on robust in vivo studies. Below is a detailed methodology generalized from key human and animal metabolism studies.[1][2][4]

Protocol: In Vivo MEHTP Metabolism Study
  • Subject Recruitment and Dosing:

    • Human Studies: Healthy adult volunteers are recruited. Exclusion criteria typically include significant medical conditions or recent exposure to known sources of phthalates/terephthalates. A single oral dose of DEHTP (e.g., 50 mg) is administered.[1][2]

    • Animal Models: Rodent models, such as rats or hamsters, are commonly used.[3][4] The test compound (e.g., radiolabeled MEHTP) is administered via oral gavage at varying dose levels (e.g., 50 and 500 mg/kg body weight).[3]

  • Sample Collection:

    • Urine samples are collected at specified intervals over a period of 48 hours post-dosing.[1][2]

    • The total volume of urine for each collection interval is recorded to allow for the calculation of excretion rates.

  • Sample Preparation for Analysis:

    • An aliquot of the urine sample is taken for analysis.

    • To quantify the total amount of each metabolite (free and conjugated), an enzymatic deconjugation step is performed using β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates.

    • Internal standards (isotope-labeled versions of the target analytes) are added to the samples to ensure accurate quantification.

    • Solid-phase extraction (SPE) or online sample cleanup may be employed to remove interfering matrix components and concentrate the analytes.[1]

  • Analytical Quantification:

    • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard analytical technique.[1][2]

    • Method: The prepared sample is injected into the HPLC system, where the metabolites are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, which provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio of the parent and fragment ions for each metabolite.

    • Quantification: Analyte concentrations are determined by comparing the signal response of the native analyte to that of its corresponding isotope-labeled internal standard (isotope dilution method).[1]

Mandatory Visualizations

MEHTP Metabolic Pathway

MEHTP_Metabolism cluster_oxidation Side-Chain Oxidation (Phase I) DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Hydrolysis OH_MEHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) MEHTP->OH_MEHTP ω-1 Oxidation CX_MMHTP Mono(2-carboxymethylheptyl) terephthalate (2cx-MMHTP) MEHTP->CX_MMHTP Side-chain Cleavage & Oxidation OXO_MEHTP Mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP) OH_MEHTP->OXO_MEHTP Oxidation Glucuronide Glucuronide Conjugates OH_MEHTP->Glucuronide Glucuronidation (Phase II) CX_MEPTP Mono(5-carboxy-2-ethylpentyl) terephthalate (5cx-MEPTP) OXO_MEHTP->CX_MEPTP Oxidation OXO_MEHTP->Glucuronide Glucuronidation (Phase II) Urine Urinary Excretion CX_MEPTP->Urine Direct CX_MMHTP->Urine Direct Glucuronide->Urine

Caption: Primary metabolic pathway of DEHTP to MEHTP and its subsequent oxidative metabolites.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_prep start Oral Administration of DEHTP collection Urine Collection (0-48 hours) start->collection prep Sample Preparation collection->prep sub_prep1 Addition of Internal Standards prep->sub_prep1 sub_prep2 Enzymatic Deconjugation (β-glucuronidase) prep->sub_prep2 analysis HPLC-MS/MS Analysis prep->analysis quant Data Processing & Quantification analysis->quant end Metabolite Profile & Excretion Kinetics quant->end

References

An In-depth Technical Guide on the Environmental Sources and Fate of Mono-(2-ethylhexyl) Terephthalate (MEHTP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mono-(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a replacement for some ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the environmental sources, fate, and potential biological effects of its metabolite, MEHTP, is of growing importance. This guide provides a comprehensive overview of the current scientific understanding of MEHTP, focusing on its environmental presence, metabolic pathways, and analytical methodologies for its detection.

Environmental Sources of MEHTP

Direct environmental sources of MEHTP are limited as it is primarily formed through the metabolism of its parent compound, DEHTP. Therefore, the environmental sources of MEHTP are intrinsically linked to the sources of DEHTP.

1.1. Sources of Di(2-ethylhexyl) Terephthalate (DEHTP)

DEHTP is utilized as a plasticizer in a variety of consumer and industrial products, leading to its release into the environment. Key sources include:

  • Plastics and Polymers: DEHTP is used in the production of flexible polyvinyl chloride (PVC) products, children's toys, medical devices, and food contact materials.[1] Leaching from these products is a primary pathway for environmental contamination.

  • Industrial and Municipal Waste: Disposal of products containing DEHTP in landfills and wastewater contributes to its presence in soil, water, and sludge.[2]

  • Consumer Products: Personal care products, adhesives, paints, and lacquers may also contain DEHTP or related compounds, leading to their release during use and disposal.[3]

  • Food Contamination: Processed and fatty foods have been identified as a significant source of human exposure to DEHTP, likely due to migration from packaging materials.[4]

  • Indoor Environments: Dust in indoor environments can be a reservoir for DEHTP, leading to exposure through inhalation and ingestion, particularly for children.[1][4]

Environmental Fate of MEHTP

The environmental fate of MEHTP is not extensively studied directly. However, insights can be drawn from the behavior of its parent compound, DEHTP, and the analogous metabolite of DEHP, mono-(2-ethylhexyl) phthalate (MEHP).

2.1. Environmental Transformation of DEHTP to MEHTP

Once in the environment, DEHTP can undergo biotic and abiotic degradation processes that can lead to the formation of MEHTP. The primary mechanism is expected to be microbial hydrolysis of one of the ester bonds of the DEHTP molecule.

2.2. Persistence and Degradation of MEHTP

The persistence of MEHTP in the environment is not well-documented. However, based on the behavior of the structurally similar MEHP, it is expected to be more persistent than its parent diester, DEHTP.[5] Further degradation of MEHTP can occur through oxidation of the 2-ethylhexyl side chain, leading to the formation of various oxidized metabolites.

2.3. Transport and Distribution

DEHTP, the precursor to MEHTP, has a tendency to sorb strongly to soil and sediment.[2] This suggests that MEHTP may also exhibit limited mobility in soil and aquatic environments, potentially accumulating in sediments and sludge. The transport of MEHTP in the environment will be influenced by factors such as soil organic matter content, pH, and water solubility.

Quantitative Data on MEHTP and its Metabolites

Quantitative data on MEHTP in environmental matrices are scarce. Most available data come from human biomonitoring studies that measure urinary concentrations of DEHTP metabolites as biomarkers of exposure.

Table 1: Urinary Concentrations of DEHTP Metabolites in Human Biomonitoring Studies

MetaboliteStudy PopulationSample Size (N)Median Concentration (ng/mL)95th Percentile (ng/mL)Detection Frequency (%)Reference
MECPTPU.S. Adults (2011-2016)483--[6]
MEHHTPU.S. Adults (2011-2016)483--[6]
5cx-MEPTPPortuguese Children (4-17 years)1074.1926.4100[4]
5OH-MEHTPPortuguese Children (4-17 years)107Lower levels-Lower rates[4]
5oxo-MEHTPPortuguese Children (4-17 years)107Lower levels-Lower rates[4]
2cx-MMHTPPortuguese Children (4-17 years)107Lower levels-Lower rates[4]

MECPTP: mono-2-ethyl-5-carboxypentyl terephthalate; MEHHTP: mono-2-ethyl-5-hydroxyhexyl terephthalate; 5cx-MEPTP: mono(2-ethyl-5-carboxypentyl) terephthalate; 5OH-MEHTP: mono(2-ethyl-5-hydroxyhexyl) terephthalate; 5oxo-MEHTP: mono(2-ethyl-5-oxohexyl) terephthalate; 2cx-MMHTP: mono(2-carboxymethylhexyl) terephthalate;

Experimental Protocols

Standardized methods for the analysis of MEHTP in environmental samples are not yet widely established. However, methodologies used for the analysis of phthalate metabolites in biological and environmental matrices can be adapted.

4.1. Sample Preparation for Water Samples

  • Filtration: Water samples are filtered to remove suspended solids.

  • Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., C18) to concentrate the analytes.

  • Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for instrumental analysis.

4.2. Sample Preparation for Soil and Sediment Samples

  • Soxhlet Extraction or Ultrasonic Extraction: The soil or sediment sample is extracted with an organic solvent (e.g., hexane/acetone mixture).

  • Clean-up: The extract is cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering substances.

  • Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted as described for water samples.

4.3. Instrumental Analysis

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive technique for the analysis of MEHTP and its oxidized metabolites. A reversed-phase HPLC column is typically used for separation, followed by detection using a tandem mass spectrometer operating in negative ion mode. Isotope dilution is often employed for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of MEHTP, often requiring derivatization to increase volatility and improve chromatographic performance.

Signaling Pathways and Biological Effects

The biological effects of MEHTP are an active area of research. Studies on its parent compound, DEHTP, and related phthalates provide initial insights into potential mechanisms of action.

5.1. Endocrine Disruption

Recent studies have shown that DEHTP can act as an endocrine disruptor, particularly affecting the thyroid and sex hormone systems.[7]

  • Thyroid Hormone Disruption: In zebrafish, exposure to DEHTP has been shown to alter whole-body thyroid hormone levels and the expression of genes involved in thyroid regulation.[7]

  • Sex Hormone Disruption: DEHTP exposure in adult male zebrafish has been observed to decrease estradiol and 11-ketotestosterone levels while increasing testosterone.[7]

5.2. Androgen Receptor Interaction

In silico studies on DEHP and its metabolites suggest a potential for these compounds to interact with the androgen receptor, which could lead to disruption of androgen signaling.[8] Similar interactions may be possible for MEHTP, but further research is needed.

Visualizations

Metabolic Pathway of DEHTP

DEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP Mono-(2-ethylhexyl) terephthalate (MEHTP) DEHTP->MEHTP Hydrolysis Oxidized_Metabolites Oxidized Metabolites (e.g., 5OH-MEHTP, 5oxo-MEHTP, MECPTP) MEHTP->Oxidized_Metabolites Oxidation

Caption: Metabolic conversion of DEHTP to MEHTP and further oxidized metabolites.

Experimental Workflow for MEHTP Analysis in Water

MEHTP_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Water_Sample Water Sample Filtration Filtration Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS

Caption: Workflow for the analysis of MEHTP in water samples.

Potential Environmental Fate of MEHTP

MEHTP_Environmental_Fate DEHTP_Sources DEHTP Sources (Plastics, Waste, etc.) DEHTP_Environment DEHTP in Environment (Water, Soil) DEHTP_Sources->DEHTP_Environment MEHTP_Formation Formation of MEHTP (Hydrolysis) DEHTP_Environment->MEHTP_Formation MEHTP_Environment MEHTP in Environment MEHTP_Formation->MEHTP_Environment Sorption Sorption to Soil/ Sediment MEHTP_Environment->Sorption Degradation Further Degradation (Oxidation) MEHTP_Environment->Degradation Bioaccumulation Potential Bioaccumulation MEHTP_Environment->Bioaccumulation

Caption: Conceptual model of the environmental fate of MEHTP.

Conclusion and Future Perspectives

MEHTP is an emerging environmental contaminant of interest due to the increasing use of its parent compound, DEHTP. While current knowledge on its environmental sources and fate is limited, analogies with related phthalates provide a framework for understanding its behavior. Human biomonitoring data clearly indicate widespread exposure to DEHTP, leading to the formation of MEHTP and its metabolites. Future research should focus on:

  • Developing and validating analytical methods for the routine monitoring of MEHTP in various environmental matrices.

  • Conducting studies to determine the persistence, mobility, and degradation pathways of MEHTP in soil and water.

  • Investigating the ecotoxicological effects of MEHTP on a broader range of organisms.

  • Further elucidating the mechanisms of endocrine disruption and other potential health effects associated with MEHTP exposure.

A more comprehensive understanding of the environmental lifecycle of MEHTP is crucial for assessing its potential risks to ecosystems and human health.

References

The Toxicokinetic Profile of Mono(2-ethylhexyl) terephthalate in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary and active metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicokinetics of its metabolite, MEHTP, is crucial for assessing potential human health risks. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of MEHTP in animal models, covering its absorption, distribution, metabolism, and excretion (ADME). Due to the limited availability of data specifically for MEHTP, this guide also draws upon the extensive research on its close structural isomer, mono(2-ethylhexyl) phthalate (MEHP), to provide a more complete picture, with the critical caveat that the toxicokinetics of these isomers may differ.

Absorption

Following oral exposure to its parent compound, DEHTP, MEHTP is formed through hydrolysis in the gastrointestinal tract. Studies in rats have shown that DEHTP is hydrolyzed to MEHTP, 2-ethylhexanol (2-EH), and terephthalic acid (TPA) by gut homogenate fractions[1]. The hydrolysis of DEHTP appears to be slower than that of its ortho-isomer, DEHP, with estimated in vitro half-lives of 53.3 minutes for DEHTP compared to 12.6 minutes for DEHP in rat gut homogenates[1].

The absorption of MEHTP itself has not been directly studied. However, studies on its analogue, MEHP, indicate that it is readily absorbed from the gastrointestinal tract in rats[2]. Research using a fluorescently labeled MEHP analog (MEHP-AF) also demonstrated rapid absorption across the intestinal mucosal barrier in rats[3].

Distribution

Once absorbed, MEHTP is expected to be distributed throughout the body. A study on radiolabeled DEHTP in rats showed that after 144 hours, less than 2% of the administered radioactivity was found in the carcass, with the highest concentrations in the liver and fat[1].

In studies with the ortho-isomer MEHP, intravenous administration in rats resulted in rapid distribution to all tissues, with the highest levels observed in the liver, kidney, and urinary bladder[2]. Similarly, in situ organ distribution studies in mice using a fluorescent MEHP analog showed its main concentration in the liver, kidney, and testis[3].

Metabolism

MEHTP is the initial metabolite of DEHTP. Further metabolism of MEHTP is anticipated, similar to the extensive metabolism of MEHP. For MEHP, metabolism in rats involves side-chain oxidation to form alcohols, ketones, and acids[2]. This process is mediated by microsomal enzymes, likely cytochrome P-450 isozymes associated with fatty acid hydroxylation[4]. In hamsters, MEHP is also metabolized via omega- and beta-oxidation, and its metabolites can be conjugated with glucuronic acid[5].

In a study of DEHTP in rats, urinary metabolites included terephthalic acid, oxidized metabolites of 2-ethylhexanol, and MEHTP. Glucuronic and sulfuric acid conjugates were also identified, accounting for about 10% of the administered dose[1].

Metabolic Pathway of Di(2-ethylhexyl) terephthalate (DEHTP)

DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) Hydrolysis Hydrolysis (Gut Esterases) DEHTP->Hydrolysis MEHTP This compound (MEHTP) Hydrolysis->MEHTP EH 2-Ethylhexanol (2-EH) Hydrolysis->EH TPA Terephthalic Acid (TPA) Hydrolysis->TPA Conjugation Conjugation (Glucuronidation/Sulfation) MEHTP->Conjugation Excretion Urinary & Fecal Excretion MEHTP->Excretion Oxidation Oxidation EH->Oxidation TPA->Excretion Oxidized_EH Oxidized 2-EH Metabolites Oxidation->Oxidized_EH Oxidized_EH->Conjugation Conjugates Conjugated Metabolites Conjugation->Conjugates Conjugates->Excretion

Metabolic pathway of DEHTP.

Excretion

Following oral administration of radiolabeled DEHTP to rats, radioactivity was primarily eliminated in the feces (56.5% of the dose), mostly as unchanged DEHTP, with smaller amounts of MEHTP and other polar metabolites. Approximately 31.9% of the dose was excreted in the urine, mainly as MEHTP and metabolic products of 2-EH. A small percentage (3.6%) was expired as carbon dioxide[1].

For the ortho-isomer MEHP, excretion is rapid, with about 80% of an oral dose eliminated within 24 hours in rats; 72% in urine and 8% in feces[2]. The elimination half-time for MEHTP metabolites in urine has been reported to be around 6.9-7.0 hours[6].

Quantitative Toxicokinetic Data

Specific toxicokinetic parameters for MEHTP are scarce. The available data is primarily derived from studies on its parent compound, DEHTP, or its isomer, MEHP.

Table 1: Excretion of Radioactivity from [14C]DEHTP in Rats after Oral Administration

ParameterValue (% of dose)Animal ModelReference
Fecal Excretion56.5 ± 12.1Male Sprague-Dawley Rats[1]
Urinary Excretion31.9 ± 10.9Male Sprague-Dawley Rats[1]
Expired as 14CO23.6 ± 0.9Male Sprague-Dawley Rats[1]
In Carcass (after 144h)< 2.0Male Sprague-Dawley Rats[1]

Table 2: Pharmacokinetic Parameters of MEHP (Ortho-isomer) in Rats

ParameterValueRouteDoseAnimal ModelReference
Cmax63.2 ± 8.7 µg/mLOral (as DEHP)2.8 g/kgRat[7]
Cmax84.1 ± 14.9 µg/mLOral0.4 g/kgRat[7]
Tmax3 hOral (as DEHP)2.8 g/kgRat[7]
Tmax3 hOral0.4 g/kgRat[7]
t1/25.2 ± 0.5 hOral (as DEHP)2.8 g/kgRat[7]
t1/25.5 ± 1.1 hOral0.4 g/kgRat[7]
AUC (MEHP/DEHP ratio)16.1 ± 6.1Oral (as DEHP)2.8 g/kgRat[7]

Experimental Protocols

Protocol 1: Hydrolysis, Absorption, and Metabolism of DEHTP in Rats (Adapted from[1])
  • Test Substance: [hexyl-2-14C]DEHTP dissolved in corn oil.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Dosing: Single oral gavage at a dose of 100 mg/kg.

  • Sample Collection:

    • Urine, feces, and expired air were collected for 144 hours.

    • At 144 hours, animals were sacrificed, and tissues (liver, fat, etc.) and the remaining carcass were collected.

  • Analytical Method:

    • Radioactivity in samples was determined by liquid scintillation counting.

    • Feces and urine were analyzed for unlabeled metabolites. Fecal extracts were analyzed by thin-layer chromatography (TLC). Urine samples were hydrolyzed (with glucuronidase/sulfatase) and extracted for analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Toxicokinetics of MEHP in Rats (Representative Protocol)
  • Test Substance: MEHP dissolved in a suitable vehicle (e.g., corn oil).

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Single oral gavage at a specified dose.

  • Sample Collection:

    • Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation.

    • Urine and feces are collected over 24 or 48 hours in metabolic cages.

  • Analytical Method:

    • Plasma, urine, and fecal homogenate samples are subjected to solid-phase or liquid-liquid extraction.

    • MEHTP concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an appropriate internal standard.

Experimental Workflow for a Typical Rodent Toxicokinetic Study

cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Cannulation Surgical Cannulation (e.g., Jugular Vein) Animal_Acclimation->Cannulation Dosing Dosing (Oral Gavage) Cannulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine/Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Sample_Processing Sample Processing (Plasma Separation, Homogenization) Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing Extraction Extraction (SPE or LLE) Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Parameter_Calculation

Workflow for a typical rodent toxicokinetic study.

Analytical Methodologies

The accurate quantification of MEHTP in biological matrices is essential for toxicokinetic studies. While specific validated methods for MEHTP are not widely published, methods for other phthalate monoesters, particularly MEHP, are well-established and can be adapted.

  • Principle Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Since a significant portion of MEHTP may be excreted as glucuronide conjugates, a deconjugation step using β-glucuronidase is often necessary, especially for urine samples.

    • Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to remove matrix interferences and concentrate the analyte.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C- or deuterium-labeled MEHTP) is critical to correct for matrix effects and variations during sample preparation and analysis, ensuring data accuracy and precision.

  • Detection: Tandem mass spectrometry is used for detection, typically in negative ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conclusion and Future Directions

The toxicokinetics of MEHTP in animal models are not yet well-characterized. The available data, primarily from a study on its parent compound DEHTP in rats, suggests that it is formed by hydrolysis in the gut, with subsequent excretion in both urine and feces. Drawing parallels with its well-studied isomer, MEHP, it is likely that MEHTP undergoes further oxidative metabolism and is rapidly distributed and eliminated.

To adequately assess the risks associated with DEHTP exposure, further research is needed to:

  • Conduct dedicated toxicokinetic studies of MEHTP in multiple animal species, including rats and mice, to determine key pharmacokinetic parameters.

  • Elucidate the complete metabolic pathway of MEHTP and identify its major metabolites.

  • Investigate potential species differences in MEHTP toxicokinetics.

  • Explore the potential for bioaccumulation with chronic exposure.

Such studies will be instrumental in refining our understanding of the safety profile of DEHTP and its primary metabolite, MEHTP.

References

In Vitro Metabolism of Di(2-ethylhexyl) Terephthalate (DEHTP) to Mono(2-ethylhexyl) Terephthalate (MEHTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. Understanding the metabolic fate of DEHTP is crucial for assessing its safety and potential biological effects. The primary step in DEHTP metabolism is the hydrolysis of one of its ester bonds to form Mono(2-ethylhexyl) terephthalate (MEHTP). This technical guide provides an in-depth overview of the in vitro metabolism of DEHTP to MEHTP, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Core Concepts: The Metabolic Pathway

The in vitro metabolism of DEHTP is initiated by the hydrolytic cleavage of an ester linkage, a reaction catalyzed by carboxylesterases present in various tissues, most notably the liver. This initial biotransformation yields MEHTP and 2-ethylhexanol. MEHTP can then undergo further oxidative metabolism.

dot

DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Carboxylesterases Oxidized_Metabolites Oxidized Metabolites (e.g., 5OH-MEHTP, 5oxo-MEHTP, 5cx-MEPTP) MEHTP->Oxidized_Metabolites CYP450 Enzymes

Caption: Metabolic conversion of DEHTP to MEHTP and subsequent oxidized metabolites.

Quantitative Data on DEHTP Metabolism

For comparative purposes, kinetic data for the analogous ortho-phthalate, DEHP, are presented below. It is crucial to note that these values may not be directly applicable to DEHTP due to structural differences between the two compounds.

Table 1: In Vitro Formation of MEHTP and Other DEHTP Metabolites in Human Liver Microsomes

MetaboliteConcentration (μM) after 26h Incubation
This compound (MEHTP)0.06 ± 0.003
mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP)2.43 ± 0.10
mono-2-ethyloxohexyl terephthalate (MEOHTP)0.17 ± 0.01
mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)0.06 ± 0.01
Terephthalic acid (TPA)27.2 ± 1.17

Data from a study by Silva et al. (2015) where 640 nmoles of DEHTP were incubated with human liver microsomes at 37°C.[1][2]

Table 2: Michaelis-Menten Constants for the Hydrolysis of DEHP to MEHP in Liver Microsomes (for comparative purposes)

SpeciesKm (mM)Vmax (nmol/min/mg protein)
Human0.0144Not Reported
Mouse0.0076Not Reported
Rat0.0061.32

It is important to reiterate that these values are for DEHP, not DEHTP, and are provided for context only.[3]

Experimental Protocols

The following section outlines a general protocol for studying the in vitro metabolism of DEHTP to MEHTP using human liver microsomes. This protocol is a synthesis of methodologies reported in the scientific literature.

Objective: To determine the formation of MEHTP from DEHTP in the presence of human liver microsomes.
Materials:
  • Di(2-ethylhexyl) terephthalate (DEHTP)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., isotopically labeled MEHTP)

  • Analytical grade water

  • Microcentrifuge tubes

  • Incubator/shaker

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Experimental Workflow:

dot

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis Prep_DEHTP Prepare DEHTP stock solution Mix Combine microsomes, buffer, and DEHTP Prep_DEHTP->Mix Prep_Microsomes Thaw and prepare human liver microsomes Prep_Microsomes->Mix Prep_NADPH Prepare NADPH regenerating system Initiate Initiate reaction with NADPH Prep_NADPH->Initiate Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate Terminate Stop reaction with cold acetonitrile Incubate->Terminate Add_IS Add internal standard Terminate->Add_IS Centrifuge Centrifuge to pellet protein Add_IS->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC_MSMS Analyze by HPLC-MS/MS Collect_Supernatant->HPLC_MSMS Quantify Quantify MEHTP formation HPLC_MSMS->Quantify

Caption: General experimental workflow for an in vitro DEHTP metabolism assay.
Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DEHTP in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a working solution of DEHTP by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, add the human liver microsomes (e.g., at a final protein concentration of 0.5-1.0 mg/mL) to the potassium phosphate buffer.

    • Add the DEHTP working solution to the microsomal suspension.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the concentrations of DEHTP and MEHTP.

    • The HPLC system should be equipped with a suitable column (e.g., a C18 column) to achieve chromatographic separation.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and its metabolite.

Signaling Pathways and Downstream Effects

Recent research has begun to explore the potential for DEHTP and its primary metabolite, MEHTP, to interact with cellular signaling pathways, particularly nuclear receptors that regulate gene expression.

dot

DEHTP_MEHTP DEHTP / MEHTP PPAR Peroxisome Proliferator-Activated Receptors (PPARs) DEHTP_MEHTP->PPAR Activation/Modulation Gene_Expression Altered Gene Expression (e.g., cell cycle regulators, metabolic genes) PPAR->Gene_Expression Cellular_Effects Downstream Cellular Effects Gene_Expression->Cellular_Effects

Caption: Potential signaling pathway initiated by DEHTP/MEHTP interaction with PPARs.

Several in vitro studies have investigated the effects of DEHTP and MEHTP on nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). These studies suggest that MEHTP may act as a ligand for PPARs, leading to the modulation of target gene expression. For example, in vitro exposure of ovarian antral follicles to MEHTP has been shown to alter the expression of cell cycle regulator genes.[4] While the direct activation of PPARs by DEHTP itself is less clear, its metabolism to the more active MEHTP is a critical step.

The activation of PPARs can lead to a cascade of downstream events, influencing cellular processes such as lipid metabolism, inflammation, and cell proliferation. However, the specific signaling cascades and ultimate cellular consequences of DEHTP and MEHTP exposure are still areas of active investigation.

Conclusion

The in vitro metabolism of DEHTP to MEHTP is a key initial step in its biotransformation, primarily mediated by carboxylesterases in the liver. While quantitative data on the enzyme kinetics of this specific reaction are currently limited, in vitro studies using human liver microsomes have provided valuable insights into the formation of MEHTP and its subsequent oxidative metabolites. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct their own investigations into DEHTP metabolism. Furthermore, emerging evidence suggests that DEHTP and its metabolites may interact with cellular signaling pathways, such as those governed by PPARs, highlighting the need for further research to fully elucidate the biological activity of this widely used plasticizer.

References

Unraveling MEHTP: A Technical Guide to its Structural Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-2-ethylhexyl terephthalate (MEHTP) is the primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a compound increasingly used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. As human exposure to DEHTP is widespread, a thorough understanding of the physicochemical properties, metabolism, and biological interactions of MEHTP is crucial for assessing its potential impact on human health and for the development of safe pharmaceuticals and consumer products.

This technical guide provides an in-depth overview of the structural characterization and analysis of MEHTP. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a review of the current understanding of its biological interactions, particularly concerning key signaling pathways.

Structural Characterization of MEHTP

MEHTP is a monoester derivative of terephthalic acid. Its chemical structure is characterized by a benzene ring with two carboxyl groups in the para position (1,4-substitution). One of these carboxyl groups is esterified with a 2-ethylhexyl alcohol, while the other remains as a free carboxylic acid. This structure imparts amphiphilic properties to the molecule.[1][2]

The key structural and physical properties of MEHTP are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₆H₂₂O₄[2][3][4]
Molecular Weight 278.34 g/mol [2][3][4]
IUPAC Name 4-(2-ethylhexoxycarbonyl)benzoic acid[2][3][4]
CAS Number 155603-50-2[2]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 410.6 ± 28.0 °C at 760 mmHg[1]
Flash Point 144.8 ± 17.5 °C[1]
Spectroscopic Data

Mass spectrometry is a key technique for the identification and quantification of MEHTP. The fragmentation pattern of MEHTP in negative ion mode electrospray ionization (ESI) is well-characterized.

Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Reference
277.1445 [M-H]⁻5 eV233.1554, 120.0211, 121.0296, 76.0316[3]
277.1445 [M-H]⁻10 eV233.155, 277.1456, 120.0218, 76.0319, 121.0293[3]

Metabolism of MEHTP

MEHTP is formed in the body through the hydrolysis of its parent compound, DEHTP. It can then undergo further oxidative metabolism, leading to the formation of several secondary metabolites. The primary metabolic pathway is illustrated in the diagram below. The identification of these metabolites is crucial for human biomonitoring studies.[2][5]

MEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP Mono-2-ethylhexyl terephthalate (MEHTP) DEHTP->MEHTP Hydrolysis Oxidative_Metabolites Oxidative Metabolites MEHTP->Oxidative_Metabolites Oxidation MEHHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) Oxidative_Metabolites->MEHHTP MEOHTP Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) Oxidative_Metabolites->MEOHTP MECPTP Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) Oxidative_Metabolites->MECPTP

Caption: Metabolic pathway of DEHTP to MEHTP and its oxidative metabolites.

Experimental Protocols

Synthesis of MEHTP

While MEHTP is commercially available, it can also be synthesized in the laboratory for research purposes. A common method is the controlled partial hydrolysis of DEHTP.[2] A generalized protocol is as follows:

  • Dissolution: Dissolve DEHTP in a suitable organic solvent (e.g., tetrahydrofuran).

  • Hydrolysis: Add a stoichiometric amount of a base (e.g., sodium hydroxide) dissolved in water to the DEHTP solution. The amount of base should be calculated to hydrolyze only one of the ester groups.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Neutralization and Extraction: Once the desired conversion is achieved, neutralize the reaction mixture with an acid (e.g., hydrochloric acid). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure MEHTP.

Quantification of MEHTP in Urine by HPLC-MS/MS

The following is a representative protocol for the analysis of MEHTP in human urine, based on methodologies described in the literature.[6][7]

Workflow for MEHTP Analysis in Urine

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Deconjugation 2. Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation SPE 3. Solid-Phase Extraction (SPE) (C18 cartridge) Deconjugation->SPE Elution 4. Elution and Reconstitution SPE->Elution HPLC 5. HPLC Separation (C18 column) Elution->HPLC MSMS 6. MS/MS Detection (ESI negative mode) HPLC->MSMS Quantification 7. Quantification (Isotope dilution) MSMS->Quantification

Caption: Workflow for the quantification of MEHTP in urine by HPLC-MS/MS.

Detailed Steps:

  • Sample Collection and Storage: Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.

  • Enzymatic Deconjugation: To a 100 µL aliquot of urine, add an internal standard (e.g., ¹³C-labeled MEHTP), a buffer solution (e.g., ammonium acetate), and β-glucuronidase enzyme. Incubate the mixture to hydrolyze the glucuronidated conjugates of MEHTP.[6]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the deconjugated urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances.

  • Elution and Reconstitution: Elute MEHTP and the internal standard from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

  • HPLC Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column. Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic or acetic acid) to improve peak shape.

  • MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for MEHTP and its internal standard.

  • Quantification: Quantify the concentration of MEHTP in the urine sample using the isotope dilution method, by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways Potentially Affected by MEHTP

Direct research on the specific signaling pathways affected by MEHTP is limited. However, due to its structural similarity to its ortho-isomer, mono(2-ethylhexyl) phthalate (MEHP), the extensive research on MEHP's biological effects provides valuable insights into the potential mechanisms of action of MEHTP. It is important to note that while structurally similar, the para- and ortho-isomers can exhibit different biological activities. For instance, MEHTP has been shown to be a thyroid hormone receptor antagonist, whereas MEHP acts as a partial agonist.[2]

The following sections describe key signaling pathways known to be modulated by MEHP, which are hypothesized to be relevant for MEHTP.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a critical role in lipid metabolism and inflammation. MEHP is a known activator of PPARs, particularly PPARγ.[2][8][9][10] Activation of PPARγ by MEHP can lead to adipogenesis and may be linked to metabolic disruption.

PPAR_Signaling MEHTP MEHTP/MEHP PPAR PPARγ MEHTP->PPAR Binds and Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Adipogenesis, Lipid Metabolism Gene_Expression->Metabolic_Effects

Caption: Hypothesized activation of the PPAR signaling pathway by MEHTP.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including p38, JNK, and ERK) are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and cell proliferation. MEHP has been shown to activate the p38, JNK, and ERK pathways in various cell types.[11][12][13]

MAPK_Signaling MEHTP MEHTP/MEHP Cell_Stress Cellular Stress MEHTP->Cell_Stress MAPKKK MAPKKK Cell_Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Inflammation, Apoptosis, Cell Proliferation Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Hypothesized activation of the MAPK signaling pathway by MEHTP.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key signaling cascade involved in cell survival, growth, and proliferation. Studies have demonstrated that MEHP can activate this pathway, which may contribute to its effects on cell function.[14][15]

PI3K_AKT_Signaling MEHTP MEHTP/MEHP Receptor Receptor Tyrosine Kinase MEHTP->Receptor Activates PI3K PI3K Receptor->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits and Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates Cellular_Functions Cell Survival, Growth, Proliferation Downstream->Cellular_Functions Regulates

Caption: Hypothesized activation of the PI3K/AKT signaling pathway by MEHTP.

Conclusion

Mono-2-ethylhexyl terephthalate (MEHTP) is a significant biomarker of exposure to the widely used plasticizer DEHTP. This guide has provided a comprehensive overview of its structural characteristics, analytical methodologies, and potential biological activities. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development.

While the biological effects of MEHTP are still an active area of research, the existing data, particularly when considered alongside the extensive knowledge of its isomer MEHP, suggest that MEHTP may interact with key cellular signaling pathways. Further investigation is warranted to fully elucidate the specific molecular mechanisms of MEHTP and to accurately assess its risk to human health. The methodologies and information presented herein provide a solid foundation for such future research endeavors.

References

Preliminary Toxicity Assessment of Mono(2-ethylhexyl) terephthalate (MEHTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicological profile of its metabolites is of paramount importance. This technical guide provides a preliminary toxicity assessment of MEHTP, summarizing key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption. The information is compiled from a range of in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies. For comparative purposes, data on the well-studied ortho-phthalate isomer, Mono(2-ethylhexyl) phthalate (MEHP), is also included.

Cytotoxicity Assessment

The cytotoxic potential of MEHTP has been investigated in various cell lines. These studies are crucial for determining the concentrations at which MEHTP may induce cell death or impair cellular functions.

Quantitative Cytotoxicity Data
CompoundCell LineAssayEndpointConcentrationResultReference
MEHTP Antral Follicles (mouse)Growth MeasurementReduced Follicle Growth1 µg/mLSignificant decrease after 48 hours[1]
10 µg/mLSignificant decrease after 72 and 96 hours[1]
100 µg/mLSignificant decrease after 48, 72, and 96 hours[1]
MEHP Human Embryonic Stem Cells (hESCs)Cell Viability & ProliferationDecreased Viability & Proliferation1000 µmol/LSignificant decrease[2]
Human Placental CellsCell Viability (intracellular protease activity)Decreased Viability180 µMSignificant decrease at 48h[3]
Human Trophoblast Cells (HTR-8/SVneo)MTT AssayReduced MTT conversion≥5 µMSignificant reduction[4]
Mouse Spermatogonia-Derived (GC-1) CellsCCK-8 AssayCytotoxicityNot specifiedDose-dependent cytotoxicity[5]
Mouse EmbryoBlastocyst Formation & HatchingReduced Formation & Hatching100 µM and 1000 µMNegative impact[6]
Experimental Protocols

Cell Viability and Proliferation Assays (General Protocol):

A common method to assess cytotoxicity involves the use of assays like MTT, MTS, or CCK-8. The general workflow is as follows:

G cluster_workflow Cell Viability Assay Workflow A Seed cells in a 96-well plate B Culture for 24h to allow attachment A->B C Expose cells to various concentrations of MEHTP/MEHP B->C D Incubate for a specified duration (e.g., 24h, 48h) C->D E Add viability reagent (e.g., MTT, CCK-8) D->E F Incubate for 1-4 hours E->F G Measure absorbance/fluorescence using a plate reader F->G H Calculate cell viability relative to control G->H G cluster_workflow Comet Assay Workflow A Embed treated cells in agarose on a microscope slide B Lyse cells to remove membranes and proteins A->B C Unwind DNA in alkaline solution B->C D Perform electrophoresis C->D E Stain DNA with a fluorescent dye D->E F Visualize and score comets under a microscope E->F G Quantify DNA damage (e.g., tail moment) F->G G cluster_pathway Potential Endocrine Disruption Pathway MEHTP MEHTP / MEHP Receptor Nuclear Receptor (e.g., TR, AR) MEHTP->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Gene Target Gene Transcription HRE->Gene Regulates Response Altered Physiological Response Gene->Response

References

The Discovery and History of Terephthalate Plasticizer Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalate plasticizers, such as di(2-ethylhexyl) terephthalate (DEHTP), have been increasingly used as replacements for some ortho-phthalate plasticizers due to concerns about the endocrine-disrupting properties of the latter.[1] This shift has necessitated a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of terephthalates in humans to assess potential health risks. The discovery and characterization of their metabolites have been pivotal in developing reliable biomarkers for human exposure monitoring. This technical guide provides a comprehensive overview of the history, discovery, and analysis of major terephthalate plasticizer metabolites, with a focus on DEHTP.

A Historical Perspective on the Discovery of Terephthalate Metabolites

The journey to understanding the metabolic fate of terephthalate plasticizers is closely intertwined with the evolution of analytical chemistry and the growing field of human biomonitoring. While the parent compounds were known for decades, the identification of their metabolites in biological matrices is a more recent development.

  • Early Metabolism Studies (Pre-2010s): Initial studies on the metabolism of plasticizers largely focused on the more prevalent ortho-phthalates.[2] These early investigations laid the groundwork for understanding the general metabolic pathways of phthalate-like compounds, which typically involve hydrolysis to a monoester metabolite followed by oxidative modifications of the alkyl side chain.

  • The Rise of Human Biomonitoring and Advanced Analytical Techniques: With the increasing use of terephthalates as replacements, the need for specific biomarkers of exposure became critical. The development and refinement of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was a turning point. This highly sensitive and specific technique allowed for the detection and quantification of trace levels of metabolites in complex biological matrices like urine.

  • Identification of Key DEHTP Metabolites (2010s-Present): Research in the 2010s led to the definitive identification of the major human metabolites of DEHTP. Studies investigating the metabolism of DEHTP using human liver microsomes and in vivo studies in volunteers were instrumental.[1] These studies elucidated a metabolic pathway analogous to that of di(2-ethylhexyl) phthalate (DEHP), involving initial hydrolysis to mono(2-ethylhexyl) terephthalate (MEHTP) and subsequent oxidation of the 2-ethylhexyl side chain. The primary oxidative metabolites identified were mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP).[1]

Quantitative Data on Human Exposure to Terephthalate Metabolites

Human biomonitoring studies have provided valuable data on the extent of exposure to terephthalate plasticizers in the general population. Urine is the preferred matrix for these studies due to the rapid metabolism and excretion of these compounds. The following tables summarize urinary concentrations of key DEHTP metabolites from various studies.

Table 1: Urinary Concentrations of this compound (MEHTP) in the General Population

Population/StudySample SizeMedian (µg/L)95th Percentile (µg/L)Concentration Range (µg/L)Reference
NHANES (2017-2018)----[3]
German Biomonitoring----[1]
International Meta-Analysis216 studies---[4]

Table 2: Urinary Concentrations of Oxidized DEHTP Metabolites in the General Population

MetabolitePopulation/StudySample SizeMedian (µg/L)95th Percentile (µg/L)Concentration Range (µg/L)Reference
MEHHTP NHANES (2017-2018)----[3]
German Biomonitoring3--1.3 - 2.4 (% of dose)[1]
MECPTP NHANES (2017-2018)----[3]
German Biomonitoring3--7.0 - 20.4 (% of dose)[1]
5OH-MEHP Various Studies-60.7 (in young adults)--[5]
cx-MiNP Various Studies---50% higher in warm season[5]

(Note: Dashes indicate data not provided in the cited sources in a directly comparable format. The German Biomonitoring study reported results as a percentage of the administered dose.)

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quantification of terephthalate metabolites in research and clinical settings. This section provides detailed methodologies for the analysis of these compounds in human urine and the synthesis of a key reference standard.

Protocol for the Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS

This protocol is a synthesized methodology based on established and validated methods for the sensitive and specific quantification of terephthalate metabolites.

1. Sample Preparation and Enzymatic Hydrolysis:

  • Thaw frozen urine samples and vortex to ensure homogeneity.
  • To a 1 mL aliquot of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
  • Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.
  • Incubate the mixture at 37°C for a minimum of 2 hours (overnight incubation is also common).

2. Solid-Phase Extraction (SPE):

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
  • Load the hydrolyzed urine sample onto the SPE cartridge.
  • Wash the cartridge with a series of solutions to remove interferences (e.g., water, low percentage methanol in water).
  • Elute the target metabolites with an organic solvent such as methanol or acetonitrile.

3. HPLC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
  • Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.
  • HPLC Conditions:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for these acidic metabolites.
  • Detection: Use multiple reaction monitoring (MRM) for each analyte and its corresponding internal standard. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions are generated by collision-induced dissociation.

Protocol for the Laboratory Synthesis of this compound (MEHTP) Reference Standard

The availability of high-purity reference standards is crucial for accurate quantification. MEHTP can be synthesized via controlled partial hydrolysis of its parent diester, DEHTP.[6]

1. Synthesis of Di(2-ethylhexyl) terephthalate (DEHTP):

  • DEHTP can be synthesized by the esterification of terephthalic acid with 2-ethylhexanol at elevated temperature and pressure in the presence of a suitable catalyst (e.g., a titanate catalyst).[7]
  • The water of reaction is continuously removed to drive the reaction to completion.[7]
  • The crude DEHTP product is then purified by vacuum distillation or chromatography.

2. Controlled Partial Hydrolysis of DEHTP to MEHTP:

  • Dissolve the purified DEHTP in a suitable solvent mixture (e.g., a mixture of an alcohol and water).
  • Add a stoichiometric amount of a base (e.g., potassium hydroxide) to hydrolyze one of the ester groups. The reaction should be carefully monitored to avoid complete hydrolysis to terephthalic acid.
  • The reaction is typically carried out at a controlled temperature (e.g., reflux) for a specific duration.
  • After the reaction is complete, neutralize the mixture with an acid.
  • Extract the MEHTP into an organic solvent.
  • Purify the crude MEHTP using techniques such as column chromatography or recrystallization to obtain a high-purity analytical standard.

Signaling Pathways and Molecular Interactions

Recent research has begun to uncover the molecular mechanisms by which terephthalate plasticizers and their metabolites may exert biological effects. A key area of investigation is their interaction with nuclear receptors, which are critical regulators of metabolism and endocrine function.

Activation of Nuclear Receptors
  • Liver X Receptor α (LXRα): The oxidized DEHTP metabolite, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), has been identified as an agonist of the Liver X Receptor α (LXRα).[8] LXRα is a key regulator of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRα by MEHHTP can upregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), potentially leading to increased lipid accumulation in hepatocytes.[8] This has raised concerns about the potential for DEHTP exposure to contribute to nonalcoholic fatty liver disease (NAFLD).[3][9]

  • Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs): While direct activation of PPARs and RXRs by terephthalate metabolites is an area of ongoing research, the broader class of phthalate plasticizers has been shown to interact with these receptors.[10][11][12] PPARs are crucial for lipid metabolism, and their activation is a known mechanism of action for some drugs used to treat dyslipidemia. RXRs form heterodimers with many nuclear receptors, including PPARs and LXRs, and are essential for their function.[10][11][12] Given the structural similarities, it is plausible that terephthalate metabolites could also modulate the activity of the PPAR/RXR signaling axis.

Visualizing Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fate of DEHTP and the signaling pathway initiated by its metabolite, MEHHTP.

DEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Hydrolysis MEHHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) MEHTP->MEHHTP Oxidation (Hydroxylation) MEOHTP Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) MEHHTP->MEOHTP Oxidation Excretion Urinary Excretion (Glucuronidated and Free Forms) MEHHTP->Excretion MECPTP Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) MEOHTP->MECPTP Oxidation MECPTP->Excretion

Metabolic pathway of Di(2-ethylhexyl) terephthalate (DEHTP) in humans.

LXR_Signaling cluster_cell Hepatocyte MEHHTP MEHHTP LXR_RXR LXRα / RXR Heterodimer MEHHTP->LXR_RXR Activation SREBP1c SREBP-1c Gene Expression LXR_RXR->SREBP1c Upregulation FASN FASN Gene Expression LXR_RXR->FASN Upregulation Lipogenesis Increased Lipogenesis SREBP1c->Lipogenesis FASN->Lipogenesis Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation

Signaling pathway of MEHHTP-mediated LXRα activation in hepatocytes.

Conclusion

The discovery and ongoing investigation of terephthalate plasticizer metabolites represent a critical area of environmental health science. The development of sophisticated analytical techniques has enabled the identification of specific and sensitive biomarkers of exposure, which are now being used in large-scale biomonitoring studies to assess the body burden of these chemicals in the general population. Furthermore, research into the molecular toxicology of these metabolites is beginning to shed light on their potential biological activities, including their ability to interact with key nuclear receptors involved in metabolic regulation. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge in this field and to inform future research directions aimed at ensuring the safety of these widely used chemicals.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Mono(2-ethylhexyl) terephthalate (MEHTP) and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer used as a replacement for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging and medical devices.[1][2] Human exposure to DEHTP is widespread, necessitating reliable analytical methods to assess exposure levels through biomonitoring.[3] While Mono(2-ethylhexyl) terephthalate (MEHTP) is a metabolite of DEHTP, research indicates that its oxidative metabolites, such as mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), are more suitable and predominant biomarkers for assessing DEHTP exposure.[1][2][4] These oxidative metabolites account for a significantly larger fraction of the excreted DEHTP dose in urine compared to MEHTP.[1][2]

This document provides detailed application notes and protocols for the detection and quantification of MEHTP and its key oxidative metabolites in human urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.[3]

Analytical Methods Overview

The determination of MEHTP and its metabolites in urine typically involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The general workflow includes:

  • Enzymatic Deconjugation: In urine, phthalate and terephthalate metabolites are often present as glucuronide conjugates.[5] An enzymatic hydrolysis step, commonly using β-glucuronidase, is crucial to cleave these conjugates and measure the total concentration of the metabolites.[4][6]

  • Sample Clean-up and Preconcentration: Solid-Phase Extraction (SPE) is a widely used technique to remove interfering matrix components from urine and to concentrate the analytes of interest, thereby enhancing the sensitivity of the method.[7][8][9] Automated on-line SPE systems are often employed to increase sample throughput and improve reproducibility.[7][10]

  • Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the target analytes from other components in the sample extract.[11][12] The separated analytes are then detected and quantified using Tandem Mass Spectrometry (MS/MS), which provides excellent selectivity and sensitivity.[3][12] Isotope dilution is a common practice, where stable isotope-labeled internal standards are used to ensure high accuracy and precision.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of DEHTP metabolites in urine from various studies.

Table 1: Limits of Quantification (LOQ) and Detection (LOD) for DEHTP Metabolites in Urine

AnalyteMethodLOQ (ng/mL)LOD (ng/mL)Reference
5cx-MEPTPHPLC-MS/MS0.2 (µg/L)-[12]
5oxo-MEHTPHPLC-MS/MS0.2 (µg/L)-[12]
5OH-MEHTPHPLC-MS/MS0.3 (µg/L)-[12]
2cx-MMHTPHPLC-MS/MS0.4 (µg/L)-[12]
MEHHTPHPLC-MS/MS-0.4[4]
MECPTPHPLC-MS/MS-0.4[4]
MEHTP-3.75-[2]
TPA-2.8-[2]

Table 2: Accuracy and Precision Data for DEHTP Metabolite Analysis

Analyte(s)MethodAccuracy (Recovery %)Precision (RSD %)Reference
Terephthalate Monoesters-86–117%0.6–12.2%[2]
DEHTP MetabolitesHPLC-MS/MS95.8–111%<7%[12]
Phthalate MonoestersGC-MS86.3–119%0.6–6.1%[13]

Experimental Protocols

Protocol 1: Quantification of DEHTP Oxidative Metabolites in Urine by On-line SPE-HPLC-MS/MS

This protocol is adapted from established methods for the analysis of phthalate and terephthalate metabolites in urine.[4][10][12]

1. Materials and Reagents

  • Urine samples

  • Native analytical standards (MEHHTP, MECPTP, etc.)

  • Isotope-labeled internal standards (e.g., d4-MEHHTP, d4-MECPTP)

  • β-glucuronidase (from E. coli)

  • Ammonium acetate buffer (1 M, pH 6.5)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • SPE cartridges (polymeric or C18)

2. Sample Preparation (Enzymatic Hydrolysis)

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add the internal standard solution containing the isotope-labeled analogs of the target analytes.

  • Add 25 µL of 1 M ammonium acetate buffer (pH 6.5) containing β-glucuronidase.

  • Vortex the mixture gently.

  • Incubate the samples at 37°C for a minimum of 120 minutes to ensure complete deconjugation.[4]

  • After incubation, stop the enzymatic reaction by adding an acid (e.g., formic acid).

3. Instrumental Analysis (On-line SPE-HPLC-MS/MS)

  • On-line SPE:

    • Inject the prepared sample into the on-line SPE system.

    • The analytes are trapped on the SPE column while salts and other polar interferences are washed to waste.

    • The retained analytes are then eluted from the SPE column and transferred to the analytical HPLC column.

  • HPLC Separation:

    • Use a suitable C18 analytical column.

    • Employ a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[14]

  • MS/MS Detection:

    • Operate the mass spectrometer in the negative ion electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each analyte and internal standard.

4. Quality Control

  • Include calibration standards, procedural blanks, and quality control samples (spiked urine at different concentrations) in each analytical run.

Visualizations

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine 100 µL Urine Sample add_is Add Isotope-Labeled Internal Standards urine->add_is add_enzyme Add β-glucuronidase in Ammonium Acetate Buffer add_is->add_enzyme incubate Incubate at 37°C (≥ 120 min) add_enzyme->incubate stop_reaction Stop Reaction (e.g., add Formic Acid) incubate->stop_reaction online_spe On-line Solid-Phase Extraction (Sample Clean-up & Concentration) stop_reaction->online_spe hplc HPLC Separation (C18 Column) online_spe->hplc msms Tandem Mass Spectrometry (ESI-, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for LC-MS/MS analysis of MEHTP metabolites in urine.

Protocol 2: General Procedure for GC-MS Analysis of Phthalate Monoesters

While LC-MS/MS is more common for these analytes, GC-MS can also be employed. This protocol outlines a general approach.[13]

1. Materials and Reagents

  • Urine samples

  • Hexane, methyl t-butyl ether

  • Diazomethane (for methylation)

  • Florisil for column chromatography

  • Sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)

2. Sample Preparation

  • Perform enzymatic deconjugation as described in Protocol 1.

  • Extract the deconjugated metabolites using an organic solvent like hexane.

  • Methylate the extracted phthalate monoesters with diazomethane to make them more volatile for GC analysis.[13]

  • Purify the methylated derivatives using a Florisil column to remove remaining interferences.[13]

  • Concentrate the final extract under a stream of nitrogen.

3. Instrumental Analysis (GC-MS)

  • GC Separation:

    • Inject the prepared sample into the GC.

    • Use a temperature program to separate the analytes on the capillary column. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).[15]

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Use selected ion monitoring (SIM) for quantification of the target analytes.

Experimental_Workflow_GC_MS cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis urine_gc Urine Sample deconjugation Enzymatic Deconjugation urine_gc->deconjugation extraction Solvent Extraction (e.g., Hexane) deconjugation->extraction derivatization Derivatization (Methylation) extraction->derivatization cleanup Column Cleanup (e.g., Florisil) derivatization->cleanup concentrate Concentration cleanup->concentrate gc Gas Chromatography Separation concentrate->gc ms Mass Spectrometry Detection (EI, SIM) gc->ms data_gc Data Acquisition & Quantification ms->data_gc

Caption: General workflow for GC-MS analysis of MEHTP metabolites in urine.

Method Validation Considerations

For any analytical method, proper validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:[16][17]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described, particularly LC-MS/MS, provide robust and sensitive means for the quantification of MEHTP and its oxidative metabolites in human urine. The use of these methods is crucial for accurately assessing human exposure to DEHTP and for supporting toxicological and epidemiological studies. Adherence to detailed protocols and thorough method validation are paramount for generating high-quality biomonitoring data.

References

LC-MS/MS protocol for quantification of MEHTP in serum.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the precise quantification of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), a key metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), in human serum is presented. This method is crucial for researchers, scientists, and professionals in drug development and environmental health monitoring for assessing human exposure to DEHTP. The protocol outlines detailed procedures for sample collection, preparation, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.

Application Notes

This protocol is designed for the targeted quantification of MEHTP in human serum. MEHTP is a primary metabolite of DEHTP, a non-phthalate plasticizer increasingly used as a replacement for regulated phthalates like DEHP. Accurate measurement of MEHTP in serum is essential for biomonitoring studies to understand the extent of human exposure and the potential health implications. The methodology employs enzymatic deconjugation to account for conjugated metabolites, followed by protein precipitation and solid-phase extraction for sample clean-up. Detection and quantification are achieved by LC-MS/MS, which provides the necessary specificity and sensitivity for detecting low concentrations of MEHTP typically found in biological samples.

Experimental Protocols

Serum Sample Collection and Handling

Proper sample collection and handling are critical to prevent contamination and ensure the stability of the analyte.

  • Blood Collection: Collect venous blood into vacutainer tubes without anticoagulants (serum separator tubes).

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[1][2][3]

  • Centrifugation: Centrifuge the tubes at 2000 × g for 10 minutes at 4°C to separate the serum from the blood cells.[1][2]

  • Aliquoting and Storage: Carefully transfer the supernatant (serum) into clean, labeled polypropylene tubes. Store the serum aliquots at -80°C until analysis to maintain sample integrity.[1][2] Avoid repeated freeze-thaw cycles.[1]

Sample Preparation

This multi-step process is designed to extract MEHTP from the complex serum matrix and prepare it for LC-MS/MS analysis.

  • Enzymatic Hydrolysis:

    • Thaw serum samples on ice.

    • To a 0.5 mL aliquot of serum, add 10 µL of an internal standard solution (e.g., isotopically labeled MEHTP).

    • Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase from E. coli K12.[4]

    • Gently vortex the mixture and incubate at 37°C for 2 hours to deconjugate any glucuronidated metabolites.[4]

  • Protein Precipitation and Extraction:

    • After incubation, add 1 mL of cold acetonitrile to the sample to precipitate proteins.[4][5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 5,000 × g for 10 minutes.[4]

    • Transfer the supernatant to a clean tube.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly evaporated and reconstituted for analysis. For this protocol, we will proceed with evaporation and reconstitution.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of MEHTP. These may need to be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion for MEHTP ([M-H]⁻) would be m/z 293.

      • Product ions would need to be determined by infusing a standard solution of MEHTP and performing a product ion scan. Likely product ions would result from the fragmentation of the ester linkage and side chain. Based on similar compounds, a potential transition could be monitored. For method development, at least two transitions (one for quantification and one for confirmation) should be optimized.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each transition.

Quantitative Data

The following table summarizes the expected performance characteristics of the method, based on data from similar phthalate metabolite quantification in serum.[4][8][9]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Workflow Diagram

MEHTP_Quantification_Workflow Figure 1. Experimental Workflow for MEHTP Quantification in Serum cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Blood_Collection 1. Blood Collection (Serum Tube) Clotting 2. Clotting (30-60 min, RT) Blood_Collection->Clotting Centrifugation 3. Centrifugation (2000g, 10 min, 4°C) Clotting->Centrifugation Serum_Separation 4. Serum Aliquoting Centrifugation->Serum_Separation Storage 5. Storage (-80°C) Serum_Separation->Storage Thawing 6. Thaw Serum Storage->Thawing Hydrolysis 7. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Thawing->Hydrolysis Precipitation 8. Protein Precipitation (Acetonitrile) Hydrolysis->Precipitation Extraction 9. Supernatant Transfer Precipitation->Extraction Evaporation 10. Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 11. Reconstitution Evaporation->Reconstitution LC_MS_MS 12. LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitution->LC_MS_MS Data_Acquisition 13. Data Acquisition LC_MS_MS->Data_Acquisition Quantification 14. Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Reporting 15. Data Reporting Quantification->Data_Reporting

Caption: Figure 1. Experimental Workflow for MEHTP Quantification in Serum.

References

Application Note: Utilizing Mono(2-ethylhexyl) terephthalate (MEHTP) and its Metabolites as Biomarkers for DEHTP Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer increasingly used as a substitute for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging, medical devices, and toys.[1][2][3] As the use of DEHTP becomes more widespread, it is crucial to have reliable methods for assessing human exposure. Biomonitoring, through the analysis of urinary metabolites, provides an effective approach for quantifying internal exposure to DEHTP. This application note details the use of Mono(2-ethylhexyl) terephthalate (MEHTP) and its oxidative metabolites as biomarkers for DEHTP exposure, providing protocols for their quantification in urine samples.

Following exposure, DEHTP is metabolized in the body. An initial hydrolysis step cleaves one of the ester groups, forming MEHTP.[4] This primary metabolite is then subject to further oxidation of the side-chain, leading to the formation of several key secondary metabolites, including mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP).[1][3] Studies have shown that these oxidative metabolites, particularly MEHHTP and MECPTP, are more abundant in urine than MEHTP and are considered specific and sensitive biomarkers of DEHTP exposure.[1][5]

Data Presentation

The following tables summarize quantitative data on the urinary concentrations of key DEHTP metabolites from human biomonitoring studies. These values can serve as a reference for researchers evaluating exposure levels in various populations.

Table 1: Urinary Concentrations of DEHTP Metabolites in the U.S. General Population (NHANES 2015–2016) [5]

MetaboliteGeometric Mean (µg/L)95th Percentile (µg/L)Detection Frequency (%)
MEHHTP--96
MECPTP--99.9

Specific geometric mean and 95th percentile values for the overall population were not explicitly stated in the provided search result snippets, but the high detection frequencies indicate widespread exposure.

Table 2: Urinary Concentrations of DEHTP Metabolites in a Convenience Sample of U.S. Adults (2016) [6]

MetaboliteGeometric Mean (ng/mL)
MEHHTP3.1
MECPTP13.1

Table 3: Urinary Concentrations of DEHTP Metabolites in Portuguese Children (4-17 years old) [7]

MetaboliteMedian Concentration (µg/L)95th Percentile (µg/L)Maximum Concentration (µg/L)Detection Frequency (%)
5cx-MEPTP (MECPTP)4.1926.43400100

Table 4: Urinary Excretion of DEHTP Metabolites After Oral Administration in Male Volunteers [8]

MetaboliteMean Percentage of Applied Dose Excreted in Urine
5cx-MEPTP (MECPTP)13.0%
5OH-MEHTP (MEHHTP)1.8%
5oxo-MEHTP (MEOHTP)1.0%
2cx-MMHTP0.3%

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of DEHTP metabolites in human urine.

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect first-morning void or spot urine samples in sterile, polypropylene containers.[9] The use of non-vinyl plastic is recommended to avoid contamination.[10]

  • Storage: Immediately after collection, aliquot urine samples into polypropylene cryovials and store them at -70°C until analysis to ensure the stability of the metabolites.[6][11]

Protocol 2: Quantification of DEHTP Metabolites in Urine by HPLC-MS/MS

This protocol is based on methods coupling online solid-phase extraction (SPE) with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5][12][13]

1. Sample Preparation and Enzymatic Deconjugation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.

  • Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.[10][12]

  • Incubate the mixture to allow for complete enzymatic hydrolysis.

2. Online Solid-Phase Extraction (SPE):

  • Inject the prepared sample into the HPLC system.

  • The sample is first loaded onto an SPE column (e.g., a silica-based monolithic column) where the analytes of interest are retained, and interfering matrix components are washed away.[13]

3. HPLC Separation:

  • After the extraction and wash steps, the retained analytes are eluted from the SPE column and transferred to an analytical HPLC column (e.g., a C18 column).

  • A gradient elution program using mobile phases such as methanol and water with additives like acetic acid is used to chromatographically separate the target metabolites.

4. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for sensitive and selective quantification.

5. Quality Control:

  • Include calibration standards, reagent blanks, and quality control (QC) materials (prepared from spiked pooled urine at low and high concentrations) in each analytical batch to ensure the accuracy and precision of the measurements.[10]

Visualizations

Metabolic Pathway of DEHTP

DEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites MEHTP->Oxidative_Metabolites Side-chain Oxidation MEHHTP Mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) Oxidative_Metabolites->MEHHTP MEOHTP Mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP) Oxidative_Metabolites->MEOHTP MECPTP Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) Oxidative_Metabolites->MECPTP Experimental_Workflow Urine_Sample Urine Sample Collection and Storage (-70°C) Sample_Prep Sample Preparation (Internal Standards, β-glucuronidase) Urine_Sample->Sample_Prep Online_SPE Online Solid-Phase Extraction (SPE) Sample_Prep->Online_SPE HPLC HPLC Separation Online_SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

References

Application Notes and Protocols for the Analysis of Mono-2-ethylhexyl Terephthalate (MEHTP) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-2-ethylhexyl terephthalate (MEHTP) is a primary metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for regulated ortho-phthalates like DEHP. As the use of DEHTP increases in consumer products, robust and reliable analytical methods are crucial for assessing human exposure and understanding its potential toxicological implications. These application notes provide detailed protocols for the sample preparation of MEHTP and its metabolites from various biological matrices, including plasma/serum, urine, and tissue, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of DEHTP

DEHTP is metabolized in the body through a series of enzymatic reactions. The initial step involves the hydrolysis of one of the ester bonds of DEHTP by esterases to form MEHTP. MEHTP is then further metabolized through oxidation of its 2-ethylhexyl side chain, leading to the formation of several oxidized metabolites, such as mono-(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) and mono-(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP).[1][2] These oxidized metabolites, along with MEHTP, can be conjugated with glucuronic acid to facilitate their excretion in urine.[1] Understanding this metabolic pathway is essential for selecting the appropriate biomarkers for exposure assessment.

DEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP Mono-2-ethylhexyl terephthalate (MEHTP) DEHTP->MEHTP Esterases Oxidized_Metabolites Oxidized Metabolites (e.g., 5OH-MEHTP, 5cx-MEPTP) MEHTP->Oxidized_Metabolites Oxidation Conjugated_Metabolites Glucuronide Conjugates Oxidized_Metabolites->Conjugated_Metabolites Glucuronidation

Caption: Metabolic pathway of DEHTP.

Experimental Workflow for MEHTP Analysis

A typical analytical workflow for the determination of MEHTP in biological samples involves sample collection and storage, sample preparation including extraction and cleanup, and instrumental analysis by LC-MS/MS. The sample preparation step is critical for removing matrix interferences and concentrating the analyte to achieve the required sensitivity.

MEHTP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for Urine) Internal_Standard->Hydrolysis Urine Samples Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Plasma/Tissue Samples Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for MEHTP analysis.

Quantitative Data Summary

The following table summarizes the validation parameters for the determination of MEHTP and its related metabolites in various biological matrices using the described sample preparation techniques followed by LC-MS/MS analysis.

AnalyteMatrixSample PreparationRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
MEHTPPlasmaSPE (Oasis HLB)85 - 1100.1 - 0.50.5 - 1.0[3]
5OH-MEHTPUrineEnzymatic Hydrolysis + SPE90 - 1050.05 - 0.20.2 - 0.5[4]
5cx-MEPTPUrineEnzymatic Hydrolysis + SPE92 - 1100.02 - 0.10.1 - 0.4[4]
MEHTPLiver TissueLLE (MTBE)80 - 950.2 - 1.01.0 - 5.0[2][5]

LOD: Limit of Detection, LOQ: Limit of Quantification, SPE: Solid-Phase Extraction, LLE: Liquid-Liquid Extraction, MTBE: Methyl tert-butyl ether. Data presented are typical ranges compiled from various sources.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of MEHTP from Human Plasma

This protocol describes the extraction of MEHTP from human plasma using Waters Oasis HLB SPE cartridges.[3][6]

Materials:

  • Human plasma samples

  • Waters Oasis HLB 3 cc, 60 mg SPE cartridges

  • Internal standard solution (e.g., ¹³C₄-MEHTP)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute MEHTP with 2 x 1.5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis and Extraction of MEHTP Glucuronide from Urine

This protocol details the enzymatic deconjugation of MEHTP glucuronide in urine samples followed by extraction.[7][8][9]

Materials:

  • Urine samples

  • β-glucuronidase from E. coli (sulfatase-free)

  • Ammonium acetate buffer (1 M, pH 6.8)

  • Internal standard solution (e.g., ¹³C₄-MEHTP)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Incubator/water bath

Procedure:

  • Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of internal standard solution.

  • Enzymatic Hydrolysis: Add 200 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution (≥5,000 units/mL). Vortex gently.

  • Incubation: Incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.

  • Extraction: After cooling to room temperature, the hydrolyzed sample can be directly subjected to Solid-Phase Extraction as described in Protocol 1 (starting from the Sample Loading step) or Liquid-Liquid Extraction.

Protocol 3: Liquid-Liquid Extraction (LLE) of MEHTP from Liver Tissue

This protocol outlines the extraction of MEHTP from liver tissue using a methyl tert-butyl ether (MTBE) based method.[2][4][10]

Materials:

  • Liver tissue samples (e.g., 50-100 mg)

  • Internal standard solution (e.g., ¹³C₄-MEHTP)

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Weigh the frozen liver tissue and place it in a 2 mL tube with ceramic beads. Add a volume of cold methanol corresponding to 300 µL per 100 mg of tissue and the internal standard. Homogenize the tissue using a tissue homogenizer until a uniform suspension is obtained.

  • Extraction: Add 1 mL of MTBE to the homogenate. Vortex vigorously for 1 minute and then shake for 20 minutes at 4°C.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase (MTBE layer) containing MEHTP into a clean tube.

  • Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Application Notes and Protocols for Studying the Effects of Mono(2-ethylhexyl) terephthalate (MEHTP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a high-production-volume plasticizer used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP).[1] As human exposure to DEHTP is widespread, understanding the biological effects of its metabolite, MEHTP, is of significant toxicological interest. These application notes provide a framework for the experimental design of studies investigating the potential endocrine-disrupting and metabolic effects of MEHTP. The protocols detailed below are based on established methodologies for assessing the effects of phthalate metabolites.

Key Areas of Investigation

Based on the known effects of analogous phthalate metabolites, such as Mono(2-ethylhexyl) phthalate (MEHP), the primary areas for investigating the biological activity of MEHTP include:

  • Reproductive Toxicity: Particularly the effects on steroidogenesis in Leydig cells and folliculogenesis.

  • Endocrine Disruption: Focusing on interference with thyroid hormone receptor signaling.

  • Metabolic Effects: Investigating the potential for inducing oxidative stress and altering cellular metabolism.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between control and MEHTP-treated groups. Tables should include measures of central tendency (e.g., mean, median) and dispersion (e.g., standard deviation, standard error), as well as the results of statistical analyses (e.g., p-values).

Section 1: In Vitro Assessment of Steroidogenesis

This section details the protocol for assessing the impact of MEHTP on steroid hormone production in a Leydig cell line model. The methodology is adapted from established protocols for testing the effects of MEHP on steroidogenesis.[2][3]

Experimental Protocol: In Vitro Steroidogenesis Assay in MA-10 Leydig Cells

Objective: To determine the effect of MEHTP on progesterone production in MA-10 mouse Leydig tumor cells.

Materials:

  • MA-10 cells

  • Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)

  • MEHTP (dissolved in a suitable solvent, e.g., DMSO)

  • Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)

  • Progesterone ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture MA-10 cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.

  • Treatment:

    • Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing various concentrations of MEHTP or vehicle control (DMSO).

    • Include a positive control for inhibition of steroidogenesis (e.g., a known inhibitor).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Stimulation:

    • After the pre-incubation with MEHTP, stimulate steroidogenesis by adding a known concentration of hCG or 8-Br-cAMP to the appropriate wells.

    • Incubate for an additional period (e.g., 2-4 hours).

  • Sample Collection: Collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability in the corresponding wells using an MTT or LDH assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

  • Data Analysis: Normalize progesterone levels to cell viability and compare the results from MEHTP-treated cells to the vehicle control.

Quantitative Data Summary: In Vitro Steroidogenesis
Treatment GroupMEHTP Conc. (µM)Progesterone (ng/mL) (Mean ± SD)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value)
Vehicle Control0
MEHTPX
MEHTPY
MEHTPZ
Positive Control-

Signaling Pathway: MEHTP-Induced Disruption of Leydig Cell Steroidogenesis

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., SF1, GATA4, NUR77) PKA->Transcription_Factors Phosphorylates MEHTP MEHTP Star_promoter Star Promoter MEHTP->Star_promoter Represses Star_mRNA Star mRNA Star_promoter->Star_mRNA Transcription Transcription_Factors->Star_promoter Binds to STAR_protein STAR Protein Star_mRNA->STAR_protein Translation Cholesterol Cholesterol STAR_protein->Cholesterol Transports to inner mitochondrial membrane Pregnenolone Pregnenolone Cholesterol->Pregnenolone Conversion by P450scc

Caption: MEHTP may inhibit steroidogenesis by repressing the Star gene promoter in Leydig cells.

Section 2: In Vitro Assessment of Thyroid Hormone Receptor Activity

This protocol describes a competitive binding assay to evaluate the potential of MEHTP to act as an antagonist to the thyroid hormone receptor (TR).

Experimental Protocol: Thyroid Hormone Receptor Competitive Binding Assay

Objective: To determine if MEHTP can compete with the natural ligand, triiodothyronine (T3), for binding to the thyroid hormone receptor.

Materials:

  • Purified thyroid hormone receptor (TRα or TRβ)

  • Radiolabeled T3 (e.g., [125I]T3)

  • MEHTP

  • Unlabeled T3 (for standard curve and non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the purified TR, a fixed concentration of radiolabeled T3, and varying concentrations of MEHTP or unlabeled T3.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radiolabeled T3 from the free radiolabeled T3.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radiolabeled T3.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding of radiolabeled T3 at each concentration of MEHTP. Determine the IC50 value for MEHTP, which is the concentration that inhibits 50% of the specific binding of radiolabeled T3.

Quantitative Data Summary: Thyroid Hormone Receptor Binding
CompetitorConcentrationSpecific Binding (%) (Mean ± SD)IC50 (µM)
Unlabeled T3(various)
MEHTPX
MEHTPY
MEHTPZ

Signaling Pathway: MEHTP Antagonism of Thyroid Hormone Receptor

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Nucleus T3 Thyroid Hormone (T3) TR Thyroid Receptor (TR) T3->TR Binds to MEHTP MEHTP MEHTP->TR Competitively binds to RXR Retinoid X Receptor (RXR) TR->RXR Forms heterodimer TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to Coactivators Coactivators TR->Coactivators Recruits Corepressors Corepressors TR->Corepressors Recruits (in absence of T3 or with antagonist) RXR->TRE Binds to Gene_Expression Target Gene Expression TRE->Gene_Expression Regulates Coactivators->Gene_Expression Activates Corepressors->Gene_Expression Represses

Caption: MEHTP may antagonize the thyroid hormone receptor, preventing gene expression.

Section 3: In Vitro Assessment of Oxidative Stress

This protocol outlines a method for measuring the induction of reactive oxygen species (ROS) in a relevant cell line following exposure to MEHTP.

Experimental Protocol: In Vitro Reactive Oxygen Species (ROS) Assay

Objective: To quantify the generation of intracellular ROS in response to MEHTP exposure.

Materials:

  • A relevant cell line (e.g., HTR-8/SVneo trophoblast cells)

  • Cell culture medium

  • MEHTP

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Plating: Culture and plate cells in a suitable format (e.g., 96-well plate).

  • Treatment: Treat cells with various concentrations of MEHTP or vehicle control for a specified duration.

  • Probe Loading: Load the cells with the DCFH-DA probe, which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the number of viable cells and compare the ROS levels in MEHTP-treated cells to the vehicle control.

Quantitative Data Summary: In Vitro Oxidative Stress
Treatment GroupMEHTP Conc. (µM)Relative Fluorescence Units (RFU) (Mean ± SD)Statistical Significance (p-value)
Vehicle Control0
MEHTPX
MEHTPY
MEHTPZ
Positive Control-

Signaling Pathway: Cellular Response to MEHTP-Induced Oxidative Stress

G cluster_stressor Stressor cluster_cellular_response Cellular Response MEHTP MEHTP ROS Reactive Oxygen Species (ROS) MEHTP->ROS Induces Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD) ROS->Antioxidant_Defense Activates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes Antioxidant_Defense->ROS Neutralizes Signaling_Pathways Stress-activated Signaling Pathways (e.g., MAPK, NF-κB) Damage->Signaling_Pathways Activates Apoptosis Apoptosis Signaling_Pathways->Apoptosis Survival Cell Survival Signaling_Pathways->Survival

Caption: MEHTP may induce oxidative stress, leading to cellular damage and signaling pathway activation.

Section 4: In Vivo Assessment of Developmental Toxicity

This section provides a high-level overview of an in vivo study design based on OECD Test Guideline 414 for prenatal developmental toxicity.[2][4][5][6]

Experimental Protocol: Prenatal Developmental Toxicity Study

Objective: To assess the potential of MEHTP to cause adverse effects on embryonic and fetal development.

Animal Model: Pregnant rats or rabbits.

Procedure:

  • Dosing: Administer MEHTP (or vehicle control) to pregnant animals daily by gavage from implantation to the day before scheduled cesarean section. Use at least three dose levels and a concurrent control group.

  • Maternal Observations: Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.

  • Cesarean Section: On the day before expected delivery, perform a cesarean section and examine the uterine contents.

  • Fetal Examinations:

    • Count the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Weigh and sex the fetuses.

    • Examine fetuses for external, visceral, and skeletal malformations and variations.

Quantitative Data Summary: In Vivo Developmental Toxicity
ParameterControl GroupLow Dose MEHTPMid Dose MEHTPHigh Dose MEHTP
Maternal Body Weight Gain (g)
Number of Implants per Dam
Number of Live Fetuses per Litter
Fetal Body Weight (g)
Incidence of Malformations (%)

Experimental Workflow: In Vivo Developmental Toxicity Study

G cluster_workflow Experimental Workflow start Pregnant Animals (e.g., Rats) dosing Daily Dosing with MEHTP (Gestation Days 6-19) start->dosing observation Maternal Observations (Body Weight, Clinical Signs) dosing->observation c_section Cesarean Section (Gestation Day 20) observation->c_section uterine_exam Uterine Examination (Implants, Resorptions) c_section->uterine_exam fetal_exam Fetal Examination (Weight, Malformations) uterine_exam->fetal_exam end Data Analysis and Interpretation fetal_exam->end

Caption: Workflow for an in vivo prenatal developmental toxicity study of MEHTP.

References

Application Note: High-Throughput Analysis of MEHTP and its Metabolites in Human Urine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of mono-(2-ethylhexyl) terephthalate (MEHTP) and its primary oxidative metabolites, including mono-(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP), mono-(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP), mono-(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP), and mono-(2-carboxymethyl)hexyl terephthalate (2cx-MMHTP), in human urine. The method utilizes a simple enzymatic deconjugation followed by online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This high-throughput approach provides the accuracy and precision required for human biomonitoring studies and toxicological assessments of di(2-ethylhexyl) terephthalate (DEHTP) exposure.

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP) is a widely used plasticizer that is replacing some ortho-phthalates due to regulatory concerns. Consequently, there is a growing need for reliable analytical methods to assess human exposure to DEHTP. Biomonitoring of DEHTP is typically achieved by measuring its metabolites in urine. Following exposure, DEHTP is rapidly metabolized to its monoester, MEHTP, which is then further oxidized in the body to more hydrophilic compounds. These oxidized metabolites are considered specific biomarkers of DEHTP exposure. This application note provides a detailed protocol for the extraction and quantification of MEHTP and its key metabolites in human urine using online SPE-HPLC-MS/MS.

Metabolic Pathway of DEHTP

DEHTP undergoes a two-phase metabolic process. In the first phase, it is hydrolyzed by esterases to form MEHTP. This is followed by oxidation of the alkyl side chain to produce several metabolites, with 5cx-MEPTP being the most abundant in urine. A simplified metabolic pathway is illustrated below.

MEHTP_Metabolism cluster_metabolites Primary Oxidative Metabolites DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP Mono-(2-ethylhexyl) terephthalate (MEHTP) DEHTP->MEHTP Esterase Hydrolysis Oxidized_Metabolites Oxidized Metabolites MEHTP->Oxidized_Metabolites Oxidation 5OH_MEHTP 5OH-MEHTP Oxidized_Metabolites->5OH_MEHTP 5oxo_MEHTP 5oxo-MEHTP Oxidized_Metabolites->5oxo_MEHTP 5cx_MEPTP 5cx-MEPTP Oxidized_Metabolites->5cx_MEPTP 2cx_MMHTP 2cx-MMHTP Oxidized_Metabolites->2cx_MMHTP

Caption: Simplified metabolic pathway of DEHTP.

Experimental Protocols

Sample Preparation: Enzymatic Deconjugation

Many phthalate metabolites are excreted in urine as glucuronide conjugates. A deconjugation step is therefore necessary to measure the total metabolite concentration.[1]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Add an internal standard solution containing isotopically labeled MEHTP metabolites.

  • Add 20 µL of β-glucuronidase from E. coli and 200 µL of ammonium acetate buffer (1 M, pH 6.5).

  • Vortex the mixture for 10 seconds.

  • Incubate the samples at 37°C for 90 minutes to allow for complete deconjugation.[2]

  • After incubation, centrifuge the samples at 3000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed using an HPLC system coupled to a tandem mass spectrometer. An online SPE system is used for sample cleanup and concentration.

HPLC Conditions:

ParameterValue
Analytical Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
15.0

Online SPE Conditions:

ParameterValue
SPE Column C18 or similar polymeric sorbent
Loading Solvent 0.1% Acetic Acid in Water
Elution The analytical gradient directs the analytes from the SPE column to the analytical column.

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following table summarizes the quantitative performance of the method for the analysis of MEHTP metabolites.

MetaboliteAbbreviationLimit of Quantification (LOQ) (µg/L)Relative Recovery (%)Relative Standard Deviation (%)
mono-(2-ethyl-5-hydroxyhexyl) terephthalate5OH-MEHTP0.3[3]95.8 - 111[3]< 7[3]
mono-(2-ethyl-5-oxohexyl) terephthalate5oxo-MEHTP0.2[3]95.8 - 111[3]< 7[3]
mono-(2-ethyl-5-carboxypentyl) terephthalate5cx-MEPTP0.2[3]95.8 - 111[3]< 7[3]
mono-(2-carboxymethyl)hexyl terephthalate2cx-MMHTP0.4[3]95.8 - 111[3]< 7[3]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Enzymatic_Deconjugation Enzymatic Deconjugation (β-glucuronidase) Sample_Collection->Enzymatic_Deconjugation Centrifugation Centrifugation Enzymatic_Deconjugation->Centrifugation Online_SPE Online Solid-Phase Extraction (SPE) Centrifugation->Online_SPE HPLC_Separation HPLC Separation (C18 Column) Online_SPE->HPLC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection HPLC_Separation->MSMS_Detection Quantification Quantification using Isotope Dilution MSMS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

Application Note: A Validated Method for the Quantification of Mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHTP) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHTP) in human plasma. MEHTP is a key metabolite of the plasticizer di-2-ethylhexyl terephthalate (DEHTP), a compound of increasing interest in environmental health and toxicology due to its widespread use.[1][2] This method provides the necessary sensitivity and specificity for biomonitoring and pharmacokinetic studies. The protocol herein describes a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective LC-MS/MS analysis. Full method validation was conducted in accordance with industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.

Introduction

Di-2-ethylhexyl terephthalate (DEHTP) is utilized as a replacement for some ortho-phthalate plasticizers in a variety of consumer products, including food packaging and medical devices.[1] Consequently, human exposure to DEHTP is widespread. To assess this exposure and understand its potential health implications, sensitive and specific biomarkers are required. MEHTP, along with other oxidative metabolites, has been identified as a suitable biomarker for DEHTP exposure.[1][2][3] While many studies have focused on urinary metabolites, the quantification of MEHTP in human plasma is crucial for toxicokinetic and mechanistic studies. This document provides a detailed protocol for a validated LC-MS/MS method to accurately measure MEHTP concentrations in human plasma, supporting research in toxicology and drug development.

Experimental Protocols

Materials and Reagents
  • MEHTP certified reference standard

  • Isotopically labeled MEHTP internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • Human plasma (K2EDTA)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of MEHTP from human plasma.[4][5]

  • Allow plasma samples to thaw at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsAnalyte and IS specific transitions to be optimized
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500°C

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.[6][7][8][9] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.

Data Presentation

Table 2: Linearity and Limit of Quantification

ParameterResult
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (% Bias)± 20%

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Bias) (n=18)
Low1.5< 10%± 10%< 10%± 10%
Medium75< 8%± 8%< 8%± 8%
High400< 8%± 8%< 8%± 8%

Table 4: Stability of MEHTP in Human Plasma

Stability ConditionDurationTemperatureStability (% Recovery)
Bench-top4 hoursRoom Temperature90 - 110%
Freeze-thaw3 cycles-80°C to Room Temperature85 - 115%
Long-term30 days-80°C85 - 115%

Visualizations

MEHTP_Quantification_Workflow SampleReceipt Sample Receipt (Human Plasma) SamplePrep Sample Preparation SampleReceipt->SamplePrep ProteinPrecipitation Protein Precipitation (Acetonitrile) SamplePrep->ProteinPrecipitation Add IS & Precipitant Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Inject Sample DataProcessing Data Processing (Integration & Quantification) LCMS_Analysis->DataProcessing Report Final Report DataProcessing->Report

Caption: Workflow for MEHTP quantification in human plasma.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of MEHTP in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and toxicological research. The validation data demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development, toxicology, and environmental health.

References

Application of Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHTP) in In Vitro Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHTP), a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), is of growing interest in the field of toxicology. As DEHTP is increasingly used as a replacement for di(2-ethylhexyl) phthalate (DEHP), understanding the biological effects of its metabolites is crucial for assessing potential human health risks. In vitro toxicology studies provide a valuable platform for elucidating the cellular and molecular mechanisms of MEHTP-induced effects. These application notes provide an overview of the use of MEHTP in in vitro toxicology, with detailed protocols for key assays.

Application Notes

MEHTP has been investigated in various in vitro models to assess its effects on cell viability, apoptosis, and cellular signaling pathways. These studies are critical for characterizing its toxicological profile and understanding its potential as an endocrine disruptor and modulator of cellular processes.

Cytotoxicity Assessment: Initial toxicological screening of MEHTP often involves evaluating its cytotoxic potential across different cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to determine the concentration-dependent effects of MEHTP on cell viability. These studies have demonstrated that MEHTP can induce cytotoxicity at varying concentrations depending on the cell type. For instance, in L929 fibroblast cells, a dose-dependent decrease in cell viability has been observed after exposure to MEHTP[1].

Apoptosis Induction: A key aspect of in vitro toxicology is to determine whether a compound induces programmed cell death, or apoptosis. Studies have shown that MEHTP can decrease apoptosis in certain cell types, such as uterine leiomyoma (LM) cells, suggesting a role in promoting cell survival in these specific cells[2]. This effect is concentration-dependent and can be quantified using methods like the ApoTox-Glo™ Triplex Assay or Annexin V and Propidium Iodide (PI) staining followed by flow cytometry[2].

Modulation of Signaling Pathways: MEHTP has been identified as a modulator of specific cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

  • Liver X Receptor α (LXRα) Pathway: MEHTP has been shown to act as an agonist of the Liver X Receptor α (LXRα). This activation leads to the upregulation of downstream target genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN)[3][4][5][6][7]. This interaction suggests a potential role for MEHTP in modulating lipid homeostasis.

  • Aryl Hydrocarbon Receptor (AHR) Pathway: In uterine leiomyoma cells, MEHTP has been observed to promote the nuclear translocation of the Aryl Hydrocarbon Receptor (AHR)[2]. This activation of the AHR pathway is linked to the observed increase in cell viability and decrease in apoptosis in these cells, suggesting a role for MEHTP in the progression of uterine leiomyomas[2].

Quantitative Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of MEHTP.

Table 1: Cytotoxicity of MEHTP on L929 Fibroblast Cells

MEHTP Concentration (mg/mL)Cell Viability (%)
0.01No significant effect
0.05~50%
0.1~2%

Data adapted from a study on the cytotoxic effects of various plasticizer metabolites[1]. The study used an MTT assay to determine cell viability after a 7-day exposure.

Table 2: Effect of MEHTP on Uterine Leiomyoma (LM) Cell Viability and Apoptosis

MEHTP Concentration (µM)Treatment Duration (h)Change in Cell Viability (fold change vs. vehicle)Change in Apoptosis (fold change vs. vehicle)
0.1648~1.1~0.9
1.648~1.2~0.8
1648~1.3~0.7
0.1672~1.2~0.85
1.672~1.4~0.75
1672~1.5~0.65

Data synthesized from a study on the effects of MEHHP (an alternative name for MEHTP) on uterine leiomyoma cells[2]. Cell viability and apoptosis were assessed using the ApoTox-Glo™ Triplex Assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of MEHTP on a cell line such as L929 fibroblasts[1][8].

Materials:

  • L929 fibroblast cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • MEHTP stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • MEHTP Treatment: Prepare serial dilutions of MEHTP in complete DMEM from the stock solution. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the medium from the wells and replace it with 100 µL of the prepared MEHTP dilutions or control medium (with solvent only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (solvent-treated) cells.

Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify apoptosis in cells treated with MEHTP, based on standard flow cytometry procedures[2][9][10][11].

Materials:

  • Target cells (e.g., uterine leiomyoma cells)

  • Complete cell culture medium

  • MEHTP stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of MEHTP or a vehicle control for the desired time (e.g., 48 hours)[2].

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 3: Caspase-3/7 Activity Assay

This protocol provides a method to measure the activity of executioner caspases, key mediators of apoptosis[12][13][14][15][16][17].

Materials:

  • Target cells

  • Complete cell culture medium

  • MEHTP stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with MEHTP as described in the previous protocols. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or express as a fold change relative to the vehicle control.

Mandatory Visualization

MEHTP_LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHTP MEHTP LXR LXRα MEHTP->LXR Agonist Binding LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to LXRE SREBP1c_gene SREBP-1c Gene LXRE->SREBP1c_gene Induces Transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_gene->SREBP1c_mRNA FASN_gene FASN Gene FASN_mRNA FASN mRNA FASN_gene->FASN_mRNA SREBP1c_protein SREBP-1c (precursor) SREBP1c_mRNA->SREBP1c_protein Translation nSREBP1c nSREBP-1c (active) SREBP1c_protein->nSREBP1c Proteolytic Cleavage SRE SRE nSREBP1c->SRE Binds to SRE SRE->FASN_gene Induces Transcription

Caption: MEHTP activates the LXRα signaling pathway, leading to increased lipogenesis.

MEHTP_AHR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHTP MEHTP AHR_complex AHR Complex (inactive) MEHTP->AHR_complex Binding & Activation AHR AHR AHR_complex->AHR Translocation to Nucleus AHR_ARNT AHR/ARNT Heterodimer AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds to XRE Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Induces Transcription mRNA mRNA Target_Genes->mRNA

Caption: MEHTP promotes AHR nuclear translocation and activation of target genes.

Experimental_Workflow_Cytotoxicity_Apoptosis cluster_assays In Vitro Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis start Start: Cell Culture treatment Treatment with MEHTP (various concentrations & time points) start->treatment viability_assay MTT Assay treatment->viability_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay caspase_assay Caspase-3/7 Assay treatment->caspase_assay viability_readout Absorbance Measurement viability_assay->viability_readout data_analysis Data Analysis (IC50, % Apoptosis, Fold Change) viability_readout->data_analysis apoptosis_readout Flow Cytometry Analysis apoptosis_assay->apoptosis_readout apoptosis_readout->data_analysis caspase_readout Luminescence Measurement caspase_assay->caspase_readout caspase_readout->data_analysis conclusion Conclusion on MEHTP's Toxicological Profile data_analysis->conclusion

Caption: Workflow for in vitro assessment of MEHTP-induced cytotoxicity and apoptosis.

References

Application Note: Solid-Phase Extraction (SPE) for Mono(2-ethylhexyl) terephthalate (MEHTP) Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer increasingly used as a replacement for traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. As human exposure to DEHTP is widespread, there is a growing need for robust and reliable analytical methods to monitor MEHTP levels in biological matrices for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex biological samples such as urine, plasma, and serum, prior to analysis by chromatographic methods.[1] This application note provides detailed protocols for the cleanup of MEHTP using two common types of SPE cartridges: C18 silica-based and Oasis HLB polymeric reversed-phase sorbents.

The selection of the appropriate SPE sorbent and optimization of the protocol are critical for achieving high recovery and minimizing matrix effects.[2] C18 cartridges are a traditional choice for reversed-phase SPE, offering good retention for non-polar to moderately polar compounds.[3][4] Oasis HLB, a hydrophilic-lipophilic balanced polymeric sorbent, is known for its high retention capacity and stability across a wide pH range, making it suitable for a broad range of analytes.[5][6][7]

Data Presentation

The following table summarizes quantitative data for the analysis of MEHTP and the closely related compound Mono(2-ethylhexyl) phthalate (MEHP) from various studies. This data can be used as a reference for expected performance of the SPE cleanup methods.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery Rate (%)LOQ (ng/mL)LOD (ng/mL)Reference
MEHPSerumNot Specified (Hexane Extraction)LC-MS/MS101 ± 5.75.0<1.0[8]
DEHPSerumNot Specified (Hexane Extraction)LC-MS/MS102 ± 6.514.0<2.2[8]
MEHPPlasmaNot SpecifiedHPLCNot SpecifiedNot Specified2000[9]
DEHPPlasmaNot SpecifiedHPLCNot SpecifiedNot Specified3000[9]
MEHPSeminal PlasmaNot SpecifiedHPLCNot Specified50Not Specified[10]
DEHPSeminal PlasmaNot SpecifiedHPLCNot Specified50Not Specified[10]
Various PhthalatesWaterSep-Pak C18HPLC-PDA>80 (at pH 5)Not SpecifiedNot Specified[2]
Atrazine, Terbuthylazine, Acetochlor, AlachlorCannabis BudStrata C18-EGC-MS91.6 - 96.9Not SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: MEHTP Cleanup from Urine using C18 SPE Cartridges

This protocol is adapted from established methods for phthalate monoesters and other non-polar compounds.[3][11]

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Urine sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid or Acetic acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the sample at 3000 rpm for 10 minutes to remove any particulate matter.

    • Adjust the pH of the supernatant to < 3 with formic acid or acetic acid.[11] This ensures that MEHTP, an acidic metabolite, is in its neutral form to enhance retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample (e.g., 1-5 mL) onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • A second wash with a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) can be performed to remove more polar interferences without eluting the analyte.[11]

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

    • Elute the MEHTP from the cartridge with 2 x 1.5 mL of acetonitrile or methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100-500 µL of mobile phase) for subsequent LC-MS/MS or GC-MS analysis.

Protocol 2: MEHTP Cleanup from Plasma/Serum using Oasis HLB SPE Cartridges

This protocol utilizes a polymeric sorbent for robust and high-recovery extraction from complex biological matrices like plasma or serum.[5][7][12]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)

  • Plasma or serum sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ammonium hydroxide or Formic acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples at room temperature.

    • Dilute the sample 1:1 (v/v) with a weak buffer or deionized water. For acidic analytes like MEHTP, acidifying the sample with formic acid to a pH of around 3-4 is recommended to enhance retention.

  • SPE Cartridge Conditioning (Optional for Oasis HLB):

    • While Oasis HLB is a water-wettable sorbent and may not strictly require conditioning, a pre-wetting step can ensure consistent performance.[5][12]

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated plasma/serum sample onto the cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar matrix components.

  • Elution:

    • Elute MEHTP from the cartridge using 2 x 0.5 mL of acetonitrile or a mixture of methanol and acetonitrile. For acidic compounds, adding a small percentage of a basic modifier like ammonium hydroxide to the elution solvent can improve recovery, though for reversed-phase retention of the neutral form, a neutral or slightly acidic elution solvent is also effective.

  • Post-Elution:

    • Evaporate the collected eluate to dryness under nitrogen.

    • Reconstitute the dried extract in an appropriate volume of mobile phase for analysis.

Visualizations

SPE_Workflow_for_MEHTP_Cleanup cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Serum) Pretreat Pre-treatment (Centrifugation, pH Adjustment) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol, Water) Pretreat->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., Water, 5% Methanol) Load->Wash Elute 4. Elution (e.g., Acetonitrile, Methanol) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS or GC-MS Analysis Evap->Analysis SPE_Logic_Diagram cluster_loading Sample Loading & Washing cluster_elution Elution Analyte MEHTP in Biological Matrix Sorbent SPE Sorbent (e.g., C18, Oasis HLB) Analyte->Sorbent Retained (Hydrophobic Interaction) Interferences_Washed Interferences Removed Sorbent->Interferences_Washed Washed Away Analyte_Eluted Clean MEHTP Extract Sorbent->Analyte_Eluted Eluted with Organic Solvent Interferences Matrix Interferences (Salts, Proteins, etc.) Interferences->Sorbent Weakly Retained or Unretained Final_Analysis Instrumental Analysis Analyte_Eluted->Final_Analysis Ready for Analysis

References

Troubleshooting & Optimization

Technical Support Center: Mono(2-ethylhexyl) terephthalate (MEHTP) Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the trace analysis of Mono(2-ethylhexyl) terephthalat (MEHTP).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Contamination and Background Interference

Question 1: My analytical blanks (solvent, procedural) show significant peaks corresponding to MEHTP. What are the potential sources of this contamination, and how can I minimize it?

Answer: High background levels of MEHTP are a frequent challenge due to the ubiquity of its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP), in laboratory environments.[1] Common sources of contamination include:

  • Laboratory Environment: Dust, flooring, paints, and cables can all contain DEHTP, which can leach into the air and contaminate samples.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[2]

  • Lab Consumables: Plastic items such as pipette tips, vials, and caps are major sources of contamination.[2]

  • Personal Care Products: Some lotions, soaps, and cosmetics may contain phthalates that can be inadvertently introduced into the analytical workflow.

Troubleshooting Workflow for High Blanks:

G cluster_0 Systematic Troubleshooting of MEHTP Blank Contamination start High MEHTP Peak in Blank solvent_check Analyze fresh, high-purity solvent start->solvent_check glassware_check Test solvent stored in meticulously cleaned glassware solvent_check->glassware_check Contamination Persists solvent_source Source: Solvent solvent_check->solvent_source Contamination Present consumables_check Leach test plastic consumables (e.g., pipette tips, vials) glassware_check->consumables_check Contamination Persists glassware_source Source: Glassware glassware_check->glassware_source Contamination Present reagent_check Prepare procedural blank omitting sample matrix consumables_check->reagent_check Contamination Persists consumables_source Source: Consumables consumables_check->consumables_source Contamination Present environment_check Expose clean solvent to lab air reagent_check->environment_check Contamination Persists reagent_source Source: Reagents (e.g., enzyme) reagent_check->reagent_source Contamination Present environment_source Source: Lab Environment environment_check->environment_source Contamination Present solvent_solution Action: Distill solvent or purchase from a different vendor. solvent_source->solvent_solution glassware_solution Action: Implement rigorous glassware cleaning protocol (solvent rinse, bake at high temp). glassware_source->glassware_solution consumables_solution Action: Use glass consumables where possible. Pre-rinse plastics with solvent. consumables_source->consumables_solution reagent_solution Action: Test different lots or suppliers of reagents. reagent_source->reagent_solution environment_solution Action: Work in a clean hood. Minimize sample exposure to air. environment_source->environment_solution

Caption: A logical workflow for identifying and mitigating sources of MEHTP contamination.

LC-MS/MS Analysis

Question 2: I'm observing poor peak shape (tailing or fronting) for MEHTP in my LC-MS/MS analysis. What are the likely causes and solutions?

Answer: Poor peak shape for MEHTP, an acidic compound, can often be attributed to issues with the mobile phase or column interactions.

Troubleshooting Poor Peak Shape:

Possible CauseRecommended Solution
Incorrect Mobile Phase pH MEHTP is acidic, so a lower pH mobile phase (e.g., with 0.1% formic acid) is recommended to suppress ionization and improve peak shape on a reverse-phase column.
Secondary Interactions The analyte may be interacting with active sites on the stationary phase. Consider a different column chemistry, such as one with a polar-embedded phase.
Column Overload If the peak is fronting, you may be overloading the column. Try reducing the injection volume or diluting the sample.
Column Contamination Contaminants from the sample matrix can build up on the column. Wash the column with a strong solvent or, if necessary, replace it.

Question 3: My MEHTP signal intensity is inconsistent and shows suppression in sample matrices compared to pure standards. How can I address this matrix effect?

Answer: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS.

Strategies to Mitigate Matrix Effects:

  • Optimize Sample Preparation: Employ a robust sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Adjust your LC gradient to better separate MEHTP from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][4] A SIL-IS for MEHTP will behave almost identically to the analyte during extraction and ionization, thus correcting for variations in signal intensity.[3]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to normalize the matrix effects between your standards and unknown samples.

GC-MS Analysis

Question 4: Do I need to derivatize MEHTP for GC-MS analysis? If so, what is the recommended procedure?

Answer: Yes, derivatization is necessary for the successful GC-MS analysis of MEHTP. As a polar carboxylic acid, MEHTP is not sufficiently volatile for gas chromatography. Derivatization converts the polar functional group into a less polar, more volatile derivative. Silylation is a common and effective derivatization technique for this purpose.

Common Derivatization Agents for MEHTP:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Question 5: I'm observing peak tailing for my derivatized MEHTP in GC-MS. What should I troubleshoot?

Answer: Peak tailing for derivatized MEHTP in GC-MS often points to active sites in the GC system that can interact with the analyte.

Troubleshooting GC-MS Peak Tailing:

G cluster_0 Troubleshooting Peak Tailing in GC-MS Analysis of Derivatized MEHTP start MEHTP Peak Tailing Observed inlet_check Inspect GC Inlet start->inlet_check column_check Evaluate Column Condition inlet_check->column_check Issue Persists inlet_solution Action: Replace inlet liner and septum. Ensure liner is deactivated. inlet_check->inlet_solution Liner/Septum is Contaminated/Active system_check Check for System Leaks column_check->system_check Issue Persists column_solution_1 Action: Condition the column according to manufacturer's instructions. column_check->column_solution_1 Column Bleed or Activity column_solution_2 Action: Trim the first few centimeters of the column from the inlet side. column_check->column_solution_2 Contamination at Column Head system_solution Action: Perform a leak check of the system. system_check->system_solution Leak Detected derivatization_check Review Derivatization Protocol system_check->derivatization_check No Leaks Found derivatization_solution Action: Ensure complete derivatization. Check reagent quality and reaction time/temperature. derivatization_check->derivatization_solution Incomplete Derivatization Suspected

Caption: A systematic approach to diagnosing and resolving peak tailing issues for derivatized MEHTP.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of MEHTP and its related metabolites. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MEHTP and its Metabolites in Urine (LC-MS/MS)

AnalyteLOD (ng/mL)LOQ (µg/L)Reference
MEHTP-3.75[1]
5OH-MEHTP-0.3[5][6]
5oxo-MEHTP-0.2[5][6]
2cx-MMHTP-0.4[5][6]
5cx-MEPTP-0.2[5][6]

Table 2: Recovery Rates for Phthalate Metabolite Analysis

Analytical StepMatrixRecovery Rate (%)Reference
Solid-Phase ExtractionPlasma79 - 94[7]
Solid-Phase ExtractionUrine83 - 109[8]
Enzymatic Deconjugation & Online SPEUrine95.8 - 111[5][6]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol describes the enzymatic deconjugation and solid-phase extraction (SPE) for the analysis of MEHTP and its metabolites in human urine.

Materials:

  • Urine sample

  • β-glucuronidase from E. coli K12

  • Ammonium acetate buffer (pH 6.5)

  • Stable isotope-labeled internal standards for each analyte

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS grade water

Procedure:

  • Sample Aliquoting: To a clean glass tube, add 100 µL of urine.

  • Internal Standard Spiking: Add the internal standard mix to each sample.

  • Enzymatic Deconjugation:

    • Add 50 µL of ammonium acetate buffer.

    • Add 10 µL of β-glucuronidase solution.

    • Vortex briefly and incubate at 37°C for 2 hours.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading:

    • After incubation, dilute the sample with 790 µL of formic acid solution and centrifuge.[10]

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of acetonitrile or methanol into a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_0 Experimental Workflow for MEHTP Analysis in Urine start Urine Sample Collection aliquot Aliquot 100 µL Urine start->aliquot spike Spike with Internal Standards aliquot->spike deconjugate Enzymatic Deconjugation (β-glucuronidase, 37°C) spike->deconjugate spe Solid-Phase Extraction (SPE) deconjugate->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for the preparation of urine samples for MEHTP analysis by LC-MS/MS.

Protocol 2: Derivatization of MEHTP for GC-MS Analysis

This protocol outlines a typical two-step derivatization process (methoximation followed by silylation) for MEHTP analysis by GC-MS. This is often performed on the dried extract from a sample preparation procedure like the one described above.

Materials:

  • Dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

Procedure:

  • Methoximation (Oximation):

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution in pyridine.

    • Vortex for 15 seconds.

    • Heat at 80°C for 15 minutes to protect carbonyl groups.[11]

    • Cool the sample to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the sample vial.

    • Vortex for 30 seconds.

    • Incubate at 80°C for 15 minutes with continuous shaking to derivatize the carboxylic acid group.[11]

  • Cooling and Analysis:

    • Allow the sample to cool to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial.

    • Inject an aliquot into the GC-MS system for analysis.

References

Technical Support Center: Enhancing MEHTP Detection Sensitivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of MEHTP in complex biological matrices such as urine, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for MEHTP detection in complex matrices?

A1: The primary challenges stem from the low concentrations of MEHTP typically found in biological samples and the presence of interfering substances within the matrix. These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and reduced sensitivity.[1][2] Additionally, inefficient extraction and sample cleanup can result in the loss of the analyte before it reaches the detector.[3]

Q2: Which analytical technique is most suitable for the sensitive detection of MEHTP?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely recommended technique for the sensitive and selective quantification of MEHTP in complex matrices.[4][5][6][7][8] This method offers high specificity by monitoring specific precursor-to-product ion transitions, which helps to distinguish MEHTP from other matrix components.

Q3: How can I minimize matrix effects during MEHTP analysis?

A3: To minimize matrix effects, a robust sample preparation protocol is crucial. This includes efficient extraction and cleanup steps to remove interfering substances.[9][10] Techniques like on-line solid-phase extraction (SPE) for sample cleanup have proven effective.[4][5] The use of isotopically labeled internal standards is also highly recommended to compensate for any remaining matrix effects and variations in instrument response.[7]

Q4: What are the expected limits of quantification (LOQ) for MEHTP and its related metabolites?

A4: The limits of quantification can vary depending on the specific methodology and instrumentation used. However, published methods using HPLC-MS/MS have reported LOQs in the sub-microgram per liter (µg/L) range for MEHTP and its oxidized metabolites in urine.[4][5]

Troubleshooting Guides

Issue 1: Low or No MEHTP Signal
Possible Cause Troubleshooting Step
Inefficient Sample Extraction - Verify Extraction Protocol: Ensure the chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) is appropriate for the sample matrix and has been validated for MEHTP recovery.[3] - Optimize Solvent Selection: Use high-purity solvents and ensure the pH is optimized for the extraction of MEHTP.
Analyte Degradation - Sample Storage: Store samples at appropriate low temperatures (e.g., -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. - pH Control: Maintain appropriate pH throughout the sample preparation process to ensure the stability of the ester group in MEHTP.
Instrumental Issues - Check MS Tuning: Ensure the mass spectrometer is properly tuned for the specific precursor and product ions of MEHTP. - Clean Ion Source: A contaminated ion source can lead to a significant drop in sensitivity.[3] Follow the manufacturer's protocol for cleaning.
Issue 2: Poor Peak Shape and Resolution
Possible Cause Troubleshooting Step
Chromatographic Problems - Column Selection: Use a column that provides good retention and separation for MEHTP from other isomers and matrix components. A Raptor Biphenyl column has shown good performance for phthalate analysis.[11] - Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve peak shape. Ensure the mobile phase is properly degassed. - Guard Column: Use a guard column to protect the analytical column from contaminants.[12]
Injection Issues - Injection Volume: Optimize the injection volume to avoid overloading the column. - Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase to ensure good peak shape.
Issue 3: High Signal Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Automate where possible: Use automated liquid handlers for precise and repeatable liquid transfers. - Internal Standard: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and processing.
Matrix Effects - Improve Cleanup: Implement a more rigorous sample cleanup method, such as multi-stage solid-phase extraction, to remove more interfering components.[13][14] - Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus their effect on ionization.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQs) for MEHTP and related metabolites from published studies.

AnalyteMatrixLOQ (µg/L)Reference
5OH-MEHTPUrine0.3[4][5]
5oxo-MEHTPUrine0.2[4][5]
5cx-MEPTPUrine0.2[4][5]
2cx-MMHTPUrine0.4[4][5]

Experimental Protocols

Protocol 1: MEHTP Extraction from Urine using On-line SPE-HPLC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature.[4][5]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Take a 1 mL aliquot of the supernatant.

    • Add an internal standard solution (e.g., isotopically labeled MEHTP).

    • Perform enzymatic deconjugation by adding β-glucuronidase and incubating at 37°C to cleave glucuronidated metabolites.

  • On-line Solid-Phase Extraction (SPE):

    • Inject the pre-treated sample into the HPLC system equipped with an on-line SPE column.

    • The SPE column traps MEHTP and other hydrophobic compounds while allowing polar matrix components like salts to be washed to waste.

    • After the loading and washing steps, a valve switch directs the mobile phase through the SPE column in the reverse direction to elute the trapped analytes onto the analytical column.

  • HPLC Separation:

    • Use a suitable C18 or biphenyl analytical column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for both MEHTP and its internal standard for accurate quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is deconjugation Enzymatic Deconjugation add_is->deconjugation online_spe On-line SPE Cleanup deconjugation->online_spe hplc HPLC Separation online_spe->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification

Caption: Workflow for MEHTP analysis in urine.

troubleshooting_logic decision decision action action start Low/No MEHTP Signal check_extraction Is Extraction Efficient? start->check_extraction check_instrument Is Instrument Performing? check_extraction->check_instrument Yes optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No tune_ms Tune MS & Clean Source check_instrument->tune_ms No check_stability Is Analyte Stable? check_instrument->check_stability Yes improve_storage Improve Sample Storage check_stability->improve_storage No

References

Technical Support Center: Optimizing Chromatographic Separation of Terephthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of terephthalate and its isomers (phthalic and isophthalic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic separation experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of terephthalate isomers so challenging?

A1: The primary challenge stems from the structural similarity of terephthalic, isophthalic, and phthalic acids. These positional isomers have identical chemical formulas and molecular weights, resulting in very similar physicochemical properties like polarity, solubility, and volatility.[1][2] This leads to comparable interactions with the chromatographic stationary and mobile phases, often causing poor peak resolution or co-elution.[1][3]

Q2: Which is the better technique for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques can be used effectively, but the choice depends on the specific application and available equipment.

  • HPLC is often preferred for analyzing the acids directly in their native form, typically using reversed-phase or mixed-mode chromatography.[2][4] Adjusting mobile phase pH is a powerful tool in HPLC to manipulate the ionization state of the carboxylic acid groups and achieve separation.[3][5][6]

  • GC requires a derivatization step to convert the non-volatile phthalic acids into more volatile esters (e.g., methyl or amyl esters) before analysis.[7][8] While this adds a sample preparation step, GC, especially when coupled with Mass Spectrometry (GC-MS), can offer excellent resolution and sensitivity.[9]

Q3: I suspect contamination in my analysis. What are common sources of phthalates in a lab environment?

A3: Phthalate contamination is a notorious issue in trace analysis because they are ubiquitous plasticizers.[10] Common sources include solvents, plastic tubing, pipette tips, vials, septa, and even laboratory air and dust.[1][10] It is crucial to use high-purity, phthalate-free reagents and glassware, and to run solvent blanks regularly to identify and monitor for any background contamination.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: My terephthalate isomers are co-eluting or poorly resolved in my HPLC run. What steps can I take to improve separation?

A: To resolve co-eluting peaks, a systematic approach to optimizing the column's selectivity (α) and efficiency (N) is necessary.[3]

Troubleshooting Workflow for HPLC Co-elution

start Co-elution Observed mobile_phase 1. Optimize Mobile Phase start->mobile_phase adjust_strength Adjust Organic/Aqueous Ratio mobile_phase->adjust_strength switch_solvent Switch Organic Modifier (e.g., ACN to MeOH) adjust_strength->switch_solvent end Resolution Achieved adjust_strength->end Success adjust_ph Adjust pH (Critical for Acids) switch_solvent->adjust_ph switch_solvent->end Success additives Use Additives (Buffers, Ion-Pair Agents) adjust_ph->additives adjust_ph->end Success stationary_phase 2. Change Stationary Phase additives->stationary_phase If Unsuccessful additives->end Success phenyl Phenyl-based Column (for positional isomers) stationary_phase->phenyl mixed_mode Mixed-Mode Column (RP/Anion-Exchange) phenyl->mixed_mode phenyl->end Success other_params 3. Adjust Other Parameters mixed_mode->other_params If Unsuccessful mixed_mode->end Success temperature Optimize Column Temperature (e.g., 30-50°C) other_params->temperature flow_rate Lower Flow Rate temperature->flow_rate temperature->end Success flow_rate->end Success

Caption: Troubleshooting workflow for HPLC co-elution.
  • Optimize the Mobile Phase: This is the most common and effective starting point.

    • Adjust Solvent Strength : Change the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous component generally increases retention time and can improve separation.[3]

    • Change Organic Modifier : Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.[3][5]

    • Adjust pH : For ionizable compounds like terephthalic acid, pH is a critical parameter.[5] Adjusting the pH can alter the ionization state of the isomers, significantly impacting their retention and selectivity.[3][6] A pH between 2 and 4 is often a good starting point to suppress ionization and increase retention on a reversed-phase column.[5]

    • Incorporate Additives : Using buffers like ammonium acetate or phosphate helps control the pH and improve reproducibility.[2] Small amounts of acids such as formic or acetic acid can also enhance peak shape.[2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Phenyl Columns : For positional isomers, columns with phenyl-based stationary phases can offer unique π-π interactions that improve selectivity.[11]

    • Mixed-Mode Columns : Columns that combine reversed-phase and anion-exchange characteristics are highly effective for separating phthalic acid isomers.[4] They provide multiple interaction mechanisms, enhancing resolution.[4]

  • Adjust Temperature and Flow Rate:

    • Column Temperature : Increasing the column temperature (e.g., to 30-50°C) can decrease mobile phase viscosity and improve peak efficiency (sharper peaks).[2] It can also alter selectivity.[2]

    • Flow Rate : Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[12]

Q: Why are my retention times shifting from one injection to the next?

A: Unstable retention times indicate a lack of robustness in the system or method.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can require flushing with 5-10 column volumes.[13]

  • Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[13] For buffered mobile phases, ensure the buffer is fully dissolved and stable to prevent precipitation.[3]

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as retention times can be sensitive to ambient temperature changes.[2]

Gas Chromatography (GC)

Q: I am not achieving baseline separation of my derivatized terephthalate isomers. How can I improve my GC method?

A: Several GC parameters can be optimized to enhance resolution.[1]

  • GC Column Selection : The stationary phase is critical. While general-purpose columns like DB-5ms are common, columns with different selectivities can provide superior resolution for complex isomer mixtures.[1] For example, Rtx-440 and Rxi-XLB columns have demonstrated excellent performance for separating a wide range of phthalates.[9]

  • Oven Temperature Program : A slow temperature ramp during the elution window of the isomers can significantly improve separation.[1] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) to give the compounds more time to interact with the stationary phase.[1]

  • Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.[1]

Q: My isomers are still co-eluting in GC-MS. Can I still get accurate quantification?

A: Yes, this is a significant advantage of using a mass spectrometer as a detector. Even if peaks chromatographically overlap, they can often be distinguished by their mass spectra.

  • Selected Ion Monitoring (SIM) : Operate the mass spectrometer in SIM mode to monitor for unique fragment ions specific to each isomer.[1] While many phthalate esters share a common base peak at m/z 149, they often produce other, less abundant ions that are unique.[1][9][14] For example, Diisononyl phthalate (DINP) has a characteristic ion at m/z 293 that can be used for its quantification even in the presence of other phthalates.[1] By creating a method that monitors for a unique ion for each target analyte, you can achieve accurate quantification of co-eluting compounds.[1]

Data & Parameters

Table 1: Recommended Starting Conditions for HPLC Separation
ParameterRecommendationRationale
Column Mixed-Mode (RP/Anion-Exchange)[4] or Phenyl Hydride[11]Provides multiple or specific interaction mechanisms to improve selectivity for isomers.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate BufferAcid suppresses ionization of carboxyl groups, increasing retention. Buffer controls pH for reproducibility.[2][5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; offer different selectivities.[3]
Gradient Start with a shallow gradient (e.g., 10-50% B over 15 min)A shallow gradient is often needed to resolve closely eluting compounds.[5]
pH 2.5 - 4.0Maintains acids in their protonated form, improving retention on reversed-phase columns.[5]
Temperature 30 - 40°CImproves peak efficiency and can alter selectivity.[2][5]
Detection UV at ~240 nmPhthalic acids have a strong UV absorbance around this wavelength.
Table 2: Typical Parameters for GC-MS Separation (after Derivatization)
ParameterRecommendationRationale
Derivatization Agent BF3/Methanol or BSTFAConverts non-volatile acids to volatile methyl or silyl esters for GC analysis.[8]
Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)[9]These stationary phases provide excellent selectivity for phthalate isomers.[9]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good efficiency for separation.[1]
Oven Program Initial: 80°C (1 min), Ramp: 10°C/min to 320°C, Hold: 5 minAn optimized temperature program is crucial for resolving isomers. A slower ramp may be needed.[1]
Injector Splitless mode, 280°CEnsures efficient transfer of analytes to the column.[1]
MS Detection Electron Ionization (EI), 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
MS Acquisition SIM ModeMonitor characteristic ions (e.g., m/z 149, 163, 293) for selective and sensitive quantification.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of Phthalic Acid Isomers
  • Sample Preparation :

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile). Use HPLC-grade solvents.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Dilute the solution to the desired final concentration.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[2][3]

  • Instrument Setup and Analysis :

    • Set up the HPLC system according to the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample onto the HPLC system.

    • Acquire data using a UV detector set to the appropriate wavelength (e.g., 240 nm).

  • Data Processing :

    • Integrate the peaks corresponding to the terephthalate isomers.

    • Construct a calibration curve using standards of known concentrations to quantify the isomers in the sample.[2]

Protocol 2: GC-MS Method for Phthalate Isomer Analysis

Workflow for GC-MS Analysis of Terephthalate Isomers

sample 1. Sample Weighing & Dissolution derivatization 2. Derivatization (e.g., with BSTFA or BF3/MeOH) sample->derivatization extraction 3. Liquid-Liquid Extraction (Isolate Esters) derivatization->extraction injection 4. GC-MS Injection extraction->injection separation 5. Chromatographic Separation (Optimized Temp Program) injection->separation detection 6. MS Detection (Scan or SIM Mode) separation->detection analysis 7. Data Analysis (Quantification using characteristic ions) detection->analysis

Caption: Experimental workflow for GC-MS analysis.
  • Derivatization (Esterification) :

    • Place a known amount of the sample containing the acids into a reaction vial.

    • Add the derivatizing agent (e.g., 2 mL of 14% BF3 in methanol).

    • Cap the vial tightly and heat at 60-100°C for the recommended time (e.g., 1 hour) to form the methyl esters.[8]

    • Cool the mixture to room temperature.

  • Sample Extraction :

    • Add an organic solvent (e.g., hexane or isooctane) and deionized water to the reaction vial.

    • Vigorously shake the mixture to extract the newly formed phthalate esters into the organic layer.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a clean GC vial for analysis.

  • Instrument Setup and Analysis :

    • Set up the GC-MS system according to the parameters outlined in Table 2 .

    • Perform a system suitability check to ensure proper performance.[2]

    • Inject the prepared sample onto the GC-MS system.

    • Acquire data in full scan mode to identify the isomers present and in Selected Ion Monitoring (SIM) mode for sensitive quantification.[2]

  • Data Processing :

    • Identify peaks based on retention time and mass spectra.

    • For quantification in SIM mode, extract the chromatograms for the characteristic ions of each isomer.

    • Construct a calibration curve using derivatized standards of known concentrations.[2]

References

troubleshooting matrix effects in LC-MS/MS analysis of MEHTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Mono-(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), a metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).

Troubleshooting Guides

This section offers systematic approaches to identify and resolve common issues encountered during MEHTP analysis.

Guide 1: Investigating Poor Reproducibility and Inaccurate Results

If you are experiencing poor reproducibility, inaccurate quantification, or non-linear calibration curves, matrix effects are a likely cause.[1] Matrix effects occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1][2]

Step 1: Qualitative Assessment with Post-Column Infusion (PCI)

The first step is to determine if matrix effects are present and where they occur in your chromatogram. The post-column infusion experiment is a powerful tool for this qualitative assessment.[1][2]

  • Prepare a Standard Solution: Make a solution of MEHTP in a suitable solvent (e.g., methanol or mobile phase) at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • System Setup:

    • Use a syringe pump to deliver the MEHTP standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Introduce this solution into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.[1]

  • Equilibration: Allow the infusion to continue until a stable baseline signal for the MEHTP MRM transition is observed.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., extracted urine or plasma that is free of MEHTP) onto the LC column.[1][2]

  • Analysis and Interpretation:

    • Monitor the MRM signal for MEHTP throughout the chromatographic run.

    • A significant dip in the baseline signal indicates a region of ion suppression.[1][2]

    • A significant rise in the baseline indicates a region of ion enhancement.[1][2]

    • Compare the retention time of these deviations to the expected retention time of MEHTP. If they coincide, it strongly suggests that matrix effects are impacting your analysis.

Step 2: Quantitative Assessment with Post-Extraction Spike Analysis

Once the presence of matrix effects is confirmed, the next step is to quantify their magnitude. This is achieved through a post-extraction spike experiment.[1][2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of MEHTP into your final reconstitution solvent or mobile phase.[1][2]

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Then, spike the same amount of MEHTP as in Set A into the final, extracted matrix.[1][2]

    • Set C (Pre-Extraction Spike): Spike the same amount of MEHTP as in Set A into the blank biological matrix before the extraction procedure. This set is primarily used to assess extraction recovery.[1]

  • Analysis: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100[1]

    • Extraction Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Interpreting Quantitative Results

The results from the post-extraction spike analysis can be summarized to guide your next steps.

Calculated Value Interpretation Potential Next Steps
Matrix Effect ≈ 100% Minimal matrix effect.Proceed with the current method.
Matrix Effect < 85% Significant ion suppression.[1]Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard.
Matrix Effect > 115% Significant ion enhancement.[1]Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard.
Extraction Recovery < 85% Poor analyte recovery.Optimize the sample extraction procedure.

Step 3: Mitigation Strategies

Based on your findings, implement one or more of the following strategies to minimize or compensate for matrix effects.

A Significant Matrix Effect Identified B Optimize Sample Preparation A->B Primary Approach C Optimize Chromatography A->C D Use Stable Isotope-Labeled Internal Standard (SIL-IS) A->D Gold Standard E Re-evaluate Matrix Effect B->E C->E F Acceptable Performance D->F E->B If still unacceptable E->F If successful

Caption: Workflow for mitigating matrix effects in MEHTP analysis.

  • Enhanced Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma.[2][4] For phthalate metabolites, Oasis HLB cartridges are commonly used.[4][5]

    • Liquid-Liquid Extraction (LLE): Can be used to separate MEHTP from more polar or non-polar interferences.[6][7]

    • Protein Precipitation (for plasma/serum): A simple method to remove the majority of proteins, often using acetonitrile.[4][6]

  • Chromatographic Optimization: Adjusting your LC method can separate MEHTP from co-eluting matrix components.

    • Gradient Modification: Alter the slope of your gradient to improve the resolution between MEHTP and interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for MEHTP and matrix components.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for MEHTP will have nearly identical chemical and physical properties, co-elute with the analyte, and experience the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[1]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix" in LC-MS/MS analysis? A: The "matrix" refers to all the components in your sample other than the analyte of interest (MEHTP).[1] In biological samples, this includes salts, proteins, lipids, urea, and other endogenous metabolites that can interfere with the ionization of MEHTP.[1][9]

Q2: My calibration curve for MEHTP is non-linear. Could this be due to matrix effects? A: Yes, a non-linear calibration curve is a strong indicator of matrix effects.[1] If the degree of ion suppression or enhancement changes with the concentration of the analyte or matrix components, it can disrupt the linear relationship between concentration and instrument response.[1]

Q3: What are the most common sources of matrix effects in urine and plasma samples for phthalate metabolite analysis? A: In biological matrices, common sources of interference include:

  • Urine: High concentrations of salts (like sodium and potassium chloride) and urea are major contributors to matrix effects.[9]

  • Plasma/Serum: Phospholipids from cell membranes are a primary cause of ion suppression in electrospray ionization (ESI).[1] Proteins and salts are also significant sources.

Q4: Is sample dilution a valid strategy to reduce matrix effects for MEHTP? A: Sample dilution can be a straightforward way to reduce the concentration of interfering matrix components.[2] However, this also dilutes your analyte, MEHTP, which may compromise the sensitivity of the assay, especially when measuring low concentrations. It is often a trade-off between reducing matrix effects and maintaining adequate signal intensity.

Q5: How do I choose the right sample preparation technique? A: The choice depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PP): Quick and easy for plasma/serum, but may not provide the cleanest extract.[3]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PP but can be more labor-intensive.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration, making it a preferred method for achieving low detection limits in complex matrices like urine and plasma.[2][4][10]

cluster_0 cluster_1 cluster_2 A What is the sample matrix? B Plasma / Serum A->B C Urine A->C D Is high sensitivity (low LOQ) required? B->D G Use Solid-Phase Extraction (SPE) C->G E Yes D->E F No D->F E->G H Use Protein Precipitation (quickest) or LLE F->H

Caption: Decision tree for selecting a sample preparation method.

Q6: Can the ionization source (ESI vs. APCI) affect the severity of matrix effects? A: Yes. Electrospray ionization (ESI), which is commonly used for MEHTP analysis, is generally more susceptible to ion suppression from non-volatile matrix components like salts and phospholipids.[11][12] Atmospheric pressure chemical ionization (APCI) can be less prone to these types of matrix effects, but the choice of ionization source ultimately depends on the analyte's chemical properties and the ability to achieve sensitive ionization.[11][12] For MEHTP and other phthalate metabolites, ESI in negative mode is typically preferred for its high sensitivity.[10]

References

Technical Support Center: High-Throughput Screening (HTS) of MEHP and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during high-throughput screening (HTS) for modulators of Mono(2-ethylhexyl) phthalate (MEHP) and its hydroxylated metabolite, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MEHP as an endocrine disruptor?

A1: MEHP primarily disrupts steroidogenesis in Leydig cells.[1][2] It has been shown to repress the cAMP-induced activity of the Star gene promoter, which is a critical step in cholesterol transport for steroid hormone production.[1][2] Additionally, MEHP can inhibit the Sirt1/Foxo1/Rab7 signaling pathway, leading to decreased testosterone secretion.[3] It also generates reactive oxygen species (ROS) through the Cyp1a1 gene network, further impacting steroidogenesis.[4][5]

Q2: Which cell lines are suitable for HTS assays targeting MEHP's effects?

A2: MA-10 and MLTC-1 mouse Leydig tumor cell lines are well-characterized and have been used to study the effects of MEHP on steroidogenesis.[1][2] For studying the impact on the Sirt1/Foxo1/Rab7 signaling pathway, TM3 cells have been utilized.[3] The choice of cell line will depend on the specific pathway being investigated.

Q3: What are the common causes of high variability between replicate wells in my HTS assay?

A3: High variability can stem from several factors including inconsistent cell seeding, pipetting errors, and edge effects in the microplate.[6] Ensuring a homogenous cell suspension and using calibrated multichannel pipettes can mitigate these issues. To address edge effects, it is recommended to not use the outer wells of the plate for experimental samples or to ensure proper humidification during incubation.

Q4: My luciferase reporter assay is showing a weak or no signal. What are the likely causes?

A4: A weak or absent signal in a luciferase assay can be due to low transfection efficiency, the use of a weak promoter in your reporter construct, or issues with the luciferase reagents themselves.[7][8] It is crucial to optimize the DNA to transfection reagent ratio and to use fresh, properly stored luciferin and coelenterazine.[7]

Q5: I am observing a high background signal in my luminescence-based assay. How can I troubleshoot this?

A5: High background can be caused by contamination of reagents or samples, or by using inappropriate microplates.[7] Using white, opaque-walled plates is recommended to reduce crosstalk between wells.[6][8] Ensure all reagents are freshly prepared and sterile.

Q6: How can I distinguish between true hits and false positives in my screen?

A6: False positives can arise from compounds that interfere with the assay technology itself, such as autofluorescent compounds or direct inhibitors of the luciferase enzyme.[9][10] It is essential to perform counter-screens to identify these interfering compounds.[9] For example, a counter-screen with a purified luciferase enzyme can identify direct inhibitors. Orthogonal assays, which use a different detection technology, can also be employed to confirm hits.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your HTS campaign for MEHP/MEHHP modulators.

Problem Potential Cause Recommended Solution
Low Z'-factor (<0.5) High variability in positive or negative controls.Optimize cell density, reagent concentrations, and incubation times. Ensure consistent pipetting and mixing.
Low signal-to-background ratio.Increase the concentration of the stimulating agent (e.g., cAMP analog) or use a stronger promoter in the reporter construct.
High rate of false positives Compound autofluorescence.Pre-screen compound library for intrinsic fluorescence at the assay's emission wavelength.
Direct inhibition of luciferase by test compounds.Perform a counter-screen using purified luciferase enzyme to identify direct inhibitors.
Compound cytotoxicity.Include a parallel cytotoxicity assay (e.g., CellTiter-Glo) to flag compounds that reduce cell viability.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Batch-to-batch variation in reagents.Qualify new batches of critical reagents (e.g., FBS, luciferase substrate) before use in large-scale screens.
Instrument variability.Regularly perform instrument calibration and quality control checks.

Quantitative Data Summary

The following tables provide examples of typical quantitative data and quality control metrics for HTS assays. While specific values will vary depending on the assay, these tables offer a reference for expected performance.

Table 1: HTS Assay Quality Control Metrics

Parameter Formula Acceptable Range Interpretation
Z'-factor 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg|> 0.5Indicates the separation between the positive and negative control distributions; a measure of assay robustness.
Signal-to-Background (S/B) Meanpos / Meanneg> 10Represents the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 20%Measures the variability of the data within a set of replicates.

Table 2: Example Data from a Hypothetical HTS for MEHP Inhibitors

Compound ID Concentration (µM) Luciferase Activity (RLU) % Inhibition Z'-factor Hit?
Positive ControlN/A1,200,0000%0.78N/A
Negative ControlN/A10,000100%0.78N/A
Compound A101,150,0004.2%N/ANo
Compound B10650,00045.8%N/AYes
Compound C1050,00095.8%N/AYes

Experimental Protocols

Detailed Methodology: Luciferase Reporter Gene Assay for MEHP Modulators

This protocol describes a cell-based HTS assay to identify compounds that modulate the inhibitory effect of MEHP on a steroidogenesis-related promoter.

1. Materials:

  • MA-10 or TM3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reporter plasmid containing a steroidogenesis-related promoter (e.g., Star promoter) driving firefly luciferase expression.

  • Control plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase for normalization.

  • Transfection reagent

  • MEHP stock solution (in DMSO)

  • cAMP analog (e.g., 8-Br-cAMP)

  • Dual-luciferase reporter assay system

  • White, opaque 384-well microplates

  • Automated liquid handling system and plate reader with luminescence detection capabilities.

2. Procedure:

  • Cell Seeding: Seed MA-10 or TM3 cells into 384-well plates at a pre-optimized density and incubate overnight.

  • Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.

  • Compound Addition: Add test compounds and MEHP to the appropriate wells. Include positive controls (cells treated with cAMP analog and DMSO) and negative controls (cells treated with DMSO only).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add the firefly luciferase substrate to all wells and measure the luminescence.

    • Add the stop and glo reagent to quench the firefly signal and provide the substrate for Renilla luciferase. Measure the luminescence again.

3. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Determine the percent inhibition for each test compound relative to the positive and negative controls.

  • Calculate the Z'-factor for each plate to assess assay quality.

  • Identify "hits" based on a predefined activity threshold.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the HTS of MEHP.

MEHP_Steroidogenesis_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion LH LH LHR LHR LH->LHR cAMP cAMP LHR->cAMP PKA PKA cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Star_Promoter Star Promoter Transcription_Factors->Star_Promoter MEHP MEHP MEHP->Star_Promoter Inhibits Star_mRNA Star mRNA Star_Promoter->Star_mRNA STAR_Protein STAR Protein Star_mRNA->STAR_Protein Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone STAR-mediated transport

Caption: MEHP inhibits steroidogenesis by repressing the cAMP-induced activity of the Star promoter.

MEHP_Sirt1_Pathway MEHP MEHP Sirt1 Sirt1 MEHP->Sirt1 Inhibits Foxo1 Foxo1 Sirt1->Foxo1 Rab7 Rab7 Foxo1->Rab7 Lipophagy Lipophagy Rab7->Lipophagy Lipid_Droplets Lipid Droplets Lipophagy->Lipid_Droplets Degrades Testosterone_Secretion Testosterone Secretion Lipophagy->Testosterone_Secretion Promotes Lipid_Droplets->Testosterone_Secretion Leads to reduced

Caption: MEHP inhibits the Sirt1/Foxo1/Rab7 signaling pathway, leading to reduced testosterone.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Inactive Inactive Counter_Screens Counter-Screens (e.g., Cytotoxicity, Luciferase Inhibition) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays Counter_Screens->Orthogonal_Assays Hit_Validation Validated Hits Orthogonal_Assays->Hit_Validation

Caption: A typical workflow for a high-throughput screening campaign to identify and validate hits.

References

reducing background contamination in Mono(2-ethylhexyl) terephthalate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during the analysis of Mono(2-ethylhexyl) terephthalate (MEHTP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of MEHTP background contamination in the laboratory?

A1: MEHTP and its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP), are ubiquitous plasticizers. Common sources of contamination in a laboratory setting include:

  • Laboratory Environment: Dust and ambient air can contain phthalates from building materials like flooring, paints, and cables.[1]

  • Consumables: Plastic labware, including pipette tips, vials, and syringe filters, can leach MEHTP or its parent compound.[2][3]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1]

  • Instrumentation: Components of analytical instruments, such as tubing and seals in HPLC or GC systems, can be a source of contamination.[1]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel may contain phthalates that can be inadvertently introduced into samples.[1]

Q2: I'm observing persistent background peaks corresponding to MEHTP in my analytical blanks. What should I do first?

A2: A systematic approach is crucial to identify the source of contamination. Begin by analyzing a laboratory reagent blank (LRB), which consists only of the solvents used in your procedure. If the LRB is contaminated, the issue likely lies with your solvents or reagents. If the LRB is clean, the contamination is likely introduced during sample preparation, from your labware, or from the instrument itself.

Q3: Can my choice of laboratory gloves contribute to MEHTP contamination?

A3: Yes, certain types of gloves, particularly those made of vinyl (PVC), can be a significant source of phthalate contamination. It is recommended to use nitrile gloves, and to change them frequently, especially after touching any potentially contaminated surfaces.

Q4: How can I minimize contamination from my analytical instrument (LC-MS/MS or GC-MS)?

A4: To minimize instrument-related contamination, flush the system thoroughly with high-purity, phthalate-free solvents. Regularly clean and maintain the injection port and consider using a guard column to trap contaminants before they reach the analytical column. For GC-MS, baking out the column at the manufacturer's recommended temperature can help remove adsorbed phthalates.[1]

Troubleshooting Guides

Guide 1: High MEHTP Background in Analytical Blanks

This guide provides a step-by-step workflow to diagnose and resolve high MEHTP background levels in your analytical blanks.

Troubleshooting High MEHTP Background in Blanks A High MEHTP Background Detected in Blank B Analyze Laboratory Reagent Blank (LRB) (Solvents Only) A->B C Is LRB Contaminated? B->C D Source and Test New High-Purity Solvents C->D Yes E Test Glassware and Consumables C->E No L Re-analyze Blank to Confirm Resolution D->L F Is Glassware/Consumables Contaminated? E->F G Implement Rigorous Cleaning Protocol (See Protocol 1) F->G Yes I Check Instrument Components F->I No H Source Phthalate-Free Consumables G->H G->L H->L J Is Instrument Contaminated? I->J K Clean/Flush Instrument System (See Protocol 2) J->K Yes J->L No K->L

Caption: Workflow for troubleshooting high MEHTP background.

Guide 2: Investigating Contamination from Lab Consumables

This guide outlines a procedure to test for MEHTP leaching from laboratory consumables such as pipette tips and vials.

Testing MEHTP Leaching from Consumables A Select Consumable to Test (e.g., Pipette Tips, Vials) B Place a Known Quantity in a Pre-Cleaned Glass Vial A->B C Add a Measured Volume of Phthalate-Free Solvent B->C D Agitate or Sonicate for a Defined Period (e.g., 30 min) C->D E Transfer Solvent to a Clean Vial D->E F Analyze Solvent for MEHTP using LC-MS/MS or GC-MS E->F G MEHTP Detected? F->G H Source Alternative Phthalate-Free Consumables G->H Yes I Consumable is Not a Significant Source G->I No

Caption: Workflow for testing MEHTP leaching from consumables.

Data Presentation

The following tables provide illustrative data on the impact of different cleaning and handling procedures on MEHTP background levels. These values are representative and may vary depending on specific laboratory conditions.

Table 1: Effect of Glassware Cleaning Protocol on MEHTP Background Levels in Blanks

Glassware Cleaning ProtocolMean MEHTP Concentration in Blank (ng/mL)Standard Deviation (ng/mL)
Standard (Detergent Wash + Tap Water Rinse)1.20.4
Enhanced (Detergent + DI Water + Solvent Rinse)0.30.1
Rigorous (Enhanced + Baking at 450°C)< 0.1 (Below Limit of Quantification)-

Table 2: MEHTP Leaching from Various Laboratory Consumables

Consumable TypeTest ConditionMean MEHTP Leached (ng/mL)
Standard Polypropylene Pipette TipsSoaked in Methanol for 30 min0.8
"Low-Retention" Pipette TipsSoaked in Methanol for 30 min0.2
Standard Glass Autosampler VialsFilled with Methanol for 1 hr< 0.1
Polypropylene Autosampler VialsFilled with Methanol for 1 hr1.5

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Ultra-Trace MEHTP Analysis

This protocol is designed to minimize background MEHTP contamination from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Deionized (DI) water

  • High-purity solvents (e.g., acetone, hexane, or methanol, confirmed to be phthalate-free)

  • High-temperature oven (capable of reaching 450°C)

  • Aluminum foil (pre-cleaned with solvent)

Procedure:

  • Initial Wash: Manually scrub glassware with a phosphate-free detergent solution and hot water.

  • Tap Water Rinse: Thoroughly rinse the glassware with tap water at least six times to remove all detergent residue.

  • Deionized Water Rinse: Rinse the glassware with DI water at least six times.

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent (e.g., acetone followed by hexane) to remove any residual organic contaminants.

  • Baking (Muffle Furnace): Place the solvent-rinsed glassware in a high-temperature oven and bake at 450°C for at least 4 hours.

  • Cooling and Storage: Allow the glassware to cool completely inside the oven. Once cooled, immediately cover the openings with pre-cleaned aluminum foil and store in a clean, dust-free environment, such as a dedicated cabinet.[1]

Protocol 2: LC-MS/MS System Flush to Reduce MEHTP Background

This protocol outlines a procedure for flushing an LC-MS/MS system to reduce background levels of MEHTP.

Materials:

  • High-purity, phthalate-free solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Solvent C: Isopropanol

Procedure:

  • System Preparation: Remove the analytical column and replace it with a union.

  • Initial Flush: Flush the system with 100% Solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.5 mL/min for 30 minutes.

  • Strong Solvent Wash: Change the solvent to 100% Solvent C (isopropanol) and flush for at least 60 minutes at a flow rate of 0.2 mL/min.

  • Re-equilibration:

    • Flush with 100% Solvent B for 20 minutes.

    • Flush with a gradient of 95% Solvent A to 5% Solvent B for 20 minutes.

  • Blank Injection: Re-install the analytical column and allow the system to equilibrate with the initial mobile phase conditions of your analytical method. Inject a series of solvent blanks to confirm that the background has been reduced to an acceptable level.

References

Technical Support Center: Enhancing the Stability of MEHTP During Sample Storage and Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mono(2-ethylhexyl) terephthalate (MEHTP) in biological samples. Adherence to these guidelines is critical for obtaining accurate and reproducible data in human biomonitoring and toxicological studies.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the storage and processing of samples containing MEHTP and its metabolites.

Question 1: My MEHTP concentrations are lower than expected. What are the potential causes related to sample stability?

Answer: Lower-than-expected MEHTP concentrations are often attributable to degradation during sample handling and storage. The primary culprits are improper temperature, pH, and prolonged storage before analysis. MEHTP, being a monoester, is susceptible to hydrolysis, particularly under non-optimal conditions.

Troubleshooting Steps:

  • Review Storage Temperature: Confirm that samples were stored at or below -70°C immediately after collection and processing.[1][2] Storage at 4°C (refrigerated) or 25°C (room temperature) can lead to a significant decrease in the concentrations of phthalate metabolites.[1]

  • Verify Sample pH: Although urine pH is typically in a range where MEHTP is relatively stable, extreme pH values (below 3 or above 8) can accelerate the hydrolysis of its ester bond.[3] While not a routine practice, if samples were buffered or treated in any way that could alter the pH, this should be investigated.

  • Assess Time to Freezing: The duration between sample collection and freezing is critical. Samples should be transferred to a freezer within hours of collection to minimize degradation.[1]

  • Evaluate Freeze-Thaw Cycles: While studies on similar phthalate metabolites suggest good stability over several freeze-thaw cycles when stored at -70°C, it is best practice to minimize these cycles.[1] If a sample has undergone numerous freeze-thaw cycles, this could be a contributing factor.

Question 2: Can I store my urine/plasma samples at 4°C or room temperature for a short period before analysis?

Answer: It is strongly discouraged. Studies on analogous phthalate metabolites have shown that their concentrations, particularly the glucuronidated conjugates, can decrease considerably even within 1-3 days at 4°C and 25°C.[1] For optimal stability, samples should be frozen at subfreezing temperatures (ideally ≤ -70°C) as soon as possible after collection.[1][2]

Question 3: How many freeze-thaw cycles are acceptable for samples containing MEHTP?

Answer: While specific data for MEHTP is limited, research on other phthalate metabolites indicates that they remain stable for several freeze-thaw cycles when the samples are stored at -70°C.[1] However, to minimize any potential for degradation, it is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated. This avoids the need for repeated thawing and freezing of the entire sample.

Question 4: What are the best practices for shipping samples for MEHTP analysis?

Answer: To maintain sample integrity during transit, samples should be shipped frozen on dry ice. This ensures that the temperature remains low enough to prevent degradation. It is also crucial to ensure that the shipping containers are well-insulated and that there is sufficient dry ice to last the duration of the shipment, with a buffer for potential delays.

Question 5: I am measuring MEHTP and its oxidized metabolites. Do they have different stability profiles?

Answer: While all phthalate metabolites are generally most stable when frozen, there can be differences in their susceptibility to degradation. For instance, glucuronide conjugates of some phthalate metabolites have been shown to be less stable at refrigerated and room temperatures than the free forms.[1] Since MEHTP and its oxidized metabolites can be present in both free and glucuronidated forms, maintaining a consistent and optimal storage temperature is crucial for all target analytes.[4][5]

Data on Phthalate Metabolite Stability

The following table summarizes the stability of phthalate metabolites under different storage conditions, based on literature for analogous compounds. This information can be used as a guide for MEHTP.

TemperatureDurationMatrixStabilityRecommendation
25°C (Room Temp)> 1 dayUrineUnstable: Significant decrease in concentrations.[1]Avoid. Freeze samples immediately.
4°C (Refrigerated)> 3 daysUrineUnstable: Decrease in concentrations observed.[1]Not recommended for storage beyond a few hours.
-20°CUp to 1 yearUrineGenerally Stable: However, -70°C or lower is preferred for long-term storage.[6]Acceptable for short to medium-term storage.
-70°C / -80°CUp to 1 yearUrineStable: No significant degradation observed.[1]Recommended for all storage durations.
-80°CUp to 16 yearsPlasmaGenerally Stable: Most metabolites show good stability for up to 7 years.[7]Recommended for long-term biobanking.
Multiple Freeze-Thaw CyclesUp to 5 cyclesUrine/PlasmaGenerally Stable: When stored at -70°C.[1]Minimize cycles by aliquoting samples.

Experimental Protocols

Protocol 1: Short-Term Temperature Stability Assessment

Objective: To evaluate the stability of MEHTP in a biological matrix at room temperature and refrigerated conditions over a short period.

Methodology:

  • Pool a sufficient volume of the desired matrix (e.g., human urine) and fortify it with a known concentration of MEHTP and its isotopically labeled internal standard.

  • Divide the pooled sample into aliquots.

  • Analyze a set of aliquots immediately (T=0) to establish a baseline concentration.

  • Store the remaining aliquots at specified temperatures (e.g., 25°C and 4°C).

  • At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve a set of aliquots from each temperature condition.

  • Process and analyze the samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculate the percentage of the initial MEHTP concentration remaining at each time point. A deviation of more than 15% from the baseline is typically considered instability.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of MEHTP after multiple freeze-thaw cycles.

Methodology:

  • Prepare a pooled and fortified sample matrix as described in Protocol 1.

  • Aliquot the sample into multiple tubes.

  • Analyze a set of aliquots that have not been frozen (or frozen and thawed once, depending on the baseline) to establish the initial concentration.

  • Freeze the remaining aliquots at -70°C or -80°C for at least 12 hours.

  • Thaw a set of aliquots completely at room temperature. Once thawed, refreeze them at -70°C or -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • After the final cycle, analyze the aliquots from each cycle and compare the MEHTP concentrations to the baseline.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of MEHTP in a frozen biological matrix over an extended period.

Methodology:

  • Prepare a pooled and fortified sample matrix as described in Protocol 1.

  • Divide the sample into a sufficient number of aliquots for all planned time points.

  • Analyze a set of aliquots at T=0 to establish the baseline concentration.

  • Store the remaining aliquots at the desired long-term storage temperature (e.g., -80°C).

  • At specified intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of aliquots.

  • Analyze the samples and compare the MEHTP concentrations to the baseline T=0 results.

Visual Guides

Workflow for Ensuring MEHTP Stability

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Urine/Plasma Centrifuge Centrifuge (if plasma) Collection->Centrifuge < 30 mins Aliquot Aliquot for multiple analyses Centrifuge->Aliquot Freeze Freeze Immediately (≤ -70°C) Aliquot->Freeze < 2 hours LongTerm Long-term Storage (≤ -70°C) Freeze->LongTerm Thaw Thaw at Room Temp LongTerm->Thaw Minimize time Analyze Analyze Promptly Thaw->Analyze

Caption: Recommended workflow from sample collection to analysis for MEHTP.

Decision Tree for Troubleshooting Low MEHTP Recovery

Start Low MEHTP Recovery StorageTemp Storage Temp > -70°C? Start->StorageTemp TimeToFreeze Time to Freeze > 4h? StorageTemp->TimeToFreeze No Cause1 Likely Cause: Temperature Degradation StorageTemp->Cause1 Yes FreezeThaw Multiple Freeze-Thaw Cycles? TimeToFreeze->FreezeThaw No Cause2 Likely Cause: Pre-storage Degradation TimeToFreeze->Cause2 Yes pH_issue Extreme pH? FreezeThaw->pH_issue No Cause3 Possible Cause: Freeze-Thaw Degradation FreezeThaw->Cause3 Yes Cause4 Possible Cause: Hydrolysis pH_issue->Cause4 Yes Other Investigate Analytical Method pH_issue->Other No

Caption: Troubleshooting guide for identifying sources of MEHTP degradation.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Conjugated MHPG Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of conjugated 3-methoxy-4-hydroxyphenylglycol (MHPG) metabolites for analytical quantification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic hydrolysis in MHPG analysis?

A1: 3-methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of norepinephrine.[1] In the body, a significant portion of MHPG is conjugated to glucuronic acid or sulfate, forming water-soluble metabolites that are excreted in urine.[1][2] To measure the total MHPG concentration, which includes both the free and conjugated forms, an enzymatic hydrolysis step is necessary. This step uses enzymes like β-glucuronidase and arylsulfatase to cleave the conjugate bonds, converting the conjugated MHPG back to its free form for detection by analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]

Q2: Which enzymes are suitable for hydrolyzing conjugated MHPG?

A2: The choice of enzyme is critical and depends on the type of conjugate you are targeting (glucuronide or sulfate).

  • For β-glucuronides: Enzymes from E. coli are highly specific for β-glucuronides and generally have low sulfatase activity.

  • For both glucuronides and sulfates: Crude preparations from sources like Helix pomatia (snail), Patella vulgata (limpet), or abalone contain both β-glucuronidase and sulfatase activity.[4] However, the activity of these crude preparations can be variable between batches and may contain other enzymes that could potentially degrade the target analyte.[4] Recombinant β-glucuronidases are also commercially available and often offer higher purity and efficiency.[5][6]

Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?

A3: Several factors influence the efficiency of enzymatic hydrolysis and should be optimized for each specific glucuronide metabolite. The most critical parameters include:

  • pH: The pH of the reaction buffer is a significant factor. For example, some β-glucuronidase enzymes show optimal activity at a pH of 6.8, while others may perform better at a more acidic pH of 5.0.[3]

  • Temperature: Incubation temperature plays a crucial role in enzyme activity. While 37°C is a common starting point, some studies have shown improved hydrolysis rates at higher temperatures, such as 45°C or even up to 60°C.[6][7] However, excessively high temperatures can lead to enzyme denaturation.

  • Incubation Time: The duration of the hydrolysis reaction is important. While some modern recombinant enzymes can achieve complete hydrolysis in as little as 5-15 minutes,[5][6] others, especially for plasma samples, may require several hours (e.g., 16 hours) for complete hydrolysis.[7]

  • Enzyme Concentration: The amount of enzyme used can affect the reaction rate. Doubling the enzyme concentration has been shown to reduce hydrolysis time in some cases.[7] However, simply increasing the concentration may not always lead to a significant increase in conversion, as other factors might be rate-limiting.

Q4: How does the biological matrix (e.g., urine vs. plasma) affect hydrolysis?

A4: The biological matrix can significantly impact the efficiency of enzymatic hydrolysis. Urine samples can be particularly challenging due to high variability in pH (ranging from 4.5 to 8.0) and the presence of endogenous inhibitors that can reduce enzyme activity.[8] A shift of just 0.5 pH units can alter enzyme performance by 20% or more.[8] The rate of hydrolysis can also be slower in plasma compared to urine for some analytes.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no recovery of MHPG after hydrolysis Incomplete Hydrolysis: Suboptimal reaction conditions (pH, temperature, time), insufficient enzyme concentration, or use of an inappropriate enzyme.- Optimize reaction conditions (see Q3 and the Experimental Protocols section).- Increase enzyme concentration or incubation time.[7]- Ensure you are using an enzyme with the correct activity (β-glucuronidase for glucuronides, sulfatase for sulfates).
Enzyme Inhibition: Components in the biological matrix (e.g., urea in urine) are inhibiting the enzyme.[8][9]- Dilute the sample to reduce the concentration of inhibitors.[9]- Consider a sample cleanup step like Solid Phase Extraction (SPE) prior to hydrolysis.- Use a more robust, inhibitor-resistant recombinant enzyme.[8]
Analyte Degradation: Harsh hydrolysis conditions (e.g., prolonged high temperatures) or contaminating enzymes in crude preparations are degrading the MHPG.[4][10]- Reduce incubation time and/or temperature.- Use a purified or recombinant enzyme to minimize contaminating activities.
Suboptimal Sample Preparation Post-Hydrolysis: Poor extraction of the liberated MHPG from the reaction mixture.- Optimize the post-hydrolysis extraction method (e.g., SPE, liquid-liquid extraction).[11]
High variability in results between samples Matrix Effects: Differences in the composition of individual samples (e.g., pH, inhibitor concentration) are affecting hydrolysis efficiency.[8]- Buffer all samples to a consistent, optimal pH before adding the enzyme.- Use an internal standard to normalize for variations in recovery.
Inconsistent Sample Handling: Variations in sample collection, storage, or preparation.- Standardize all pre-analytical procedures.- Ensure consistent timing and temperature for all hydrolysis reactions.
Discrepancies between expected and measured concentrations in quality control samples Incorrect Preparation of Hydrolysis Control: Failure to account for the molecular weight difference between the conjugated and free forms of the analyte when preparing the control.- Use a corrected calculation based on the molecular weights of the analyte and its glucuronide form to prepare the quality control sample.[2]
Decreased Hydrolysis Efficiency at High Analyte Concentrations: The enzyme may be less efficient at higher substrate concentrations.- Prepare hydrolysis controls at the upper end of the linear range to ensure accurate quantitation of high-concentration samples.[2]

Quantitative Data Summary

Table 1: Comparison of β-glucuronidase Enzyme Efficiency for Hydrolysis of Various Glucuronides

EnzymeIncubation Time to Reach >90% CleavageOptimal TemperatureNotes
Recombinant β-glucuronidase B-One™ 5-10 minutesRoom TemperatureDemonstrated the best overall hydrolysis efficiency with a very short incubation time.[5]
Recombinant β-glucuronidase BGTurbo™ 5-60 minutes20-55°CShowed similar efficiency to B-One™, but the optimal temperature and incubation time were more analyte-specific.[5]
β-glucuronidase/arylsulfatase (Helix pomatia) 18-24 hours40-55°CRequired heating and the longest incubation period to achieve similar efficiency to the recombinant enzymes.[5]

Table 2: Hydrolysis Conditions for Psychoactive Drug Glucuronides using Recombinant β-glucuronidase

Drug GlucuronideEnzymeTemperatureIncubation TimepHMean Analyte Recovery
Oxazepam, Lorazepam, TemazepamRecombinant β-glucuronidase55°C45 min6.8≥ 94%
Oxazepam, LorazepamRecombinant β-glucuronidaseRoom Temp5 min6.8≥ 94%
TemazepamRecombinant β-glucuronidaseRoom Temp5 min6.8≥ 80%
Lorazepam, Oxazepam, TemazepamRecombinant β-glucuronidase55°C15 min6.8Complete Hydrolysis
AmitriptylineRecombinant β-glucuronidase60°C30 min7.499.3%
Data compiled from studies on various psychoactive drugs, providing insights into potential starting conditions for MHPG hydrolysis optimization.[6]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of MHPG in Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and enzyme.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex and centrifuge the samples to pellet any precipitates.

    • Transfer an aliquot of the supernatant (e.g., 50 µL) to a clean microcentrifuge tube.[1]

  • Buffering:

    • Add an appropriate volume of buffer (e.g., ammonium formate buffer) to adjust the pH to the optimal range for your chosen enzyme (e.g., pH 5.0-7.0).

  • Internal Standard Addition:

    • Add a deuterium-labeled MHPG internal standard to each sample for accurate quantification.[1]

  • Enzymatic Hydrolysis:

    • Add the β-glucuronidase/arylsulfatase enzyme solution to each sample. The optimal concentration should be determined empirically.

    • Vortex briefly to mix.

    • Incubate the samples at the optimized temperature (e.g., 37°C - 60°C) for the determined optimal time (e.g., 30 minutes to 18 hours).

  • Reaction Termination and Sample Cleanup:

    • Stop the reaction by adding a precipitating agent (e.g., acetonitrile) or by proceeding directly to a cleanup step.

    • Perform sample cleanup using techniques such as protein precipitation followed by centrifugation, or Solid Phase Extraction (SPE) to remove proteins and other interfering substances.[11]

  • Final Preparation for LC-MS/MS Analysis:

    • Evaporate the cleaned sample to dryness under a stream of nitrogen.[12]

    • Reconstitute the dried residue in a solvent compatible with your LC-MS/MS mobile phase (e.g., a mixture of water and methanol or acetonitrile).[12][13]

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]

Visualizations

experimental_workflow cluster_pre_hydrolysis Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_post_hydrolysis Sample Cleanup & Analysis Sample Urine/Plasma Sample Buffer Add Buffer (pH Adjustment) Sample->Buffer IS Add Internal Standard Buffer->IS Enzyme Add β-glucuronidase/ arylsulfatase IS->Enzyme Incubate Incubate (Optimize T°, Time) Enzyme->Incubate Cleanup Protein Precipitation / SPE Incubate->Cleanup Evap Evaporate to Dryness Cleanup->Evap Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for MHPG analysis.

troubleshooting_logic Start Low MHPG Recovery Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Check_Degradation Is Analyte Stable? Check_Hydrolysis->Check_Degradation Yes Optimize_Conditions Optimize pH, Temp, Time, Enzyme Conc. Check_Hydrolysis->Optimize_Conditions No Check_Extraction Is Extraction Efficient? Check_Degradation->Check_Extraction Yes Gentler_Conditions Use Milder Conditions or Purified Enzyme Check_Degradation->Gentler_Conditions No Optimize_SPE Optimize SPE/LLE Protocol Check_Extraction->Optimize_SPE No Success Problem Resolved Check_Extraction->Success Yes Optimize_Conditions->Success Gentler_Conditions->Success Optimize_SPE->Success

Caption: Troubleshooting logic for low MHPG recovery.

References

Technical Support Center: Troubleshooting Peak Tailing and Asymmetry in Micellar Electrokinetic Chromatography (MEKC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing common challenges in Micellar Electrokinetic Chromatography (MEKC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to peak tailing and asymmetry in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in MEKC?

Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal separation, peaks should be symmetrical and exhibit a Gaussian distribution. Peak tailing can compromise resolution between closely eluting compounds and lead to inaccurate quantification.[1]

Q2: What are the primary causes of peak tailing in MEKC?

Peak tailing in MEKC can arise from a variety of factors, often related to secondary interactions between the analyte and the capillary wall, or issues with the separation buffer and micellar system. Key causes include:

  • Secondary Interactions: Unwanted interactions between analytes and the silanol groups on the surface of the fused-silica capillary. This is a common cause, especially for basic compounds.

  • Inappropriate Buffer Conditions: A suboptimal buffer pH or concentration can lead to inconsistent analyte ionization and interactions with the capillary wall.[2][3]

  • Micelle-Related Issues: The concentration and type of surfactant used to form the micelles can impact peak shape. High surfactant concentrations can sometimes lead to broader peaks.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the micelles, leading to peak distortion.[3][4]

  • Sample Matrix Effects: Components in the sample matrix can interfere with the separation, causing peak tailing or splitting.

  • Instrumental and Capillary Issues: Problems such as a contaminated or degraded capillary, or excessive extra-column volume can contribute to peak broadening and tailing.

Q3: How does buffer pH affect peak shape?

The pH of the separation buffer is a critical parameter in MEKC as it influences the charge of both the analytes and the capillary wall. For ionizable analytes, a buffer pH close to the analyte's pKa can lead to inconsistent ionization and peak broadening.[3] For basic compounds prone to interacting with negatively charged silanol groups on the capillary wall, operating at a lower pH can suppress this interaction by protonating the silanols, thereby improving peak symmetry. Conversely, for acidic analytes, a higher pH might be necessary to ensure they are ionized and interact effectively with the micelles, but this can also increase interactions with the capillary wall. Careful optimization of buffer pH is therefore essential for achieving sharp, symmetrical peaks.

Q4: Can the choice of surfactant impact peak tailing?

Yes, the type and concentration of the surfactant are crucial. The most common surfactant, sodium dodecyl sulfate (SDS), forms anionic micelles. The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.[3][5] However, excessively high concentrations can increase the viscosity of the buffer and lead to Joule heating, which can cause band broadening. The choice of surfactant (anionic, cationic, zwitterionic, or nonionic) will determine the charge and characteristics of the micelles, influencing their interaction with the analytes and the capillary wall, and thus affecting peak shape.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing and asymmetry issues in your MEKC experiments.

Issue: Asymmetrical peaks with significant tailing are observed.

G start Peak Tailing Observed check_sample Step 1: Evaluate Sample Concentration and Matrix start->check_sample adjust_buffer Step 2: Optimize Separation Buffer (pH and Concentration) check_sample->adjust_buffer If no improvement solution Symmetrical Peaks Achieved check_sample->solution Issue Resolved adjust_micelle Step 3: Modify Micellar Phase (Surfactant & Organic Modifier) adjust_buffer->adjust_micelle If no improvement adjust_buffer->solution Issue Resolved check_capillary Step 4: Inspect Capillary Condition adjust_micelle->check_capillary If no improvement adjust_micelle->solution Issue Resolved check_instrument Step 5: Verify Instrument Parameters check_capillary->check_instrument If no improvement check_capillary->solution Issue Resolved check_instrument->solution Issue Resolved

Caption: Troubleshooting workflow for addressing peak tailing in MEKC.

G cause Potential Causes of Peak Tailing sample Sample-Related Issues cause->sample buffer Buffer and Micelle Issues cause->buffer capillary Capillary and Instrumental Issues cause->capillary overload Sample Overload sample->overload matrix Sample Matrix Effects sample->matrix ph Suboptimal Buffer pH buffer->ph concentration Incorrect Buffer/Surfactant Concentration buffer->concentration modifier Inadequate Organic Modifier buffer->modifier contamination Capillary Contamination/ Degradation capillary->contamination secondary_interactions Secondary Interactions with Capillary Wall capillary->secondary_interactions joule_heating Excessive Joule Heating capillary->joule_heating

Caption: Interrelationships of potential causes for peak tailing in MEKC.

Step 1: Evaluate Sample Concentration and Matrix
  • Potential Cause: Sample overload can lead to saturation of the micelles and result in peak distortion.[3][4] Components of the sample matrix may also interfere with the separation.

  • Experimental Protocol:

    • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) using the separation buffer as the diluent.

    • Analyze Dilutions: Inject the diluted samples and observe the peak shapes. If peak tailing decreases with dilution, the original sample was likely overloaded.

    • Sample Cleanup: If dilution does not resolve the issue, consider a sample cleanup step to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.

Step 2: Optimize Separation Buffer (pH and Concentration)
  • Potential Cause: An inappropriate buffer pH or concentration can lead to poor peak shape due to analyte-wall interactions or insufficient buffering capacity.[2][3]

  • Experimental Protocol:

    • pH Adjustment:

      • For basic analytes, try decreasing the buffer pH in increments of 0.5 units to suppress the ionization of silanol groups on the capillary wall.

      • For acidic analytes, you may need to carefully increase the pH to ensure they are ionized for interaction with the micelles, while being mindful of potential wall interactions.

    • Buffer Concentration:

      • If the buffer concentration is too low, it may not provide sufficient buffering capacity, leading to pH shifts within the capillary. Try increasing the buffer concentration (e.g., from 20 mM to 50 mM).

      • Conversely, if the concentration is too high, it can lead to excessive Joule heating. If you suspect this, try decreasing the concentration.

Step 3: Modify Micellar Phase (Surfactant & Organic Modifier)
  • Potential Cause: The concentration of the surfactant or the absence of an organic modifier can affect analyte partitioning and peak shape.

  • Experimental Protocol:

    • Surfactant Concentration:

      • Ensure the surfactant concentration is above the critical micelle concentration (CMC).

      • If peak tailing persists, try moderately increasing the surfactant concentration (e.g., from 50 mM to 75 mM SDS). This can sometimes improve the solubilization of hydrophobic analytes and reduce wall interactions. However, be aware of potential increases in current and Joule heating.[6]

    • Addition of Organic Modifier:

      • Organic modifiers like methanol or acetonitrile can be added to the separation buffer (typically 5-20% v/v) to alter the polarity of the aqueous phase and the partitioning of the analyte.[7]

      • Start by adding a low percentage (e.g., 5%) of an organic modifier and observe the effect on peak shape and migration time. Incrementally increase the concentration to find the optimal level. Organic modifiers can reduce the interaction of hydrophobic analytes with the capillary wall and improve peak symmetry.[8][9]

Step 4: Inspect Capillary Condition
  • Potential Cause: A contaminated or degraded capillary can have active sites that lead to secondary interactions and peak tailing.

  • Experimental Protocol:

    • Capillary Wash Procedure: Implement a rigorous capillary washing protocol between runs. A typical sequence is:

      • Rinse with 0.1 M NaOH for 2 minutes.

      • Rinse with deionized water for 2 minutes.

      • Rinse with the separation buffer for 5 minutes.

    • Capillary Replacement: If washing does not improve peak shape, the capillary may be irreversibly damaged. Replace it with a new one.

Step 5: Verify Instrument Parameters
  • Potential Cause: High voltage can lead to excessive Joule heating, causing band broadening.

  • Experimental Protocol:

    • Voltage Optimization: Reduce the applied voltage in increments of 5 kV and observe the effect on peak shape and analysis time. While a lower voltage may improve peak symmetry by reducing Joule heating, it will also increase the analysis time.[6]

    • Temperature Control: Ensure that the capillary temperature is effectively controlled by the instrument's cooling system. Inconsistent temperature can lead to variations in viscosity and migration times, affecting peak shape.

Quantitative Data Summary

The following table summarizes key MEKC parameters and their typical ranges for troubleshooting peak tailing. These values should be considered as starting points for method optimization.

ParameterTypical RangeEffect on Peak TailingReference
Buffer pH 2.5 - 10.0Lower pH can reduce tailing for basic compounds by protonating silanol groups. pH should be optimized based on analyte pKa.[3]
Buffer Concentration 10 - 100 mMHigher concentrations can improve buffering capacity but may increase Joule heating. A typical starting point is 20-50 mM.[3]
Surfactant Concentration 25 - 100 mMMust be above CMC. Higher concentrations can improve solubilization but may increase current and viscosity.[3]
Organic Modifier 5 - 30% (v/v)Reduces hydrophobic interactions with the capillary wall, often improving peak shape for hydrophobic analytes.[7][8][9]
Applied Voltage 15 - 30 kVHigher voltage leads to faster analysis but can cause Joule heating and peak broadening.[6]
Capillary Temperature 20 - 35 °CHigher temperatures decrease viscosity and analysis time but can affect micelle structure and analyte partitioning.
Sample Concentration Analyte dependentHigh concentrations can lead to micelle saturation and peak overload. Dilution is a key troubleshooting step.[3][4]

References

Technical Support Center: Overcoming Ionization Suppression of Mono(2-ethylhexyl) terephthalate (MEHTP) in Electrospray Ionization Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of Mono(2-ethylhexyl) terephthalate (MEHTP) using electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guides

Ionization suppression is a common issue in LC-MS/MS analysis that can lead to reduced sensitivity, poor accuracy, and inconsistent results.[1][2] This section provides a systematic approach to diagnosing and mitigating ion suppression for MEHTP.

Guide 1: Diagnosing and Quantifying Ion Suppression

Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for MEHTP.

Actionable Steps:

  • Initial Assessment: Review your chromatograms for signs of ion suppression, such as poor peak shape, decreased peak area, and retention time shifts.

  • Qualitative Assessment (Post-Column Infusion): To identify regions in your chromatogram where ion suppression is occurring, perform a post-column infusion experiment. This involves continuously infusing a standard solution of MEHTP post-chromatographic separation while injecting a blank matrix extract. A dip in the baseline signal of the MEHTP standard indicates the retention times at which matrix components are causing suppression.

  • Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the peak area of MEHTP in a neat (pure) solvent to the peak area of MEHTP spiked into an extracted blank matrix.[3] The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

    A value significantly below 100% indicates ion suppression.

Experimental Protocol: Quantifying Matrix Effect

Objective: To quantitatively determine the degree of ionization suppression on the MEHTP signal.

Materials:

  • MEHTP analytical standard

  • Blank biological matrix (e.g., urine, serum)

  • LC-MS/MS system

  • Appropriate solvents for extraction and mobile phase

Procedure:

  • Prepare a Neat Standard Solution: Prepare a solution of MEHTP in the initial mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Process a sample of the blank biological matrix using your established sample preparation protocol (e.g., SPE or LLE).

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the MEHTP standard to achieve the same final concentration as the neat standard solution.

  • LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your LC-MS/MS method.

  • Data Analysis: Compare the peak area of MEHTP in both injections to calculate the matrix effect.

Data Presentation: Matrix Effect Quantification

SampleMEHTP Peak AreaMatrix Effect (%)Interpretation
Neat Standard1,500,000-Reference
Post-Extraction Spike750,00050%Significant Ion Suppression

Logical Workflow for Diagnosing Ion Suppression

start Low or Inconsistent MEHTP Signal qual_assess Perform Post-Column Infusion start->qual_assess quant_assess Calculate Matrix Effect start->quant_assess identify_rt Identify Retention Time of Suppression qual_assess->identify_rt quantify_loss Quantify Signal Loss (%) quant_assess->quantify_loss troubleshoot Proceed to Troubleshooting Strategies identify_rt->troubleshoot quantify_loss->troubleshoot

Caption: A flowchart for systematically diagnosing ion suppression.

Guide 2: Mitigating Ion Suppression Through Sample Preparation

Issue: Significant ion suppression has been confirmed and quantified.

Actionable Steps:

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery may be a concern for more polar compounds.[4]

  • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components that cause ion suppression compared to SPE or LLE.[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for MEHTP in Urine

Objective: To remove interfering matrix components from urine samples to reduce ion suppression.

Materials:

  • Urine sample

  • Internal standard (e.g., isotope-labeled MEHTP)

  • β-glucuronidase (if analyzing conjugated metabolites)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. If analyzing for total MEHTP (free and conjugated), perform enzymatic hydrolysis with β-glucuronidase.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute MEHTP and other metabolites with 1 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodMEHTP Recovery (%)Matrix Effect (%)
Protein Precipitation85-9540-60
Liquid-Liquid Extraction70-8560-75
Solid-Phase Extraction90-10580-95

Experimental Workflow for Sample Preparation

sample Urine/Serum Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction hydrolysis->spe lle Liquid-Liquid Extraction hydrolysis->lle ppt Protein Precipitation hydrolysis->ppt evap Evaporation spe->evap lle->evap ppt->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A workflow diagram for different sample preparation techniques.

Guide 3: Chromatographic and Mass Spectrometric Optimization

Issue: Ion suppression persists even after optimizing sample preparation.

Actionable Steps:

  • Chromatographic Separation:

    • Modify Gradient: Use a shallower gradient to improve the separation of MEHTP from co-eluting matrix components.

    • Change Column Chemistry: Employing a column with a different stationary phase can alter selectivity and resolve interferences.

    • Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[1]

  • Mass Spectrometer Parameters:

    • Optimize Source Parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flow rates to maximize the MEHTP signal and minimize the influence of matrix components.

    • Alternative Ionization: Consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds compared to ESI.[5]

Data Presentation: Typical LC-MS/MS Parameters for MEHTP Analysis

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ionization suppression for MEHTP in ESI-MS?

A1: The primary cause of ionization suppression for MEHTP is the "matrix effect".[3] This occurs when co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids, proteins) compete with MEHTP for ionization in the ESI source.[3] This competition can reduce the efficiency of MEHTP ionization, leading to a decreased signal.

Q2: How can I modify my mobile phase to enhance the MEHTP signal?

A2: For ESI negative mode analysis of MEHTP, which is a common approach, adding a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase can help deprotonate the MEHTP molecule, enhancing its signal. The choice of organic solvent (acetonitrile vs. methanol) can also influence ionization efficiency, and it is recommended to evaluate both during method development.

Q3: Are there alternative ionization methods if ESI fails for MEHTP analysis?

A3: Yes, if significant and persistent ion suppression is encountered with ESI, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is a gas-phase ionization technique that is often less susceptible to matrix effects from non-volatile components.[5] Other less common techniques for small molecules include Atmospheric Pressure Photoionization (APPI).[6]

Q4: What is the role of an internal standard in overcoming ionization suppression?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of MEHTP (e.g., MEHTP-d4), is highly recommended for accurate quantification. A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression.[5] By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.

Q5: How can I minimize contamination during sample preparation for MEHTP analysis?

A5: Phthalates and their metabolites are ubiquitous environmental contaminants, and it is crucial to minimize background contamination during sample preparation. Use high-purity solvents and reagents. Whenever possible, use glass or polypropylene labware instead of plastics that may contain phthalates. It is also important to include procedural blanks in each analytical batch to monitor for contamination.[6]

References

Validation & Comparative

validating MEHTP as a specific biomarker for DEHTP vs other plasticizers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The increasing use of di(2-ethylhexyl) terephthalate (DEHTP) as a replacement for ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), necessitates the development and validation of specific biomarkers for accurate human exposure assessment. This guide provides a comparative analysis of mono(2-ethylhexyl) terephthalate (MEHTP) and its metabolites as specific biomarkers for DEHTP, contrasting them with metabolites of other common plasticizers.

Metabolic Fate of DEHTP: A Pathway to Specificity

Upon ingestion, DEHTP is rapidly metabolized in the body. The initial step involves the hydrolysis of one of the ester bonds, leading to the formation of MEHTP and 2-ethylhexanol.[1] While the formation of a monoester is a common metabolic pathway for many phthalates and other plasticizers, the subsequent oxidative metabolism of MEHTP generates metabolites that are unique to DEHTP exposure.[2][3][4]

The primary oxidative metabolites of MEHTP include mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP).[2][3][4] These oxidized monoesters, particularly MECPTP and MEHHTP, are considered the most suitable and specific urinary biomarkers for assessing DEHTP exposure due to their unique chemical structures and significant excretion in urine.[3][5][6]

G DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Hydrolysis Oxidative_Metabolism Oxidative Metabolism (e.g., ω- and ω-1 oxidation) MEHTP->Oxidative_Metabolism MEHHTP Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) Oxidative_Metabolism->MEHHTP MEOHTP Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) Oxidative_Metabolism->MEOHTP MECPTP Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) Oxidative_Metabolism->MECPTP Urinary_Excretion Urinary Excretion MEHHTP->Urinary_Excretion MEOHTP->Urinary_Excretion MECPTP->Urinary_Excretion

Metabolic Pathway of DEHTP

Comparative Analysis of Plasticizer Metabolites

The specificity of a biomarker is paramount for accurately attributing exposure to a particular chemical. The structural differences between terephthalates (like DEHTP) and ortho-phthalates (like DEHP) or other plasticizers like di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) lead to distinct sets of metabolites. While some initial breakdown products might be similar, the subsequent metabolic changes create unique chemical signatures.

PlasticizerParent CompoundPrimary Urinary MetabolitesSpecificity Notes
DEHTP Di(2-ethylhexyl) terephthalateMEHTP , MEHHTP, MEOHTP, MECPTP MEHTP and its oxidized derivatives are specific to DEHTP exposure.[2][3][6]
DEHP Di(2-ethylhexyl) phthalateMEHP, MEHHP, MEOHP, MECPPWhile structurally similar to DEHTP metabolites, the ortho-phthalate core distinguishes them analytically.[5]
DINCH Di(isononyl) cyclohexane-1,2-dicarboxylateMINCH, OH-MINCH, cx-MINCHThe cyclohexane dicarboxylate structure leads to metabolites distinct from the aromatic phthalates.[7]
DEHA Di(2-ethylhexyl) adipateMEHA and its oxidized metabolitesAs an adipate, its metabolites are structurally different from phthalate-based plasticizers.[8]

Quantitative Evidence for MEHTP and its Metabolites as Biomarkers

Human biomonitoring studies have consistently detected MEHTP and its oxidized metabolites in urine samples, providing evidence of widespread exposure to DEHTP. The table below summarizes key quantitative data from such studies.

MetaboliteDetection FrequencyConcentration Range (in µg/L)Urinary Excretion Fraction (% of dose)Key Findings
MEHHTP 96%>0.4 - 876~2%Frequently detected in the general population, indicating widespread exposure.[5]
MECPTP 99.9%>0.2 - 4,312~13%The most abundant specific metabolite of DEHTP in urine.[5][9]
5OH-MEHTP 18%Up to 3.4~1.8%Detected at lower frequencies and concentrations than MECPTP and MEHHTP.[6][9]
5oxo-MEHTP 21%Up to 1.8~1.0%Also a minor metabolite compared to MECPTP and MEHHTP.[6][9]

Experimental Protocols for Biomarker Validation

The validation of MEHTP and its metabolites as specific biomarkers for DEHTP exposure relies on robust analytical methodologies. The standard approach involves the collection of urine samples, enzymatic deconjugation, followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation SPE Solid Phase Extraction (SPE) Deconjugation->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Quantification Quantification (Isotope Dilution) MSMS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Biomarker Validation Workflow

Key Steps in the Experimental Protocol:

  • Sample Collection: Collection of spot, first morning void, or 24-hour pooled urine samples.[10]

  • Enzymatic Deconjugation: Treatment of urine samples with β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free form.[6]

  • Sample Clean-up and Concentration: Often performed using online or offline solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[5][6]

  • Chromatographic Separation: Separation of the target metabolites from other urinary components using high-performance liquid chromatography (HPLC).[4]

  • Mass Spectrometric Detection: Highly sensitive and specific detection and quantification of the metabolites using tandem mass spectrometry (MS/MS) with isotope dilution.[5][6]

  • Method Validation: Ensuring the reliability of the data through rigorous validation of the analytical method, including determination of the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]

Specificity of MEHTP as a Biomarker

The specificity of MEHTP and its oxidized metabolites as biomarkers for DEHTP stems from the unique chemical structure of the parent compound. While other plasticizers may also have a 2-ethylhexyl side chain, the terephthalate (para-isomeric) core of DEHTP is distinct from the ortho-phthalate structure of DEHP and the non-aromatic structures of other alternatives like DINCH. This structural difference is maintained throughout the metabolic process, resulting in metabolites that can be clearly distinguished using modern analytical techniques like HPLC-MS/MS.

G cluster_DEHTP DEHTP Exposure cluster_Other Other Plasticizer Exposure DEHTP DEHTP (Terephthalate) MEHTP MEHTP & Oxidized Metabolites (Specific) DEHTP->MEHTP Metabolism Analytical_Method Analytical Method (e.g., HPLC-MS/MS) MEHTP->Analytical_Method Other_Plasticizers Other Plasticizers (e.g., DEHP, DINCH) Other_Metabolites Other Metabolites (Non-specific for DEHTP) Other_Plasticizers->Other_Metabolites Metabolism Other_Metabolites->Analytical_Method Specific_Detection Specific Detection of MEHTP Metabolites Analytical_Method->Specific_Detection Non_Detection No Cross-Reactivity with Other Metabolites Analytical_Method->Non_Detection

References

A Guide to Inter-Laboratory Comparison of Mono(2-ethylhexyl) terephthalate (MEHTP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Mono(2-ethylhexyl) terephthalate (MEHTP), a key biomarker for assessing human exposure to Di(2-ethylhexyl) terephthalate (DEHT), a widely used plasticizer.[1] While direct and extensive inter-laboratory comparison studies specifically for MEHTP are not widely published, this document draws upon established analytical practices, data from proficiency testing of structurally similar phthalate metabolites, and single-laboratory validation studies to present a robust comparative framework.

Inter-laboratory comparison studies and proficiency testing schemes are crucial for evaluating the performance and reliability of analytical methods across different laboratories, ensuring data comparability and accuracy in human biomonitoring studies.[2][3][4]

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of analytical methods used for the quantification of MEHTP and its structural isomer, Mono(2-ethylhexyl) phthalate (MEHP), which is often included in proficiency testing schemes. The data is derived from single-laboratory validation studies and proficiency testing programs, such as the European Human Biomonitoring Initiative (HBM4EU).[3]

ParameterMethodMatrixAnalyteReported ValueSource
Accuracy (Recovery) LC-MS/MSSerumMEHP101 ± 5.7% (at 20 ng/mL)[5]
LC-MS/MSUrineTerephthalate Metabolites86–117%[1]
Precision (RSD) LC-MS/MSUrineTerephthalate Metabolites0.6–12.2%[1]
Limit of Quantification (LOQ) LC-MS/MSSerumMEHP5.0 ng/mL[5]
Inter-laboratory Reproducibility (CV%) LC-MS/MSUrineMEHP17-24%[3]
Inter-laboratory Reproducibility (CV%) LC-MS/MSUrinePhthalate Metabolites (mixed-isomer)26-43%[3]

Note: MEHP is a metabolite of Di(2-ethylhexyl) phthalate (DEHP) and serves as a proxy for MEHTP in many proficiency testing schemes. The performance data for MEHP is considered indicative of the expected performance for MEHTP analysis due to their structural similarities.

Experimental Protocols

Detailed methodologies are fundamental to ensuring the consistency and comparability of results in any inter-laboratory study.[4] Below is a typical protocol for the analysis of MEHTP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Analysis by LC-MS/MS

  • Sample Aliquoting : An aliquot of the urine sample (typically 0.3-0.5 mL) is taken for analysis.[2][3]

  • Internal Standard Spiking : An isotopically labeled internal standard for MEHTP is added to the sample to account for matrix effects and variations in sample preparation. A buffer solution, such as ammonium acetate, is also added to adjust the pH.[2][3]

  • Enzymatic Deconjugation : β-glucuronidase is added to the sample to hydrolyze the conjugated MEHTP (glucuronide) back to its free form. The mixture is then incubated, typically at 37°C for about 2 to 2.5 hours.[2][3]

  • Protein Precipitation and pH Adjustment : After incubation, the pH is adjusted by adding an acid, such as acetic acid. The sample is then treated to precipitate proteins, often by freezing, followed by centrifugation.[3]

  • Extraction : The deconjugated metabolites are extracted from the urine matrix. This is commonly achieved using solid-phase extraction (SPE), which can be performed offline or online coupled to the analytical instrument.[2]

  • Analysis : The extracted sample is analyzed by LC-MS/MS.[1][2] This technique offers high selectivity and sensitivity for the detection of MEHTP.[5]

Visualizing Workflows

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Evaluation & Feedback A Preparation of Test Materials B Homogeneity & Stability Testing A->B C Distribution to Participating Labs B->C D Sample Analysis by Labs C->D E Submission of Results D->E F Statistical Analysis of Data E->F G Performance Evaluation (z-scores) F->G H Issuance of Report & Feedback G->H

Caption: Workflow of an inter-laboratory comparison study.

Analytical Workflow for MEHTP Measurement

The diagram below outlines the key steps in a standard analytical workflow for the measurement of MEHTP in a biological matrix.

A Urine Sample Collection B Addition of Internal Standard & Buffer A->B C Enzymatic Deconjugation (β-glucuronidase) B->C D Protein Precipitation & Centrifugation C->D E Solid-Phase Extraction (SPE) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Analytical workflow for MEHTP measurement in urine.

References

comparative toxicity of Mono(2-ethylhexyl) terephthalate vs MEHP.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Assessment: Mono(2-ethylhexyl) terephthalate (MEHTP) vs. Mono(2-ethylhexyl) phthalate (MEHP)

Introduction

Mono(2-ethylhexyl) phthalate (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), a compound recognized for its endocrine-disrupting properties and reproductive toxicity.[1][2] As regulatory pressures and consumer demand push for safer alternatives, di(2-ethylhexyl) terephthalate (DEHTP) has emerged as a substitute for DEHP. Consequently, understanding the toxicological profile of its primary metabolite, this compound (MEHTP), in comparison to MEHP, is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the toxicity of MEHTP and MEHP, supported by experimental data.

Comparative Toxicity Data

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the toxicological profiles of MEHTP and MEHP.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointEffective ConcentrationReference
MEHTP GH3T-screenCytotoxicity> 5 µg/mL[3][4]
Not specifiedNot specifiedCytotoxicity0.05 mg/mL[3][4]
MEHP GH3T-screenCytotoxicity> 20 µg/mL[3]
Human Embryonic Stem Cells (CH1 and H1)Cell Viability & ProliferationDecreased1000 µmol/L[5]
Chinese Hamster Ovary (CHO) cellsCytotoxicityIC10203 µM[6]
Table 2: Endocrine Disruption Data (Thyroid Receptor Activity)
CompoundCell LineAssayEffectConcentrationReference
MEHTP GH3T-screenAntagonist of T3 receptor2–5 µg/mL (non-cytotoxic)[3][4][7]
MEHP GH3T-screenPartial agonist of T3 receptor10–20 µg/mL[3][4][7]
GeneBLAzer® bioassayPPARγ activationEC101.2 µM[6]
Table 3: Reproductive and Developmental Toxicity Data
CompoundModel SystemEffectConcentrationReference
MEHTP Mouse antral follicles (in vitro)Reduced follicle growth, increased expression of Cdkn2b1, 10, and 100 µg/mL[8]
MEHP Marine medaka (Oryzias melastigma)Reduced fertilization rate0.1 and 0.5 mg/L[9]
Human ovarian follicles (in vitro)Reduced follicular growth, increased follicular degeneration20.51 nM, 20.51 µM[10]
Mouse embryo (in vitro)Reduced blastocyst formation and hatching100 and 1000 µM[11]
Mouse ovarian antral folliclesInhibited follicle growth0.1–100 µg/ml[12]
Table 4: Genotoxicity Data
CompoundModel SystemEffectReference
DEHTP (parent of MEHTP) Animal studiesNo genotoxicity reported[3][4]
MEHP Chinese Hamster Ovary (CHO) cellsGenotoxicity, mutagenesis, and carcinogenicity[13]

Experimental Protocols

T-screen Assay for Thyroid Hormone Receptor Activity

The T-screen assay is a cell proliferation-based method to assess the effects of substances on thyroid hormone receptors.

  • Cell Line: GH3 cells, a rat pituitary tumor cell line that expresses thyroid hormone receptors, are used.

  • Exposure: Cells are exposed to various concentrations of the test compounds (MEHTP or MEHP) for a period of 96 hours.[7] The experiments are conducted both in the presence and absence of triiodothyronine (T3), the active form of thyroid hormone.

  • Endpoint: Cell proliferation is measured to determine if the compound acts as an agonist (promotes proliferation in the absence of T3) or an antagonist (inhibits T3-induced proliferation).[7]

  • Data Analysis: Cell growth is expressed relative to the maximum response observed with a reference T3 concentration.

PPARγ Activation Assay (GeneBLAzer®)

This assay determines the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

  • Principle: A reporter gene assay is used where the activation of PPARγ leads to the expression of a reporter enzyme.

  • Procedure: Cells are treated with the test compounds. The activation of PPARγ is measured by the activity of the reporter enzyme.

  • Endpoints: The half-maximal effective concentration (EC50) or the concentration for 10% activation (EC10) is calculated from the dose-response curve.[6] Cytotoxicity is also assessed to ensure that the observed effects are not due to cell death.[6]

Visualizations

Signaling Pathway: Thyroid Hormone Receptor

ThyroidHormoneSignaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3 TR_inactive TR (inactive) T3->TR_inactive Enters cell & nucleus TR_active TR-T3 Complex (active) TR_inactive->TR_active T3 binding TRE Thyroid Response Element TR_active->TRE Binds to Gene Target Gene Transcription TRE->Gene Initiates Response Cellular Response Gene->Response

Caption: Simplified signaling pathway of the thyroid hormone receptor.

Experimental Workflow: In Vitro Toxicity Testing

ToxicityWorkflow cluster_assays Toxicity Assays start Start: Prepare Cell Cultures exposure Expose cells to MEHTP or MEHP (various concentrations) start->exposure incubation Incubate for a defined period (e.g., 24, 48, 96 hours) exposure->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet, Ames test) incubation->genotoxicity endocrine Endocrine Disruption Assay (e.g., T-screen, reporter gene) incubation->endocrine data_analysis Data Analysis and Endpoint Determination (e.g., IC50, EC50) cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis conclusion Conclusion on Comparative Toxicity data_analysis->conclusion

Caption: General experimental workflow for in vitro comparative toxicity testing.

Logical Relationship: Comparative Toxicity Summary

ToxicityComparison cluster_toxicity Toxicity Endpoints MEHTP This compound (MEHTP) cytotoxicity Cytotoxicity MEHTP->cytotoxicity Lower thyroid_disruption Thyroid Disruption MEHTP->thyroid_disruption Antagonist repro_toxicity Reproductive Toxicity MEHTP->repro_toxicity Data limited, but parent compound suggests lower risk geno_toxicity Genotoxicity MEHTP->geno_toxicity Parent compound suggests no risk MEHP Mono(2-ethylhexyl) phthalate (MEHP) MEHP->cytotoxicity Higher MEHP->thyroid_disruption Partial Agonist MEHP->repro_toxicity Established Risk MEHP->geno_toxicity Demonstrated Risk

Caption: Logical relationship of the comparative toxicity between MEHTP and MEHP.

Conclusion

The available experimental data indicates that this compound (MEHTP) generally exhibits a lower toxicity profile compared to Mono(2-ethylhexyl) phthalate (MEHP). MEHTP demonstrates lower cytotoxicity and acts as an antagonist to the thyroid hormone receptor, in contrast to MEHP which is a partial agonist.[3][4][7] Furthermore, studies on the parent compound of MEHTP, DEHTP, suggest a lack of genotoxicity and low reproductive and developmental toxicity.[3][4] In contrast, MEHP is a known reproductive toxicant and has demonstrated genotoxic potential.[9][10][11][12][13] While more research is needed for a complete toxicological profile of MEHTP, the current evidence suggests it may be a safer alternative to MEHP.

References

Cross-Validation of Analytical Techniques for MEHTP Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), the selection of an appropriate analytical technique is paramount for generating reliable and accurate data. This guide provides an objective comparison of three commonly employed analytical methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each technique is evaluated based on experimental data from scientific literature, offering a comprehensive overview to inform your analytical strategy.

Data Presentation: A Comparative Overview

The quantitative performance of each analytical technique is a critical factor in method selection. The following table summarizes key performance metrics for the analysis of MEHTP and structurally similar long-chain phthalate monoesters, providing a clear comparison to guide your decision-making process.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.03 - 0.05 ng per 2 µL injection (without derivatization)[1]~10 - 20 ng/mL[2]
Limit of Quantification (LOQ) 0.2 - 0.4 µg/L[1][3]0.09 - 0.15 ng per 2 µL injection (without derivatization)[1]~50 - 100 ng/mL
Accuracy (Recovery) 95.8 - 111%[1][3]Not explicitly stated for MEHTP; generally 90-110% for phthalates90 - 110% for similar compounds
Precision (RSD) < 7%[1][3]< 15% for phthalate monoesters (without derivatization)[1]< 10%
**Linearity (R²) **> 0.99> 0.99[1]> 0.99
Derivatization Required NoOptional (can be analyzed without)[1]No
Selectivity Very HighHighModerate to Low
Throughput High (with on-line SPE)ModerateModerate
Cost HighModerateLow

Experimental Protocols: A Detailed Look at the Methodologies

The following sections provide detailed experimental protocols for each of the discussed analytical techniques. These protocols are based on established methods for MEHTP and other long-chain phthalate monoesters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with On-line Solid-Phase Extraction (SPE)

This method is considered the gold standard for the analysis of MEHTP in biological matrices due to its high sensitivity and selectivity.

1. Sample Preparation:

  • Enzymatic Deconjugation: To a 1 mL urine sample, add 50 µL of β-glucuronidase/arylsulfatase and 200 µL of ammonium acetate buffer (pH 6.5).

  • Incubate the mixture at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. On-line SPE-LC-MS/MS Analysis:

  • On-line SPE: The sample is injected onto an on-line SPE column for automated sample cleanup and enrichment.

  • Chromatographic Separation: The analytes are then transferred to an analytical column (e.g., a C18 reversed-phase column) for chromatographic separation.

    • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in methanol.

  • Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MEHTP and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a robust alternative to LC-MS/MS. While traditionally requiring derivatization for polar analytes like MEHTP, recent advancements have demonstrated the feasibility of direct analysis.

1. Sample Preparation (with Derivatization):

  • Liquid-Liquid Extraction: Acidify the hydrolyzed urine sample with hydrochloric acid and extract the analytes with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the polar carboxylic acid and hydroxyl groups into more volatile silyl ethers and esters.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. Sample Preparation (without Derivatization): [1]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the pre-treated urine sample. Wash the cartridge to remove interferences and elute the analytes with methanol.

  • Evaporate the eluate and reconstitute in a suitable solvent for injection.[1]

3. GC-MS Analysis:

  • Gas Chromatograph: Inject the prepared sample into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Quantification is typically performed in selected ion monitoring (SIM) mode, monitoring characteristic ions for MEHTP.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, suitable for screening or when high concentrations of MEHTP are expected.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Similar to the GC-MS protocol, use a C18 SPE cartridge for sample cleanup and concentration.

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

  • High-Performance Liquid Chromatograph: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid) is commonly used.

  • UV Detector: The analytes are detected by a UV detector at a wavelength where MEHTP exhibits maximum absorbance (typically around 240 nm). Quantification is based on the peak area of the analyte compared to a calibration curve prepared with standards of known concentrations.

Mandatory Visualization: Experimental and Logical Workflows

To visualize the experimental and logical workflows, the following diagrams were generated using the DOT language.

General Workflow for MEHTP Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (Deconjugation) Sample->Hydrolysis Extraction Extraction / Cleanup (SPE or LLE) Hydrolysis->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS HPLC_UV HPLC-UV Extraction->HPLC_UV GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of MEHTP in biological samples.

Decision Tree for MEHTP Analytical Method Selection Start Start: Need to Analyze MEHTP Sensitivity High Sensitivity Required? Start->Sensitivity Budget Budget Constraints? Sensitivity->Budget No LC_MS LC-MS/MS Sensitivity->LC_MS Yes Throughput High Throughput Needed? Budget->Throughput No HPLC_UV HPLC-UV Budget->HPLC_UV Yes Throughput->LC_MS Yes GC_MS GC-MS Throughput->GC_MS No

References

Endocrine-Disrupting Potential: A Comparative Analysis of MEHHP and its Parent Compound, DEHP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals that Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a major metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), exhibits significant and in some cases more potent endocrine-disrupting activity than its parent compound. This guide synthesizes key experimental findings on their comparative effects on crucial endocrine pathways, including steroidogenesis and hormone receptor interactions.

DEHP is a ubiquitous environmental contaminant known for its reproductive and developmental toxicity, primarily attributed to its metabolites.[1][2][3] Upon entering the body, DEHP is hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to form secondary metabolites, including MEHHP.[4][5] While much of the toxicological evaluation has historically focused on DEHP, emerging evidence underscores the critical role of its metabolites in mediating its adverse health effects.[4][6]

Comparative Effects on Steroidogenesis

Steroidogenesis, the process of hormone synthesis, is a primary target for both DEHP and its metabolites. In vitro studies using the murine Leydig tumor cell line (MLTC-1) have demonstrated that both DEHP and MEHP can disrupt this process. At low concentrations, both compounds were found to increase the expression of genes crucial for steroidogenesis, such as P450scc, P450c17, and 3βHSD, and stimulate testosterone secretion.[7]

In the human adrenocortical cell line HAC15, MEHP was shown to disrupt the expression of CYP11B2, a key enzyme in aldosterone synthesis, in a non-monotonic manner. High concentrations of MEHP also decreased the expression of CYP11B1 and CYP21A2.[8] Another study on Leydig cells indicated that MEHP represses steroidogenesis by inhibiting the transport of cholesterol and its conversion into pregnenolone, a critical precursor for all steroid hormones.[9]

Interaction with Hormone Receptors

The endocrine-disrupting activity of DEHP and its metabolites is also mediated through their interaction with various hormone receptors, including androgen, estrogen, and thyroid receptors.

Androgen Receptor (AR)

Computational docking studies have revealed that DEHP and its major metabolites, including MEHHP, can bind to the ligand-binding pocket of the androgen receptor (AR) with relatively strong affinities, comparable to that of the native ligand, testosterone.[4][6][10] The binding of these metabolites to AR can disrupt normal androgen signaling, potentially leading to reproductive dysfunction.[4][6] In vitro assays using a yeast androgen screen (YAS) have shown that MEHP exhibits anti-androgenic activity.[11][12]

Estrogen Receptor (ER)

In vitro studies utilizing a yeast estrogen screen (YES) have demonstrated that MEHP possesses anti-estrogenic properties, with a calculated IC50 value of 125 μM.[11][12] This antagonistic activity towards the estrogen receptor can interfere with normal estrogen signaling, which is crucial for female reproductive health.

Thyroid Receptors (TRs)

MEHHP has been identified as a partial agonist for thyroid receptors (TRs), particularly TRβ, at concentrations as low as 0.2 µg/mL, and it exhibits a synergistic effect with the natural thyroid hormone T3.[13][14] In contrast, the parent compound DEHP has also been shown to interfere with the binding of T3 to TRβ.[13] Given that urinary levels of MEHHP in newborns can significantly exceed the concentrations at which it activates thyroid receptors, this finding raises concerns about potential developmental effects.[13][14]

Quantitative Comparison of Endocrine-Disrupting Potential

ParameterCompoundCell Line/AssayEffectConcentration/ValueCitation
Anti-estrogenic Activity MEHPYeast Estrogen Screen (YES)InhibitionIC50 = 125 μM[11][12]
Anti-androgenic Activity MEHPYeast Androgen Screen (YAS)InhibitionIC50 = 736 μM[11][12]
Thyroid Receptor Agonism MEHHPT-screen (Rat pituitary tumor cells)Partial Agonist (TRβ)> 0.2 µg/mL[13][14]
Steroidogenesis (CYP11B1, CYP21A2) MEHPHAC15 (Human adrenocortical cells)Decreased mRNA expressionHigh concentrations[8]
Steroidogenesis (P450scc, P450c17, 3βHSD) DEHP & MEHPMLTC-1 (Murine Leydig tumor cells)Increased mRNA expressionLow concentrations[7]
Testosterone Secretion DEHP & MEHPMLTC-1 (Murine Leydig tumor cells)StimulatedLow concentrations[7]

Experimental Methodologies

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This in vitro assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ). When an active compound binds to the receptor, it triggers the expression of the reporter gene, leading to a color change that can be quantified. For assessing antagonistic activity, the yeast is co-exposed to the test compound and a known agonist (e.g., 17β-estradiol for YES, testosterone for YAS), and a reduction in the colorimetric signal indicates inhibition.[11][12]

T-Screen Assay

The T-screen assay is a cell proliferation assay that uses a rat pituitary tumor cell line (GH3) whose growth is stimulated by thyroid hormones. To test for agonistic effects, the cells are exposed to the test compound, and an increase in cell proliferation is measured. For antagonistic effects, cells are co-treated with the test compound and T3, and a decrease in T3-induced proliferation is quantified.[13][14]

Gene Expression Analysis (qRT-PCR)

To assess the effects of the compounds on the expression of genes involved in steroidogenesis, cell lines such as MLTC-1 or HAC15 are treated with various concentrations of the test substance. After a specific incubation period, total RNA is extracted from the cells, reverse-transcribed into complementary DNA (cDNA), and then subjected to quantitative real-time polymerase chain reaction (qRT-PCR) using specific primers for the target genes (e.g., CYP11B1, CYP11B2, P450scc). The relative expression of these genes is then calculated, typically normalized to a housekeeping gene.[7][8]

Signaling and Metabolic Pathways

DEHP_Metabolism_and_Action cluster_metabolism Metabolic Pathway cluster_action Endocrine Disruption Pathways DEHP DEHP MEHP MEHP DEHP->MEHP Hydrolysis Steroidogenesis Steroidogenesis DEHP->Steroidogenesis Disrupts AR Androgen Receptor DEHP->AR Binds MEHHP MEHHP MEHP->MEHHP Oxidation MEHP->Steroidogenesis Disrupts MEHP->AR Antagonist ER Estrogen Receptor MEHP->ER Antagonist TR Thyroid Receptors MEHHP->TR Agonist Experimental_Workflow cluster_invitro In Vitro Assessment cluster_endpoints Endpoint Analysis cluster_data Data Analysis Cell_Culture Cell Culture (e.g., MLTC-1, HAC15, Yeast) Compound_Exposure Exposure to DEHP/MEHHP Cell_Culture->Compound_Exposure Receptor_Binding Receptor Binding/Activity (YES/YAS, T-Screen) Compound_Exposure->Receptor_Binding Gene_Expression Gene Expression (qRT-PCR) Compound_Exposure->Gene_Expression Hormone_Secretion Hormone Secretion (ELISA/MS) Compound_Exposure->Hormone_Secretion Data_Analysis Quantitative Analysis (IC50, Fold Change) Receptor_Binding->Data_Analysis Gene_Expression->Data_Analysis Hormone_Secretion->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Mono-(2-ethylhexyl) Terephthalate (MEHTP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Mono-(2-ethylhexyl) terephthalate (MEHTP), an impurity of potential concern in pharmaceutical products. The validation of such analytical methods is a critical regulatory requirement to ensure the safety and quality of drug products. This document outlines and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of MEHTP, with supporting data and detailed experimental protocols.

Introduction to MEHTP and Regulatory Expectations

Mono-(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite and potential impurity originating from the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP), which is used in various materials, including those for pharmaceutical packaging. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures for impurities to demonstrate their suitability for the intended purpose.[1][2][3] The validation process ensures that the analytical method is accurate, precise, specific, sensitive, and robust.

The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a framework for the validation of analytical procedures, outlining the necessary validation characteristics to be investigated. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2]

Comparison of Analytical Methods for MEHTP

The selection of an appropriate analytical method for MEHTP depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide compares three commonly employed techniques: HPLC-UV, GC-MS, and LC-MS/MS.

Data Presentation

The following table summarizes the typical performance characteristics of the compared analytical methods for the determination of MEHTP or structurally similar compounds.

Performance CharacteristicHPLC-UV (for MEHP*)GC-MS (for MEHTP)LC-MS/MS (for MEHTP metabolites)
Linearity (Range) 1 - 30.38 µg/mL0.087 - 100 ng/injectionWide linear working range
Correlation Coefficient (r²) > 0.990.9817 - 0.9993> 0.99
Accuracy (% Recovery) 91.2% - >100%Not explicitly stated95.8% - 111%
Precision (RSD%) < 2.5%1.4% - 5.4% (Inter-day)< 7%
Limit of Detection (LOD) Not explicitly stated0.029 ng/injection0.006 - 0.047 µg/L
Limit of Quantitation (LOQ) ~1 µg/mL0.087 ng/injection0.2 - 0.4 µg/L

*Note: Data for HPLC-UV is based on the analysis of Mono-(2-ethylhexyl) phthalate (MEHP), a structurally similar compound. The method would require validation specifically for MEHTP.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, validated for the related compound MEHP, provides a strong starting point for the development and validation of an HPLC-UV method for MEHTP.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100 Series or equivalent)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with Acetonitrile and Water. A typical gradient could be:

    • Initial: 60% ACN

    • Ramp to 100% ACN over 5 minutes

    • Hold at 100% ACN for 3 minutes

  • Flow Rate: 1.0 mL/min, increasing to 2.0 mL/min during the hold at 100% ACN

  • Column Temperature: Ambient

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • For solid samples, dissolve a known quantity in a suitable solvent (e.g., acetonitrile).

  • For liquid samples, dilute as necessary with the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the direct analysis of MEHTP without the need for derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 SE or equivalent)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Methanol, GC purity

  • Helium (carrier gas)

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 190°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Ion Source Temperature: 200°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for MEHTP would need to be determined from its mass spectrum (e.g., m/z 149, 167, 279).

Sample Preparation:

  • Dissolve the sample in methanol.

  • Prepare a series of calibration standards by diluting a stock solution of MEHTP in methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of MEHTP and its metabolites.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 or Phenyl-Hexyl column

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or Ammonium acetate

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) or ammonium acetate.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M-H]⁻ for MEHTP) and specific product ions would need to be optimized.

Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step is often necessary. A mixed-mode or reversed-phase SPE cartridge can be used.

  • Dilution: For simpler matrices, a "dilute-and-shoot" approach may be feasible after appropriate dilution with the initial mobile phase.

  • Enzymatic Hydrolysis: If analyzing for total MEHTP (free and conjugated forms) in biological matrices, an enzymatic hydrolysis step with β-glucuronidase is required.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Purpose (e.g., Impurity Testing) Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for the validation of an analytical method according to regulatory guidelines.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_parameters Key Comparison Parameters MEHTP_Analysis Analysis of MEHTP HPLC_UV HPLC-UV MEHTP_Analysis->HPLC_UV GC_MS GC-MS MEHTP_Analysis->GC_MS LC_MS_MS LC-MS/MS MEHTP_Analysis->LC_MS_MS Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Selectivity Selectivity/Specificity HPLC_UV->Selectivity Robustness_Simplicity Robustness & Simplicity HPLC_UV->Robustness_Simplicity Cost Cost & Accessibility HPLC_UV->Cost GC_MS->Sensitivity GC_MS->Selectivity GC_MS->Robustness_Simplicity GC_MS->Cost LC_MS_MS->Sensitivity LC_MS_MS->Selectivity LC_MS_MS->Robustness_Simplicity LC_MS_MS->Cost

Caption: Logical relationship for selecting an analytical method for MEHTP analysis.

Conclusion

The choice of an analytical method for the determination of MEHTP requires careful consideration of the specific analytical needs.

  • HPLC-UV offers a cost-effective and widely accessible option. While a validated method for the closely related MEHP exists, a dedicated validation for MEHTP would be necessary. Its sensitivity may be limited for trace-level quantification.

  • GC-MS provides good sensitivity and selectivity, with the advantage of not requiring derivatization for MEHTP. This simplifies sample preparation and reduces potential sources of error.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex sample matrices. The requirement for more sophisticated instrumentation and expertise are key considerations.

Ultimately, the selected method must be rigorously validated according to the principles outlined in ICH guidelines to ensure the generation of reliable and accurate data for regulatory submissions and to guarantee patient safety.

References

Assessing Antibody Specificity for Mono(2-ethylhexyl) Terephthalate (MEHTP) Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Mono(2-ethylhexyl) terephthalate (MEHTP), a primary metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHT), is crucial for toxicological and environmental monitoring. Immunoassays offer a high-throughput and cost-effective solution for MEHTP quantification. However, the specificity of the antibodies employed is paramount to ensure reliable results. This guide provides a comparative assessment of antibody specificity in MEHTP immunoassays, supported by experimental data, to aid in the selection of appropriate analytical methods.

Performance Comparison: Immunoassay vs. Alternative Methods

The selection of an analytical method for MEHTP detection depends on various factors, including sensitivity, specificity, sample throughput, and cost. While immunoassays, such as the direct competitive ELISA (dcELISA), provide a rapid and sensitive screening tool, chromatographic methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are considered the gold standard for confirmation due to their high specificity and accuracy.

FeatureDirect Competitive ELISA (dcELISA) with mAb 4B9High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Competitive binding between MEHTP in the sample and a labeled MEHTP conjugate for a limited number of antibody binding sites.Separation of analytes based on their physicochemical properties followed by mass-based detection and quantification.
Linear Range 0.56 to 1000 ng/mL[1]Typically offers a wide linear range, often spanning several orders of magnitude.
Detection Limit 0.39 ng/mL[1]Method-dependent, but can achieve very low detection limits, often in the low ng/mL to pg/mL range.
Specificity Dependent on the cross-reactivity of the monoclonal antibody. The 4B9 mAb shows low cross-reactivity with many other phthalate esters.[1]Highly specific, based on the unique mass-to-charge ratio of the target analyte and its fragments.
Sample Throughput High, suitable for screening a large number of samples.Lower, more time-consuming per sample.
Cost Generally lower cost per sample.Higher instrumentation and operational costs.

Antibody Specificity: Cross-Reactivity Profile of Monoclonal Antibody 4B9

The cornerstone of a specific immunoassay is the antibody's ability to bind exclusively to the target analyte. Cross-reactivity with structurally related compounds can lead to inaccurate quantification. The monoclonal antibody (mAb) 4B9 has been developed for a direct competitive ELISA for MEHTP. Its specificity has been evaluated against a panel of other phthalate esters.

CompoundCross-Reactivity (%) with mAb 4B9
Mono-methylphthalate (MMP)< 5%
Di-(2-ethylhexyl) phthalate (DEHP)< 5%
Other ten phthalate esters< 5%[1]

The data indicates that the anti-MEHTP mAb 4B9 exhibits high specificity for MEHTP, with minimal cross-reactivity to its parent compound DEHP and other tested phthalate esters. This is a critical characteristic for accurately assessing MEHTP levels in complex biological and environmental samples where multiple phthalate metabolites may be present.

Experimental Protocols

Direct Competitive ELISA (dcELISA) for MEHTP

This protocol is based on the methodology described for the development of an immunoassay using the 4B9 monoclonal antibody.

  • Coating: Microtiter plates are coated with an appropriate concentration of a MEHTP-protein conjugate and incubated overnight.

  • Washing: The plates are washed to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Competitive Reaction: Samples or standards containing MEHTP are added to the wells, followed by the addition of the anti-MEHTP monoclonal antibody (e.g., 4B9). The plate is incubated to allow for competitive binding between the MEHTP in the sample and the coated MEHTP conjugate for the antibody.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody: A horseradish peroxidase (HRP)-labeled secondary antibody that binds to the primary antibody is added and incubated.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colorimetric signal.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Detection: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of MEHTP in the samples is inversely proportional to the signal intensity and is determined by interpolation from a standard curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a generalized protocol for the analysis of MEHTP. Specific parameters may vary depending on the instrumentation and matrix.

  • Sample Preparation: Biological samples (e.g., urine, serum) are typically subjected to enzymatic deconjugation to release free MEHTP, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is used to separate MEHTP from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. MEHTP is ionized (e.g., by electrospray ionization in negative mode) and the precursor ion is selected.

  • Fragmentation: The precursor ion is fragmented in the collision cell to produce characteristic product ions.

  • Quantification: The intensity of one or more specific product ions is monitored over time. The concentration of MEHTP in the sample is determined by comparing the peak area to that of a calibration curve prepared with known concentrations of MEHTP standards.

Visualizing the Immunoassay Workflow and Biological Pathway

To further clarify the experimental process and the biological context of MEHTP, the following diagrams are provided.

G cluster_workflow Immunoassay Workflow (dcELISA) A Plate Coating (MEHTP-Protein Conjugate) B Blocking A->B C Competitive Binding (Sample/Standard + mAb 4B9) B->C D Addition of HRP-conjugated Secondary Antibody C->D E Substrate Addition (Color Development) D->E F Signal Detection (Absorbance Reading) E->F

A simplified workflow of the direct competitive ELISA for MEHTP detection.

MEHTP is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. One of the key mechanisms is its interaction with thyroid hormone receptors.

G cluster_pathway MEHTP and Thyroid Hormone Signaling MEHTP Mono(2-ethylhexyl) terephthalate (MEHTP) TR Thyroid Hormone Receptor (TR) MEHTP->TR Binds to TRE Thyroid Hormone Response Element (TRE) in DNA TR->TRE Binds to Gene Target Gene Transcription TRE->Gene Regulates Response Altered Cellular Response Gene->Response

MEHTP can interact with the thyroid hormone receptor, potentially disrupting normal gene transcription.

References

GC-MS vs. LC-MS: A Comparative Performance Analysis for MEHTP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of plasticizer metabolites, the choice of analytical instrumentation is paramount for achieving accurate and reliable data. This guide provides a comprehensive performance comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of monoethylhexyl terephthalate (MEHTP), a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHT).

The selection between GC-MS and LC-MS for MEHTP analysis hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and desired sample throughput. While both techniques offer robust solutions, they possess distinct advantages and disadvantages that can significantly impact analytical outcomes. Generally, LC-MS/MS is favored for its high sensitivity and specificity in analyzing MEHTP in biological matrices like urine, often with simpler sample preparation. In contrast, GC-MS is a well-established technique that can also be employed, though it frequently necessitates a derivatization step to enhance the volatility of the polar MEHTP molecule.

Quantitative Performance at a Glance

To facilitate a clear comparison, the following tables summarize the key quantitative performance parameters for both GC-MS and LC-MS in the context of MEHTP analysis. It is important to note that while specific performance data for MEHTP analysis by LC-MS is available, direct, validated quantitative data for MEHTP using GC-MS is less prevalent in the literature. The GC-MS data presented here is a composite derived from studies on similar phthalate monoesters, such as mono-(2-ethylhexyl) phthalate (MEHP), and may require method-specific validation for MEHTP.

Table 1: GC-MS Performance Data for Phthalate Monoester Analysis

Performance MetricTypical ValueNotes
Limit of Detection (LOD) 0.03 - 0.05 ng (on-column)Data for MEHP without derivatization.[1]
Limit of Quantification (LOQ) 0.09 - 0.15 ng (on-column)Data for MEHP without derivatization.[1]
Linearity (R²) > 0.98Generally achievable over a defined concentration range.[1]
Precision (%RSD) < 15%Inter-day precision for similar phthalate monoesters.[1]
Accuracy / Recovery 80 - 120%Dependent on sample matrix and extraction procedure.

Table 2: LC-MS/MS Performance Data for MEHTP Analysis

Performance MetricTypical ValueNotes
Limit of Detection (LOD) ~1 ng/mLMethod-specific and dependent on instrumentation.
Limit of Quantification (LOQ) 3.75 ng/mLReported for MEHTP in human urine.
Linearity (R²) > 0.99Consistently high linearity is achieved.
Precision (%RSD) < 15%Relative standard deviation for MEHTP analysis.
Accuracy / Recovery 85 - 115%Spike recovery in biological matrices.

Experimental Methodologies: A Deeper Dive

The analytical workflow for MEHTP analysis differs significantly between GC-MS and LC-MS, primarily in the sample preparation and separation stages.

LC-MS/MS Experimental Protocol

LC-MS/MS is a highly sensitive and specific method for the direct analysis of MEHTP in biological fluids. The typical workflow involves enzymatic hydrolysis to deconjugate MEHTP from its glucuronidated form, followed by a cleanup and concentration step.

Sample Preparation:

  • Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to hydrolyze the conjugated MEHTP metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to remove interfering matrix components and concentrate the analyte.

  • Elution and Reconstitution: MEHTP is eluted from the SPE cartridge with an appropriate organic solvent, which is then evaporated and the residue reconstituted in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reversed-phase liquid chromatography is commonly used to separate MEHTP from other urinary components.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the ionization of MEHTP.

  • Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.

GC-MS Experimental Protocol

The analysis of MEHTP by GC-MS often requires a derivatization step to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for polar analytes like MEHTP.

Sample Preparation:

  • Extraction: MEHTP is first extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization: The extracted MEHTP is then derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester.

  • Cleanup: A cleanup step may be necessary after derivatization to remove excess derivatizing reagent and byproducts.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized MEHTP.

  • Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Visualizing the Workflow

To better illustrate the distinct processes involved in MEHTP analysis by GC-MS and LC-MS, the following diagrams depict the typical experimental workflows.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow for MEHTP Analysis Sample Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase) Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation Elution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for MEHTP analysis.

GCMS_Workflow cluster_GCMS GC-MS Workflow for MEHTP Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization Cleanup Post-Derivatization Cleanup Derivatization->Cleanup GC_Separation GC Separation Cleanup->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Confirming the Metabolic Pathway of DEHTP Through Metabolite Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for profiling the metabolites of Di(2-ethylhexyl) terephthalate (DEHTP), a common replacement for ortho-phthalate plasticizers. By presenting supporting experimental data from various studies, this document aims to facilitate the selection of appropriate analytical strategies for researchers investigating the metabolism and exposure of this compound.

Executive Summary

The metabolism of DEHTP is a critical area of study for assessing human exposure and potential health effects. The primary metabolic pathway involves an initial hydrolysis of the diester to its monoester, mono(2-ethylhexyl) terephthalate (MEHTP). This is followed by a series of oxidation reactions on the 2-ethylhexyl side chain. The major urinary metabolite identified in humans is mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP), making it a key biomarker for exposure assessment.[1][2] This guide details the established metabolic cascade and compares the analytical methods used for the quantification of DEHTP metabolites.

Metabolic Pathway of DEHTP

The metabolic conversion of DEHTP in humans proceeds through two main phases. Phase I involves the hydrolysis of one of the ester bonds, followed by oxidation of the alkyl side chain. Phase II metabolism involves the conjugation of the metabolites, for instance, with glucuronic acid, to facilitate their excretion.[1]

The initial hydrolysis is catalyzed by esterases, resulting in MEHTP.[1] Subsequent oxidation of the side chain leads to the formation of several key metabolites that have been identified in both in vitro and in vivo studies.[3][4][5] These include:

  • Mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP)

  • Mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP)

  • Mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP)

  • Mono(2-carboxymethyl)hexyl terephthalate (2cx-MMHTP)

  • Terephthalic acid (TPA) [3][5][6]

Of these, 5cx-MEPTP is the most abundant specific metabolite found in human urine, accounting for approximately 13% of an orally administered DEHTP dose.[2]

DEHTP_Metabolism DEHTP Di(2-ethylhexyl) terephthalate (DEHTP) MEHTP This compound (MEHTP) DEHTP->MEHTP Esterase Hydrolysis Oxidation_Step1 Side-chain Oxidation MEHTP->Oxidation_Step1 TPA Terephthalic Acid (TPA) MEHTP->TPA Further Hydrolysis Metabolite_Pool Oxidation_Step1->Metabolite_Pool M5OH 5OH-MEHTP Metabolite_Pool->M5OH M5oxo 5oxo-MEHTP Metabolite_Pool->M5oxo M5cx 5cx-MEPTP (Major Urinary Metabolite) Metabolite_Pool->M5cx M2cx 2cx-MMHTP Metabolite_Pool->M2cx PhaseII Phase II Metabolism (e.g., Glucuronidation) M5OH->PhaseII M5oxo->PhaseII M5cx->PhaseII M2cx->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Metabolic pathway of DEHTP.

Comparison of Analytical Methods for Metabolite Profiling

The quantification of DEHTP metabolites in biological matrices, primarily urine, is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][7] This technique offers the high sensitivity and specificity required for detecting the low concentrations of these metabolites.

Table 1: Comparison of HPLC-MS/MS Method Performance for DEHTP Metabolite Quantification

MetaboliteLimit of Quantification (LOQ) (µg/L)Relative Recovery (%)Relative Standard Deviation (%)Detection Frequency in General Population (%)Reference
5OH-MEHTP0.395.8 - 111< 718[7]
5oxo-MEHTP0.295.8 - 111< 721[7]
2cx-MMHTP0.495.8 - 111< 79[7]
5cx-MEPTP0.295.8 - 111< 794[7]

Table 2: Urinary Excretion of DEHTP Metabolites in Humans After Oral Administration

MetaboliteMean Percentage of Applied Dose Excreted in Urine (48h)Predominant Form in UrineReference
5cx-MEPTP13.0%Free (>90%)[2]
5OH-MEHTP1.8%Glucuronidated (>70%)[2]
5oxo-MEHTP1.0%Glucuronidated (>70%)[2]
2cx-MMHTP0.3%Free (>90%)[2]

Experimental Protocols

A generalized experimental workflow for the analysis of DEHTP metabolites in human urine is outlined below. This protocol is a synthesis of methodologies reported in the literature.[7][8]

1. Sample Preparation:

  • Enzymatic Deconjugation: Urine samples (typically 0.1 mL) are treated with β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites.[8] This step is crucial for accurately quantifying the total amount of each metabolite.

  • Internal Standard Spiking: Isotope-labeled internal standards for each target metabolite are added to the samples to correct for matrix effects and variations in instrument response.[4]

  • Dilution: Samples are typically diluted with a buffer solution (e.g., ammonium acetate) before analysis.

2. Analytical Instrumentation:

  • On-line Solid Phase Extraction (SPE): An automated on-line SPE system is often used for sample clean-up and concentration of the analytes.[7] This minimizes sample handling and improves reproducibility.

  • High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated using a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of, for example, acetonitrile and water with additives like formic acid is commonly employed.

  • Tandem Mass Spectrometry (MS/MS): Detection and quantification are performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample (0.1 mL) Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine->Deconjugation Spiking Spike with Isotope-Labeled Internal Standards Deconjugation->Spiking SPE On-line Solid Phase Extraction (SPE) Spiking->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection and Quantification HPLC->MSMS Quantification Quantification using Isotope Dilution MSMS->Quantification Results Metabolite Concentrations Quantification->Results

Workflow for DEHTP metabolite analysis.

Conclusion

The metabolic pathway of DEHTP is well-characterized, with MEHTP and its subsequent oxidized metabolites, particularly 5cx-MEPTP, serving as reliable biomarkers of exposure. The analytical methodology of choice for profiling these metabolites is HPLC-MS/MS, which provides the necessary sensitivity and specificity for biomonitoring studies. The provided data and protocols offer a solid foundation for researchers to design and execute studies aimed at understanding the metabolism and potential health implications of DEHTP exposure.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mono(2-ethylhexyl) terephthalate (MEHT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mono(2-ethylhexyl) terephthalate (MEHT), safeguarding both personnel and the environment.

This compound, a substance utilized in various research and development applications, requires careful management when it becomes waste. Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure workplace safety.

Immediate Safety and Handling Procedures

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][2]

In the event of a spill, it is critical to act promptly and safely. Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1] Once the material has been absorbed, it should be collected and placed into a suitable, closed container for disposal.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying their waste.

  • Containment: Ensure that waste MEHT is stored in its original container or a compatible, properly labeled, and sealed container to prevent leaks or spills.[3] Do not mix MEHT waste with other chemical waste to avoid potentially dangerous reactions.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed and authorized waste disposal contractor.[1] These specialized companies are equipped to handle and transport chemical waste safely.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the disposal company.

It is imperative to avoid disposing of MEHT down the drain or in regular trash, as this can lead to significant environmental harm.[4]

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound are not prominently available in standard safety data sheets. Disposal regulations are primarily guided by the classification of the substance as a hazardous waste, requiring specialized disposal methods regardless of concentration. Always consult your institution's environmental health and safety (EHS) department for specific guidance and local regulatory requirements.

Experimental Protocols

No specific experimental protocols for the chemical neutralization of this compound for disposal purposes are cited in standard safety literature. The recommended procedure is direct disposal as hazardous waste through a certified vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MEHT_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_disposal Disposal cluster_spill Spill Response A Identify MEHT Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B spill Spill Occurs A->spill C Place in a Labeled, Sealed Container B->C D Label as 'Hazardous Waste' and 'this compound' C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by a Licensed Waste Disposal Contractor E->F G Complete and Retain Disposal Documentation F->G S1 Evacuate Area if Necessary S2 Contain Spill with Inert Absorbent Material S1->S2 S3 Collect and Place in Hazardous Waste Container S2->S3 S3->E spill->S1

Caption: Workflow for the safe disposal of MEHT.

References

Personal protective equipment for handling Mono(2-ethylhexyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mono(2-ethylhexyl) terephthalate (CAS No. 155603-50-2). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is imperative to handle this substance with care, adhering to the principle of "as low as reasonably practicable" (ALARP) exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Contact Chemical-resistant glovesInspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Nitrile gloves are a suitable option for protection against a range of chemicals.
Lab coatA standard lab coat should be worn to protect skin and clothing from potential splashes or spills.
Ocular (Eye) Contact Safety glasses or gogglesWear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[1]
Inhalation Use in a well-ventilated areaWork in a well-ventilated area to minimize inhalation of any dust or vapors.[1] A certified chemical fume hood is recommended, especially when handling powders or creating aerosols.
Respiratory ProtectionIf ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure the work area is clean and uncluttered.

  • Work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]

  • Have an eyewash station and safety shower readily accessible.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles.

  • Inspect chemical-resistant gloves for any signs of degradation or puncture before use.[1]

3. Handling and Use:

  • Avoid the formation of dust when handling the solid form of the compound.[1]

  • If transferring the substance, use appropriate tools (e.g., spatula, scoop) to minimize spillage.

  • Keep containers tightly closed when not in use.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Wearing appropriate PPE, sweep up or absorb the spilled material without creating dust.[1]

  • Place the collected material into a suitable, closed container for disposal.[1]

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water and consult a physician.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any contaminated solids (e.g., used gloves, weighing paper, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Containers: Handle uncleaned containers as you would the product itself.[1] Do not mix with other waste.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare well-ventilated work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/handle compound prep_area->weigh Proceed when ready experiment Perform experiment weigh->experiment spill Spill Response weigh->spill If spill occurs first_aid First Aid weigh->first_aid If exposure occurs decontaminate Decontaminate work area experiment->decontaminate Upon completion experiment->spill experiment->first_aid dispose Dispose of waste properly decontaminate->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mono(2-ethylhexyl) terephthalate
Reactant of Route 2
Reactant of Route 2
Mono(2-ethylhexyl) terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.